Methcillin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQXTJLFIWVMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859047 | |
| Record name | 6-(2,6-Dimethoxybenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Biochemical Properties and Structure of Methicillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical properties and structural features of methicillin (B1676495). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and the study of antimicrobial resistance. The guide covers methicillin's mechanism of action, the molecular basis of resistance, its physicochemical properties, and detailed experimental protocols for its characterization.
Core Biochemical and Structural Properties
Methicillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class.[1] Discovered in 1960, it was specifically developed to be effective against penicillinase-producing Staphylococcus aureus.[1]
Chemical Structure and Nomenclature
Methicillin's chemical structure is characterized by a β-lactam ring fused to a thiazolidine (B150603) ring, a core structure common to all penicillins.[2] Its unique feature is the presence of a 2,6-dimethoxybenzoyl group attached to the 6-aminopenicillanic acid nucleus.[3] This bulky side chain provides steric hindrance, protecting the β-lactam ring from hydrolysis by staphylococcal β-lactamases (penicillinases).[2]
-
IUPAC Name: (2S,5R,6R)-6-(2,6-dimethoxybenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]
-
Molecular Formula: C₁₇H₂₀N₂O₆S[1]
-
Synonyms: Meticillin, Staphcillin[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of methicillin and its sodium salt.
| Property | Value | Reference(s) |
| Molecular Weight | 380.42 g/mol | [1] |
| Melting Point | 196-197 °C (for Methicillin Sodium Salt) | [4] |
| pKa | 2.77 | |
| Solubility | Methicillin Sodium Salt in: | |
| Water: Soluble | [4] | |
| PBS (pH 7.2): ~10 mg/mL | ||
| Ethanol: ~2 mg/mL | ||
| DMSO: ~16 mg/mL | ||
| Dimethyl formamide: ~20 mg/mL |
Mechanism of Action and Resistance
Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)
Like other β-lactam antibiotics, methicillin's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[1] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial transpeptidases.[1][5] These enzymes are crucial for the final steps of peptidoglycan synthesis, catalyzing the cross-linking of peptide side chains of adjacent glycan strands.[5] By acting as a structural analog of the D-alanyl-alanine substrate of the transpeptidase, methicillin acylates the active site serine of PBPs, rendering them inactive.[2] This inhibition of peptidoglycan cross-linking leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[2] In methicillin-susceptible S. aureus, the primary targets are PBP1, PBP2, and PBP3.
Figure 1: Mechanism of action of methicillin.
Mechanism of Resistance: The Role of PBP2a
The primary mechanism of methicillin resistance in S. aureus (MRSA) is the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[6] The mecA gene encodes a unique penicillin-binding protein, PBP2a (also known as PBP2'), which has a very low affinity for methicillin and other β-lactam antibiotics.[6] While the native PBPs of S. aureus are effectively inhibited by methicillin, PBP2a remains active and can continue to catalyze the transpeptidation reactions necessary for cell wall synthesis, allowing the bacteria to survive and replicate in the presence of the antibiotic.[5]
Figure 2: Comparison of methicillin's effect on MSSA and MRSA.
Regulation of mecA Expression
The expression of the mecA gene is controlled by a regulatory system consisting of two genes, mecR1 and mecI, located upstream of mecA. MecR1 is a transmembrane sensor protein, and MecI is a repressor protein. In the absence of a β-lactam antibiotic, MecI binds to the operator region of the mecA gene, preventing its transcription. When a β-lactam antibiotic is present, it is sensed by MecR1, which then initiates a signal transduction cascade that leads to the inactivation of the MecI repressor, allowing for the transcription of mecA and the production of PBP2a.
References
- 1. Methicillin sodium | Bacterial | CAS 132-92-3 | Buy Methicillin sodium from Supplier InvivoChem [invivochem.com]
- 2. Methicillin Sodium Salt CAS#: 132-92-3 [m.chemicalbook.com]
- 3. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 4. Methicillin sodium salt, 90+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methicillin Sodium Salt | 132-92-3 [chemicalbook.com]
The Dawn of an Era: Early Research on Methicillin's Antibacterial Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Assessment of Antibacterial Activity
The initial studies on methicillin's efficacy focused on its ability to inhibit the growth of and kill various bacterial strains, with a significant emphasis on penicillin-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was a key metric.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the MIC data from early seminal papers, showcasing methicillin's activity against a range of staphylococci and other bacteria.
Table 1: MIC of Methicillin (B1676495) (B.R.L. 1241) against Penicillin-Sensitive and Penicillin-Resistant Staphylococcus aureus
| Bacterial Strain | Penicillinase Production | MIC of Penicillin G (µg/ml) | MIC of Methicillin (µg/ml) |
| S. aureus (Oxford) | - | 0.02 | 2.5 |
| Penicillin-Sensitive Strains (Various) | - | 0.01 - 0.04 | 1.25 - 2.5 |
| Penicillin-Resistant Strains (Various) | + | >1000 | 2.5 - 5.0 |
Data compiled from Rolinson et al., 1960.
Table 2: Emergence of Methicillin Resistance - MICs of "Celbenin" against Sensitive and Resistant Staphylococcus aureus
| Strain Type | Number of Strains | MIC of "Celbenin" (Methicillin) (µg/ml) |
| Penicillin-Sensitive | 100 | 1.25 - 2.5 |
| Penicillin-Resistant | 100 | 2.5 - 5.0 |
| "Celbenin"-Resistant | 3 | >100 |
Data from Jevons, 1961, describing the first observed instances of methicillin resistance.
Experimental Protocols of Early Methicillin Research
The methodologies employed in the early 1960s laid the groundwork for standardized antibiotic susceptibility testing. The following sections detail the key experimental protocols used to evaluate methicillin's antibacterial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The primary method for determining the MIC in these early studies was the serial broth dilution method.
Protocol: Broth Dilution for MIC Determination
-
Media Preparation: A suitable liquid culture medium, such as nutrient broth or trypticase soy broth, was prepared and sterilized.
-
Antibiotic Dilution Series: A series of twofold dilutions of methicillin (and penicillin G for comparison) were prepared in the broth. The concentration range was selected to encompass the expected MIC values.
-
Inoculum Preparation: The bacterial strains to be tested were grown in broth to a standardized turbidity, often corresponding to a specific number of colony-forming units (CFU) per milliliter. A typical inoculum size was approximately 10^5 CFU/ml in the final test volume.
-
Inoculation: A standardized volume of the bacterial suspension was added to each tube in the antibiotic dilution series, as well as to a positive control tube (broth with bacteria, no antibiotic) and a negative control tube (broth only).
-
Incubation: The tubes were incubated under appropriate conditions, typically at 37°C for 18-24 hours.
-
Reading Results: The MIC was determined as the lowest concentration of the antibiotic that resulted in no visible turbidity (growth) after incubation.
Bactericidal Activity Assessment
To determine if methicillin was bactericidal (killed bacteria) or bacteriostatic (inhibited growth), researchers performed subculturing from the clear tubes in the MIC assay.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: Following the MIC determination, a small, standardized volume (e.g., 0.01 ml) was taken from each tube that showed no visible growth.
-
Plating: The sampled volume was spread onto the surface of a suitable agar (B569324) medium (e.g., nutrient agar or blood agar) that did not contain any antibiotic.
-
Incubation: The plates were incubated at 37°C for 24-48 hours.
-
Reading Results: The MBC was defined as the lowest concentration of the antibiotic from which no bacterial colonies grew on the subculture plates, indicating a 99.9% kill of the original inoculum.
Visualizing Experimental Workflows and Mechanisms
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Early Postulated Mechanism of Methicillin's Antibacterial Action.
Early Understanding of the Mechanism of Action
The initial research correctly postulated that methicillin, like other penicillins, interfered with the synthesis of the bacterial cell wall.[1] The key innovation of methicillin was its resistance to the hydrolytic action of penicillinase, an enzyme produced by resistant staphylococci that inactivates standard penicillin.[1] This resistance was attributed to the steric hindrance provided by the dimethoxyphenyl group in its chemical structure.
The mechanism was understood as follows:
-
Target: The primary target of methicillin was believed to be the enzymes responsible for the final stages of peptidoglycan synthesis, which forms the rigid cell wall of bacteria. These enzymes were later identified as penicillin-binding proteins (PBPs).
-
Inhibition: Methicillin binds to these enzymes, preventing them from cross-linking the peptidoglycan chains.
-
Outcome: This inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.
The emergence of methicillin-resistant strains, as first reported by Jevons in 1961, was a surprising and concerning development.[2] The mechanism of this resistance was not immediately understood but was correctly hypothesized to be distinct from penicillinase production, as these resistant strains were not found to inactivate methicillin. This observation laid the groundwork for future research that would uncover the role of the mecA gene and the production of an altered penicillin-binding protein, PBP2a.
Conclusion
The early research on methicillin in the 1960s marked a critical juncture in the fight against antibiotic resistance. The meticulous quantitative analysis and the development of robust experimental protocols not only established methicillin as a potent therapeutic agent against penicillin-resistant Staphylococcus aureus but also set the stage for the ongoing study of antibiotic resistance mechanisms. While the initial optimism was tempered by the rapid emergence of resistance, these foundational papers remain a cornerstone of antimicrobial research, reminding us of the dynamic interplay between scientific innovation and bacterial evolution.
References
The Molecular Basis of mecA-Mediated Methicillin Resistance: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, largely attributable to its acquisition of the mecA gene. This gene confers resistance to nearly all β-lactam antibiotics, a cornerstone of antibacterial therapy. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning mecA-mediated methicillin (B1676495) resistance, intended for researchers, scientists, and professionals involved in drug development. We will delve into the genetic basis of this resistance, the regulation of mecA expression, the biochemical properties of its protein product, and the experimental methodologies crucial for its study.
The Genetic Determinant of Resistance: The mecA Gene and the Staphylococcal Cassette Chromosome mec (SCCmec)
The fundamental basis of methicillin resistance in S. aureus is the presence of the mecA gene.[1] This gene is not native to the S. aureus genome but is acquired through horizontal gene transfer.[1] It is housed within a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[2] SCCmec is a large, mobile genetic element that integrates into a specific site in the S. aureus chromosome, near the origin of replication.[3]
The SCCmec element is characterized by two essential components: the mec gene complex and the ccr gene complex.[4] The mec gene complex includes the mecA gene itself, along with its regulatory genes, mecR1 and mecI.[5] The ccr gene complex contains cassette chromosome recombinase genes (ccrA and ccrB or ccrC) that mediate the integration and excision of the SCCmec element from the bacterial chromosome.[6]
To date, fourteen types of SCCmec (I to XIV) have been classified based on the combination of the ccr gene allotype and the class of the mec gene complex.[6] This classification is crucial for epidemiological studies of MRSA.
The Key Effector: Penicillin-Binding Protein 2a (PBP2a)
The mecA gene encodes a unique penicillin-binding protein, PBP2a (also referred to as PBP2').[1] PBPs are bacterial enzymes essential for the final steps of peptidoglycan biosynthesis, the major component of the bacterial cell wall.[2] β-lactam antibiotics exert their bactericidal effect by binding to and inactivating these enzymes, thereby inhibiting cell wall synthesis.
PBP2a is a transpeptidase that is functionally distinct from the native PBPs of S. aureus due to its remarkably low affinity for β-lactam antibiotics.[7][8] This low affinity is attributed to a closed active site that sterically hinders the access of β-lactam molecules.[9] Consequently, in the presence of β-lactam concentrations that would inhibit the native PBPs, PBP2a can continue to catalyze the transpeptidation reactions necessary for peptidoglycan cross-linking, allowing the bacterium to survive and proliferate.[7][10]
Allosteric Regulation of PBP2a
Interestingly, the activity of PBP2a is subject to allosteric regulation. The binding of peptidoglycan precursors to an allosteric site, located approximately 60 Å from the active site, induces a conformational change that opens the active site.[11] This opening allows for the binding of the peptidoglycan substrate and subsequent catalysis. This allosteric mechanism provides a potential target for novel therapeutic strategies aimed at inhibiting PBP2a function.
Regulation of mecA Expression
The expression of the mecA gene is tightly controlled by a sophisticated regulatory system, ensuring that PBP2a is produced primarily in the presence of β-lactam antibiotics. This inducible expression minimizes the fitness cost to the bacterium in the absence of antibiotic pressure. The primary regulators are the products of the mecR1 and mecI genes, located upstream of mecA on the SCCmec element.[12]
-
mecR1 encodes a transmembrane sensor-transducer protein. The extracellular domain of MecR1 senses the presence of β-lactam antibiotics.
-
mecI encodes a repressor protein that binds to the promoter region of the mecA gene, preventing its transcription.
In the absence of β-lactams, MecI dimerizes and binds to the mecA operator, repressing transcription. When a β-lactam antibiotic is present, it acylates the sensor domain of MecR1, triggering a conformational change that is transmitted to its cytoplasmic domain. This activated cytoplasmic domain, which possesses proteolytic activity, then cleaves the MecI repressor. The cleavage of MecI leads to its dissociation from the mecA operator, thereby derepressing the transcription of mecA and leading to the production of PBP2a.[3]
The following diagram illustrates the signaling pathway of mecA induction:
References
- 1. researchgate.net [researchgate.net]
- 2. Multiplex Real-Time PCR for Rapid Staphylococcal Cassette Chromosome mec Typing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RWJ-54428 (MC-02,479), a new cephalosporin with high affinity for penicillin-binding proteins, including PBP 2a, and stability to staphylococcal beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 5. Penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus: kinetic characterization of its interactions with beta-lactams using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Properties of a Novel PBP2A Protein Homolog from Staphylococcus aureus Strain LGA251 and Its Contribution to the β-Lactam-resistant Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. Multiplex PCR Strategy for Rapid Identification of Structural Types and Variants of the mec Element in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Methicillin Resistance: A Technical Guide on the Role of Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global dissemination of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health. This resistance is fundamentally linked to the bacterium's ability to circumvent the inhibitory effects of β-lactam antibiotics, a cornerstone of antibacterial therapy. At the heart of this resistance mechanism lies a fascinating interplay of genetics, protein structure, and enzymatic function, centered around a unique class of enzymes known as penicillin-binding proteins (PBPs). This technical guide provides an in-depth exploration of the role of PBPs in methicillin (B1676495) resistance, with a focus on the molecular underpinnings, quantitative data, and key experimental methodologies for an audience of researchers, scientists, and drug development professionals.
The Molecular Basis of Methicillin Resistance: The Emergence of PBP2a
The primary determinant of broad-spectrum β-lactam resistance in MRSA is the acquisition of the mecA gene.[1][2][3] This gene is part of a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec), which can be transferred between staphylococcal species.[1][2] The mecA gene encodes a unique penicillin-binding protein, PBP2a (also known as PBP2'), which is a 78-kDa transpeptidase.[4][5]
Unlike the native PBPs of S. aureus (PBP1, PBP2, PBP3, and PBP4), PBP2a exhibits an intrinsically low affinity for almost all β-lactam antibiotics.[5][6][7] This low affinity is crucial for resistance. In the presence of β-lactams, the native PBPs become acylated and inactivated, halting peptidoglycan synthesis and leading to cell death.[5][8] However, PBP2a remains functional and takes over the essential transpeptidation reaction, which involves cross-linking the peptide side chains of peptidoglycan strands, thereby ensuring the integrity of the bacterial cell wall and allowing the bacterium to survive and proliferate.[2][4][9][10]
The low affinity of PBP2a for β-lactams is attributed to its closed active site, which sterically hinders the access of most β-lactam molecules.[4][6] This structural feature is a key element in its ability to discriminate between its natural peptidoglycan substrate and the β-lactam antibiotics that mimic it.[4][11]
The mecA Regulatory System
The expression of mecA is tightly regulated by the products of the mecI and mecR1 genes, which are also located on the SCCmec.[1][3][12][13][14] MecI acts as a repressor of mecA transcription, while MecR1 is a signal transducer that, upon binding to a β-lactam antibiotic, initiates a signaling cascade leading to the derepression of mecA transcription.[3][12] However, many clinical MRSA isolates have mutations in mecI or mecR1, leading to constitutive high-level expression of PBP2a.[1]
The Role of Native Penicillin-Binding Proteins in Resistance
While PBP2a is the primary determinant of methicillin resistance, the native PBPs of S. aureus play a crucial cooperative role. PBP2, in particular, is essential for the expression of high-level resistance.[15][16] PBP2 is a bifunctional enzyme with both transglycosylase (TGase) and transpeptidase (TPase) activities.[15][17][18] The TGase activity of PBP2 is responsible for polymerizing the glycan strands of the peptidoglycan.[18] In the presence of β-lactams, the TPase activity of PBP2 is inhibited, but its TGase activity remains functional and is essential for providing the growing peptidoglycan chains that PBP2a then cross-links.[5][15][16][18] This cooperative action between the TGase of PBP2 and the TPase of PBP2a is a critical aspect of the resistance mechanism.[1][18]
PBP4, a non-essential PBP with carboxypeptidase and transpeptidase activity, also contributes to the level of β-lactam resistance.[17][19][20] Overexpression of PBP4 can lead to increased resistance, and it is thought to play a role in the secondary cross-linking of peptidoglycan, further strengthening the cell wall.[19][20][21]
Allosteric Regulation of PBP2a: A Novel Target for Drug Development
A groundbreaking discovery in the field of MRSA research was the identification of an allosteric regulatory site on PBP2a, located approximately 60 Å away from the active site.[4][9][22] Binding of certain ligands to this allosteric site triggers a conformational change that opens the closed active site, making it more accessible to substrates and, importantly, to certain β-lactam antibiotics.[8][9][23]
This allosteric regulation is a key aspect of PBP2a's function. It is hypothesized that the binding of a nascent peptidoglycan strand to the allosteric site signals the enzyme to open its active site to accept another peptidoglycan strand for cross-linking.[23]
Significantly, certain novel cephalosporins, such as ceftaroline (B109729) and ceftobiprole, have been shown to bind to this allosteric site.[4][9][22] This binding event primes the PBP2a enzyme for inactivation by a second molecule of the same or a different β-lactam at the now-open active site.[8][9] This discovery has opened up new avenues for the development of anti-MRSA drugs that exploit this allosteric mechanism.[22]
Quantitative Analysis of PBP-β-Lactam Interactions
The affinity of β-lactam antibiotics for PBPs is a critical determinant of their efficacy. This is typically quantified by determining the 50% inhibitory concentration (IC50) or the dissociation constant (Kd).
| PBP | β-Lactam Antibiotic | Parameter | Value | Reference |
| PBP2a | Benzylpenicillin | Kd | 13.3 mM | [24] |
| PBP2a | Benzylpenicillin | k2 (acylation rate) | 0.22 s-1 | [24] |
| PBP2a | Methicillin | Kd | 16.9 mM | [24] |
| PBP2a | Methicillin | k2 (acylation rate) | 0.0083 s-1 | [24] |
| All S. aureus PBPs | Ceftobiprole | IC50 | <1 μg/mL | [4] |
Note: PBP2a refers to a truncated, soluble form of the protein used in the cited study.
Experimental Methodologies
Competitive Penicillin-Binding Protein Assay
This assay is a standard method to determine the binding affinity of a test compound for PBPs.
Principle: The assay measures the ability of an unlabeled test compound (e.g., a new β-lactam) to compete with a labeled penicillin (e.g., 3H-benzylpenicillin or a fluorescent penicillin derivative like Bocillin-FL) for binding to PBPs in bacterial cell membrane preparations.[25][26]
Detailed Protocol:
-
Preparation of Bacterial Membranes:
-
Grow the S. aureus strain of interest to the mid-logarithmic phase in a suitable broth medium.[25]
-
Harvest the cells by centrifugation at 4°C.[25]
-
Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).[27]
-
Resuspend the cells in the same buffer and lyse them by sonication or using a French press.[25][27]
-
Separate the membrane fraction from the soluble components by ultracentrifugation.[25]
-
Wash the membrane pellet and resuspend it in a suitable buffer. The total protein concentration should be determined.[26]
-
Store the membrane preparation at -70°C until use.[27]
-
-
Competitive Binding Reaction:
-
In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with varying concentrations of the unlabeled test antibiotic for a specific time and temperature (e.g., 30 minutes at 30°C).[25]
-
Add a fixed, saturating concentration of a labeled penicillin (e.g., 3H-benzylpenicillin or Bocillin-FL) to each tube and incubate for a shorter duration (e.g., 10 minutes at 30°C).[25]
-
Terminate the binding reaction by adding an excess of unlabeled penicillin or by rapid filtration.[25]
-
-
Detection and Analysis:
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]
-
For radiolabeled penicillin, visualize the PBPs by fluorography after exposing the gel to X-ray film.[27]
-
For fluorescently labeled penicillin, visualize the PBPs using a fluorescence scanner.[25]
-
Quantify the band intensity for each PBP using densitometry or imaging software.[25]
-
Plot the percentage of labeled penicillin binding against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.[25]
-
In Vivo PBP Labeling with Fluorescent Probes
This method allows for the visualization of active PBPs in live bacterial cells.
Principle: Live bacterial cells are incubated with a fluorescently labeled β-lactam probe, which covalently binds to active PBPs. The labeled cells can then be visualized by fluorescence microscopy to determine the subcellular localization of PBPs, or the cell lysate can be analyzed by SDS-PAGE to visualize the labeled PBP profile.[28]
Detailed Protocol:
-
Cell Culture and Labeling:
-
Grow the S. aureus strain to the desired growth phase.
-
Harvest 1 mL of the cell culture by centrifugation.[28]
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS) containing the fluorescent β-lactam probe (e.g., Bocillin-FL).[28]
-
Incubate at room temperature for a specified time (e.g., 10-30 minutes).[28]
-
Wash the cells by centrifugation to remove the unbound probe.[28]
-
-
Analysis:
-
Fluorescence Microscopy: Resuspend the labeled cells in buffer and mount them on a microscope slide for imaging.
-
In-gel Fluorescence: Lyse the labeled cells, separate the membrane proteins by SDS-PAGE, and visualize the fluorescently labeled PBPs using a gel scanner.[28]
-
Visualizing the Molecular Mechanisms and Workflows
Caption: Mechanism of PBP-mediated methicillin resistance in S. aureus.
Caption: Allosteric regulation of PBP2a activity.
Caption: Experimental workflow for a competitive PBP binding assay.
Conclusion
The evolution of methicillin resistance in S. aureus is a classic example of bacterial adaptation, with penicillin-binding proteins at the epicenter of this phenomenon. The acquisition of mecA and the subsequent expression of the low-affinity PBP2a, coupled with the cooperative action of native PBPs, allows MRSA to thrive in the presence of β-lactam antibiotics. The discovery of allosteric regulation of PBP2a has unveiled a vulnerability that can be exploited for the development of novel therapeutics. A thorough understanding of the molecular mechanisms, quantitative binding kinetics, and experimental methodologies outlined in this guide is paramount for researchers and drug development professionals in the ongoing battle against antibiotic resistance. Continued investigation into the intricate world of PBPs will undoubtedly pave the way for innovative strategies to combat MRSA and other multidrug-resistant pathogens.
References
- 1. mecA - Wikipedia [en.wikipedia.org]
- 2. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structural basis for the beta lactam resistance of PBP2a from methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How allosteric control of Staphylococcus aureus penicillin binding protein 2a enables methicillin resistance and physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. rcsb.org [rcsb.org]
- 12. Role of mecA transcriptional regulation in the phenotypic expression of methicillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methicillin Resistance in <i>Staphylococcus aureus</i>: A Review of the mecA Gene and Its Role in Antibiotic Resistance [researchercollab.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus: Evidence for the Cooperative Functioning of PBP2, PBP4, and PBP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PBP4: A New Perspective on Staphylococcus aureus β-Lactam Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monofunctional Transglycosylases Are Not Essential for Staphylococcus aureus Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Frontiers | Recognition of Peptidoglycan Fragments by the Transpeptidase PBP4 From Staphylococcus aureus [frontiersin.org]
- 21. journals.asm.org [journals.asm.org]
- 22. The Allosteric Site for the Nascent Cell Wall in Penicillin-Binding Protein 2a: An Achilles' Heel of Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Conformational dynamics in penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus, allosteric communication network and enablement of catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 28. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Determinants of Methicillin Susceptibility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin (B1676495) resistance in Staphylococcus aureus (MRSA) poses a significant global health threat, necessitating a comprehensive understanding of its genetic underpinnings for the development of novel diagnostic and therapeutic strategies. This technical guide provides an in-depth exploration of the core genetic determinants governing methicillin susceptibility and resistance. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in combating antimicrobial resistance. This document details the molecular mechanisms, regulatory pathways, and mobile genetic elements that collectively define the methicillin-resistant phenotype, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Core Genetic Determinant: The mecA Gene
The cornerstone of methicillin resistance is the acquisition of the mecA gene.[1][2][3][4] This gene encodes a unique penicillin-binding protein, PBP2a (or PBP2'), which has a low affinity for β-lactam antibiotics such as methicillin.[1][2][3][4] In susceptible S. aureus strains (MSSA), β-lactams inhibit the transpeptidase activity of native PBPs, disrupting cell wall synthesis and leading to cell death.[1] However, in the presence of mecA, PBP2a continues to function even at high concentrations of β-lactams, allowing for the continued biosynthesis of the bacterial cell wall and conferring resistance.[1][3]
The Mobile Genetic Element: Staphylococcal Cassette Chromosome mec (SCCmec)
The mecA gene is not part of the native S. aureus chromosome but is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[1][5][6] This element integrates into a specific site in the staphylococcal chromosome, orfX.[7] The SCCmec element is the primary vehicle for the horizontal transfer of methicillin resistance among staphylococci.[6]
SCCmec elements are characterized by two essential components:
-
The mec gene complex: This complex contains the mecA gene and, in some cases, its regulatory genes, mecR1 and mecI.[1][5][8][9]
-
The cassette chromosome recombinase (ccr) gene complex: This complex encodes for recombinase enzymes (CcrA, CcrB, or CcrC) that mediate the integration and excision of the SCCmec element from the bacterial chromosome.[5][10]
The combination of different classes of the mec gene complex and types of the ccr gene complex defines the various SCCmec types, which are designated by Roman numerals (I, II, III, etc.).[3][5] To date, at least fourteen SCCmec types have been identified.[5]
Structure and Classification of SCCmec Elements
The structural organization of SCCmec elements can be generalized as: orfX - J3 region - mec complex - J2 region - ccr complex - J1 region. The "J" or "junkyard" regions are non-essential for the mobility of the cassette but can carry additional antimicrobial resistance genes.[5][7]
Table 1: Classification of mec Gene Complexes
| Class | Genetic Organization | Characteristics |
| A | IS431-mecA-mecR1-mecI | Prototype complex with complete regulatory genes.[5][9] |
| B | IS1272-mecA-ΔmecR1 | Truncated mecR1 due to IS1272 insertion; mecI is deleted.[5][9][11] |
| C1 | IS431-mecA-ΔmecR1 | Truncated mecR1 due to IS431 insertion.[1][5] |
| C2 | IS431(reversed)-mecA-ΔmecR1 | Similar to C1 but with the upstream IS431 in the opposite orientation.[5] |
| D | mecA-ΔmecR1 | Partial deletion of mecR1 and complete deletion of mecI without an associated insertion sequence.[9] |
| E | blaZ-mecC-mecR1-mecI | Contains the mecC gene, a homolog of mecA. |
Regulation of mecA Expression
The expression of mecA is tightly regulated by the products of the mecR1 and mecI genes, which are located upstream of mecA in some SCCmec types.[1][12][13]
-
mecI : Encodes a repressor protein that binds to the promoter region of mecA, preventing its transcription in the absence of a β-lactam antibiotic.[12][13][14]
-
mecR1 : Encodes a transmembrane sensor-transducer protein. Upon exposure to a β-lactam, MecR1 undergoes a conformational change and initiates a signaling cascade that leads to the inactivation of the MecI repressor, allowing for the transcription of mecA.[3][12][13][14]
In many clinical MRSA isolates, the mecR1-mecI regulatory system is truncated or absent, leading to constitutive or inducible expression of mecA under the control of other regulatory elements, such as the blaZ regulatory system for penicillinase production.[1][12]
Signaling Pathway of mecA Regulation
Caption: Signaling pathway for the induction of mecA expression.
Auxiliary Genetic Factors
While mecA is the primary determinant of methicillin resistance, the level of resistance is influenced by a variety of other chromosomal genes, often referred to as auxiliary genes. These genes are involved in various cellular processes, including cell wall synthesis and turnover.
One of the most well-characterized auxiliary genes is femA (factor essential for methicillin resistance). The femA gene encodes a protein involved in the formation of the pentaglycine (B1581309) interpeptide bridge in the staphylococcal cell wall peptidoglycan.[11][15][16][17][18] Mutations in femA can lead to a significant decrease in the level of methicillin resistance, even in the presence of a functional mecA gene.[15]
Non-mecA Mediated Resistance
Although less common, methicillin resistance can also occur through mechanisms independent of mecA. These include:
-
Hyperproduction of β-lactamase: Some strains can produce large amounts of β-lactamase, which can hydrolyze methicillin to some extent, leading to borderline resistance.[2]
-
Modifications of native PBPs: Mutations in the genes encoding the native PBPs can lead to reduced affinity for β-lactam antibiotics.[19][20] For instance, mutations in the promoter region of the pbp4 gene have been shown to cause PBP4 overexpression and contribute to increased β-lactam resistance.[19][20]
Quantitative Data on Methicillin Susceptibility
The level of methicillin resistance, as determined by the Minimum Inhibitory Concentration (MIC) of oxacillin (B1211168), can vary significantly among MRSA isolates. This variation is influenced by the SCCmec type, the genetic background of the strain, and the expression level of mecA.
Table 2: Representative Oxacillin MIC Values for S. aureus
| Strain Type | mecA Status | Typical Oxacillin MIC Range (µg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | Negative | ≤ 2 | [20][21] |
| Oxacillin-Susceptible mecA-Positive S. aureus (OS-MRSA) | Positive | ≤ 2 | [20][21] |
| Methicillin-Resistant S. aureus (MRSA) | Positive | ≥ 4 | [4] |
Table 3: Prevalence of Major SCCmec Types in Clinical MRSA Isolates (Illustrative Data)
| SCCmec Type | Prevalence (%) - Study 1 | Prevalence (%) - Study 2 | Prevalence (%) - Study 3 |
| I | 27.9 | 0.8 | 41.2 (HA-MRSA) |
| II | - | 36.6 | - |
| III | 23.3 | 26.0 | 19.6 (HA-MRSA) |
| IV | 37.2 | 20.6 | 50.6 (CA-MRSA) |
| V | - | 8.4 | 66.7 (CA-MRSA) |
Note: Prevalence data is highly dependent on geographical location and whether the isolates are from hospital-associated (HA) or community-associated (CA) infections.[6][12][14][15][22]
Table 4: Quantitative mecA Expression and Oxacillin Resistance
| Condition | Relative mecA mRNA Expression (Fold Change) | Phenotype |
| Uninduced | 1 | Baseline |
| Oxacillin-induced | 8 | Increased Resistance |
Data from a study showing an 8-fold increase in mecA expression upon induction with oxacillin.
Experimental Protocols
Accurate determination of methicillin susceptibility and the underlying genetic determinants is crucial for both clinical diagnostics and research. Below are detailed methodologies for key experiments.
Broth Microdilution for Oxacillin MIC Determination
This method determines the minimum concentration of oxacillin that inhibits the visible growth of S. aureus.
Materials:
-
Mueller-Hinton broth (MHB), cation-adjusted
-
2% NaCl supplementation for MHB
-
Oxacillin stock solution
-
96-well microtiter plates
-
S. aureus isolate
-
0.5 McFarland turbidity standard
-
Incubator (33-35°C)
Procedure:
-
Prepare Oxacillin Dilutions: Serially dilute the oxacillin stock solution in cation-adjusted MHB with 2% NaCl in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 128 µg/mL).
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 33-35°C for 24 hours.
-
Reading Results: The MIC is the lowest concentration of oxacillin at which there is no visible growth.
Multiplex PCR for SCCmec Typing
This technique allows for the simultaneous amplification of different DNA targets to identify the SCCmec type.
Materials:
-
DNA extraction kit
-
PCR thermal cycler
-
Primers specific for different mec and ccr gene complexes, and J regions
-
Taq DNA polymerase and dNTPs
-
Agarose (B213101) gel electrophoresis system
-
DNA ladder
Procedure:
-
DNA Extraction: Isolate genomic DNA from the S. aureus strain. A rapid heating-based method can also be used.
-
PCR Amplification: Prepare a PCR master mix containing the specific primer sets for the desired SCCmec types, Taq polymerase, dNTPs, and PCR buffer. Add the extracted DNA to the master mix.
-
Thermal Cycling: Perform PCR using an optimized thermal cycling program. A representative program might include an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel.
-
Analysis: Determine the SCCmec type based on the pattern of amplified bands compared to known reference strains.
Quantitative Real-Time PCR (qPCR) for mecA Expression
This method is used to quantify the amount of mecA mRNA, providing a measure of gene expression.
Materials:
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR instrument
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Primers specific for mecA and a reference (housekeeping) gene
Procedure:
-
RNA Extraction: Isolate total RNA from S. aureus cultures grown under specific conditions (e.g., with and without oxacillin induction).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using the synthesized cDNA as a template with primers for mecA and a reference gene.
-
Data Analysis: Calculate the relative expression of mecA normalized to the reference gene using the ΔΔCt method.
PBP2a Latex Agglutination Test
This is a rapid immunological test for the detection of the PBP2a protein.
Materials:
-
PBP2a latex agglutination test kit (containing test latex sensitized with anti-PBP2a monoclonal antibodies, control latex, and extraction reagents)
-
Test cards
-
Mixing sticks
Procedure:
-
PBP2a Extraction: Suspend several colonies of the test isolate in the provided extraction reagent. Lyse the cells by boiling or chemical treatment as per the kit instructions. Centrifuge to pellet cellular debris.
-
Agglutination Test: Place one drop of the test latex and one drop of the control latex onto separate circles on the test card.
-
Add a drop of the supernatant containing the extracted proteins to each latex drop.
-
Mix and rock the card for the time specified in the kit instructions (typically up to 3 minutes).
-
Interpretation: Observe for agglutination (clumping) of the latex particles. Agglutination with the test latex and no agglutination with the control latex indicates a positive result for PBP2a.
Mandatory Visualizations
Experimental Workflow for MRSA Identification and Characterization
Caption: Workflow for MRSA identification and molecular characterization.
Genetic Organization of SCCmec Types I-IV
Caption: Simplified structure of SCCmec types I-IV.
Conclusion
The genetic determinants of methicillin susceptibility in Staphylococcus aureus are complex and multifactorial. While the acquisition of the mecA gene via the SCCmec mobile genetic element is the primary mechanism of resistance, the level of resistance is modulated by the regulatory elements within the SCCmec cassette and a host of auxiliary genes within the bacterial chromosome. A thorough understanding of these genetic factors, coupled with robust and accurate experimental methodologies, is essential for the ongoing surveillance of MRSA, the development of rapid and reliable diagnostic tests, and the discovery of novel therapeutic agents to combat this formidable pathogen. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricacies of methicillin resistance and contribute to the global effort to overcome antimicrobial resistance.
References
- 1. Classification of Staphylococcal Cassette Chromosome mec (SCCmec): Guidelines for Reporting Novel SCCmec Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pjmonline.org [pjmonline.org]
- 4. Performance of Eight Methods, Including Two New Rapid Methods, for Detection of Oxacillin Resistance in a Challenge Set of Staphylococcus aureus Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCCmec - Wikipedia [en.wikipedia.org]
- 6. High frequency of SCCmec type IV and multidrug-resistant SCCmec type I among hospital acquired methicillin-resistant Staphylococcus aureus isolates in Birjand Imam Reza Hospital, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCCmec types from I to XV [jarbb.jp]
- 8. mec gene complex [jarbb.jp]
- 9. Origin and Molecular Evolution of the Determinant of Methicillin Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fortunejournals.com [fortunejournals.com]
- 11. Genetic organization of mecA and mecA-regulatory genes in epidemic methicillin-resistant Staphylococcus aureus from Australia and England - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methicillin-Resistant Staphylococcus aureus has Phenotypic Variation in mecA Expression that Alters Antibiotic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiologyjournal.org [microbiologyjournal.org]
- 15. researchgate.net [researchgate.net]
- 16. Figure 3, Process flow diagram - Screening for Methicillin-Resistant Staphylococcus aureus (MRSA): Future Research Needs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. thomassci.com [thomassci.com]
- 18. Real-time PCR assay for detection of Staphylococcus aureus, Panton-Valentine Leucocidin and Methicillin Resistance directly from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multiplex PCR Strategy for Rapid Identification of Structural Types and Variants of the mec Element in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenotypic and genotypic characterization of oxacillin-susceptible and mecA positive Staphylococcus aureus strains isolated in Uruguay | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 21. First Report of Oxacillin Susceptible mecA-Positive Staphylococcus aureus in a Children’s Hospital in Kunming, China - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Dawn of a New Defense: An In-depth Technical Guide to the Initial Clinical Trials and Therapeutic Uses of Methicillin
Foreword: This document provides a detailed examination of the pivotal early clinical trials and therapeutic applications of methicillin (B1676495), a semi-synthetic penicillin that marked a turning point in the battle against antibiotic-resistant bacteria. Developed in 1959 and introduced into clinical practice in 1960, methicillin was specifically engineered to combat the growing threat of penicillinase-producing Staphylococcus aureus.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the foundational data and methodologies that established methicillin's role in medicine.
Introduction: The Rise of Penicillin Resistance and the Advent of Methicillin
The widespread use of penicillin in the 1940s and 1950s led to a dramatic increase in penicillin-resistant Staphylococcus aureus strains, primarily through the production of the enzyme penicillinase, which inactivates the antibiotic. This growing resistance posed a significant clinical challenge, rendering many common infections difficult to treat. The development of methicillin by Beecham Research Laboratories in 1959 was a direct response to this crisis.[1] Methicillin's unique chemical structure rendered it resistant to inactivation by staphylococcal penicillinase, offering a new line of defense against these formidable pathogens.
Mechanism of Action
Like other penicillin antibiotics, methicillin's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the staphylococcal cell wall. By acylating the active site of these enzymes, methicillin disrupts the structural integrity of the cell wall, leading to cell lysis and death. The key innovation of methicillin was the addition of a 2,6-dimethoxyphenyl group to the penicillin nucleus. This bulky side chain sterically hinders the binding of penicillinase, protecting the β-lactam ring from enzymatic hydrolysis and allowing the antibiotic to reach its PBP targets in resistant strains.
Initial Clinical Trials: Efficacy and Dosage
The first clinical evaluations of methicillin, then referred to as BRL 1241 or "Celbenin," were conducted in the United Kingdom in 1960 and 1961. These trials were crucial in establishing its efficacy against penicillin-resistant staphylococcal infections and determining appropriate dosages.
Key Early Clinical Studies
The initial clinical data for methicillin was primarily documented in a series of papers published in the British Medical Journal in 1961. These studies, led by researchers such as Douthwaite, Stewart, and Rolinson, provided the foundational evidence for its clinical use.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from these initial clinical reports.
| Table 1: Patient Demographics and Infection Types in Initial Methicillin Trials (1960-1961) | |
| Total Number of Patients Treated | Data not consistently aggregated across early reports, but individual studies reported on small series of patients. |
| Age Range | Adults and children |
| Primary Infections Treated | - Severe staphylococcal septicemia- Post-operative wound infections- Pneumonia- Osteomyelitis- Abscesses |
| Causative Organism | Penicillin-resistant Staphylococcus aureus (confirmed by in vitro testing) |
| Table 2: Methicillin Dosage and Administration in Initial Clinical Trials (1960-1961) | |
| Route of Administration | Intramuscular injection |
| Adult Dosage | 1 gram every 4 to 6 hours |
| Pediatric Dosage | 100 mg/kg of body weight per day, divided into four doses |
| Duration of Treatment | Varied depending on the severity and type of infection, typically ranging from a few days to several weeks. |
| Table 3: Clinical Outcomes in Initial Methicillin Trials (1960-1961) | |
| Reported Cure Rates | High, particularly in cases of severe, life-threatening infections that had failed to respond to penicillin and other antibiotics. Specific percentages are not consistently provided across all early reports, but the qualitative assessment was overwhelmingly positive. |
| Time to Clinical Improvement | Often rapid, with patients showing signs of recovery within 24-48 hours of starting treatment. |
| Bacteriological Clearance | Achieved in a majority of treated patients, with follow-up cultures showing elimination of the penicillin-resistant Staphylococcus aureus. |
| Table 4: Adverse Effects Observed in Initial Methicillin Trials (1960-1961) | |
| Local Reactions | Pain at the injection site (common) |
| Systemic Reactions | - Skin rashes (occasional)- Drug fever (rare)- Evidence of transient bone marrow depression (e.g., neutropenia) was noted in some reports, which was reversible upon discontinuation of the drug. |
| Renal Toxicity | Not a prominent feature in the earliest reports, though later clinical experience identified interstitial nephritis as a potential, albeit rare, adverse effect.[1] |
Experimental Protocols
The methodologies employed in the initial clinical trials of methicillin were foundational for subsequent antibiotic research. The following outlines the key experimental protocols.
Patient Selection Criteria
-
Inclusion Criteria: Patients with severe, clinically diagnosed staphylococcal infections that were confirmed to be caused by penicillin-resistant Staphylococcus aureus. This was often in the context of failed prior antibiotic therapy.
-
Exclusion Criteria: Patients with known hypersensitivity to penicillin.
Bacteriological Examination
-
Sample Collection: Specimens (e.g., blood, pus, sputum) were collected from the site of infection before and during treatment.
-
Organism Identification: Staphylococcus aureus was identified using standard microbiological techniques, including Gram staining, colony morphology, and coagulase testing.
-
Antibiotic Susceptibility Testing:
-
Method: Disc diffusion and/or tube dilution methods were used to determine the susceptibility of the isolated staphylococci to penicillin and methicillin.
-
Interpretation: Strains were considered resistant to penicillin if they produced penicillinase. Methicillin susceptibility was determined by the minimum inhibitory concentration (MIC).
-
Treatment Regimen
-
Dosage and Administration: As detailed in Table 2, methicillin was administered via intramuscular injection at regular intervals to maintain therapeutic blood levels.
-
Monitoring: Patients were closely monitored for clinical signs of improvement, including temperature reduction, resolution of local signs of infection, and overall well-being. Bacteriological samples were taken periodically to assess for the eradication of the pathogen.
Therapeutic Uses and Clinical Impact
The introduction of methicillin revolutionized the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its primary therapeutic indications included:
-
Septicemia: For life-threatening bloodstream infections.
-
Endocarditis: In cases of heart valve infections.
-
Osteomyelitis: For bone infections.
-
Pneumonia and Lung Abscesses: Particularly in a hospital setting.
-
Severe Skin and Soft Tissue Infections: Including post-operative wound infections and cellulitis.
The immediate impact of methicillin was a significant reduction in the morbidity and mortality associated with these severe infections. However, the success of methicillin was soon challenged by the emergence of methicillin-resistant Staphylococcus aureus (MRSA), with the first cases being reported as early as 1961.[3] The mechanism of resistance in MRSA involves the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with a low affinity for methicillin and other β-lactam antibiotics.
Conclusion
The initial clinical trials of methicillin were a landmark in the history of antimicrobial chemotherapy. They demonstrated the successful application of rational drug design to overcome a specific mechanism of bacterial resistance. The data from these early studies rapidly established methicillin as the standard of care for infections caused by penicillinase-producing Staphylococcus aureus. While the emergence of MRSA ultimately limited its long-term utility, the principles established in the development and clinical evaluation of methicillin continue to inform the discovery and assessment of new antibiotics today. This guide serves as a testament to the pioneering work that ushered in a new era of antibiotic therapy and highlights the perpetual challenge of antimicrobial resistance.
References
Methodological & Application
Application Notes and Protocols for Preparing Methicillin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of methicillin (B1676495) stock solutions for various laboratory applications, including microbiology susceptibility testing and in vitro assays. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Quantitative Data Summary
Methicillin is supplied as a sodium salt, a white to off-white crystalline powder.[1] Proper handling and storage are essential to maintain its potency.
| Parameter | Value | Solvents & Remarks | Source(s) |
| Molecular Formula | C₁₇H₁₉N₂NaO₆S | - | [2] |
| Molecular Weight | 402.4 g/mol | - | [2] |
| Purity | ≥90% | Varies by supplier. | [3] |
| Solubility | |||
| ~10 mg/mL | PBS (pH 7.2) | [3] | |
| ≥ 100 mg/mL | DMSO | [2] | |
| ~2 mg/mL | Ethanol | [3] | |
| ~20 mg/mL | Dimethylformamide (DMF) | [3] | |
| Freely Soluble | Methanol, Pyridine | [1] | |
| Slightly Soluble | Water | [4] | |
| Storage (Solid) | -20°C | Protect from light. Stable for ≥ 4 years. | [3][5] |
| Storage (Stock Solution) | |||
| -20°C or -80°C | Aliquot into single-use vials to avoid freeze-thaw cycles. Stable for up to 3 months at -25°C. | [5] | |
| Aqueous solutions | Not recommended for storage for more than one day. | [3][5] | |
| Working Concentration | Varies by application | For S. aureus, a MIC value of 2.1 µg/mL has been reported. For MRSA screening, oxacillin (B1211168) at 2 and 4 µg/ml is used. | [2][6] |
Experimental Protocols
Safety Precautions
Methicillin sodium salt is a hazardous substance and should be handled with care.[3][7]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] Handle in a well-ventilated area or a chemical fume hood.[10]
-
Disposal: Dispose of waste according to institutional guidelines for chemical waste.[10]
Preparation of a 10 mg/mL Methicillin Stock Solution in PBS
This protocol is suitable for preparing a stock solution for many microbiology applications.
Materials:
-
Methicillin sodium salt powder
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of methicillin sodium salt powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the desired volume of sterile PBS (pH 7.2). For the example above, add 10 mL of PBS.
-
Mixing: Vortex the tube until the powder is completely dissolved.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This step is critical for preventing bacterial contamination of the stock solution.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[5]
-
Labeling and Storage: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and your initials. Store the aliquots at -20°C or -80°C.[5]
Preparation of a High-Concentration Stock Solution in DMSO
For applications requiring a higher concentration, DMSO can be used as a solvent.
Materials:
-
Methicillin sodium salt powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile conical tubes
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptic Technique: Work in a sterile environment.
-
Weighing: Weigh the desired amount of methicillin sodium salt powder.
-
Dissolving: Add the appropriate volume of sterile DMSO to the powder in a sterile conical tube.
-
Mixing: Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Label them appropriately and store at -20°C or -80°C.
Note: When using a DMSO stock solution for aqueous-based assays, ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[3]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for preparing a sterile methicillin stock solution.
Caption: A flowchart of the methicillin stock solution preparation process.
References
- 1. Methicillin | C17H20N2O6S | CID 6087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Methicillin Sodium Salt CAS#: 132-92-3 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Laboratory Maintenance of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Methicillin Susceptibility Testing of MRSA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to beta-lactam antibiotics. Accurate and reliable detection of methicillin (B1676495) resistance is crucial for appropriate patient management, infection control, and the development of new antimicrobial agents. These application notes provide detailed protocols for the phenotypic and genotypic detection of MRSA. The primary mechanism of methicillin resistance in S. aureus is the acquisition of the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics.[1][2]
Key Methodologies for MRSA Detection
Several methods are available for determining methicillin susceptibility in S. aureus. These can be broadly categorized as:
-
Phenotypic Methods: These methods assess the expression of resistance in the presence of a beta-lactam agent.
-
Broth Microdilution
-
Disk Diffusion
-
Latex Agglutination for PBP2a
-
-
Genotypic Methods: These methods detect the genetic determinant of resistance, primarily the mecA gene.
-
Polymerase Chain Reaction (PCR)
-
Cefoxitin (B1668866) is often used as a surrogate for methicillin/oxacillin (B1211168) in phenotypic tests as it is a better inducer of mecA gene expression, leading to more reliable results.[1][3]
Quantitative Data Summary
The following tables summarize the interpretive criteria for methicillin susceptibility testing based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Table 1: Broth Microdilution MIC Interpretive Criteria for Oxacillin and Cefoxitin (μg/mL)
| Organism | Agent | Susceptible | Intermediate | Resistant | Guidelines |
| Staphylococcus aureus | Oxacillin | ≤2 | - | ≥4 | CLSI |
| Staphylococcus aureus | Cefoxitin | ≤4 | - | ≥8 | CLSI[1] |
| Staphylococcus aureus | Oxacillin | ≤2 | - | >2 | EUCAST |
| Staphylococcus aureus | Cefoxitin | ≤4 | - | >4 | EUCAST |
Table 2: Disk Diffusion Zone Diameter Interpretive Criteria for Cefoxitin (30 μg disk) (mm)
| Organism | Susceptible | Resistant | Guidelines |
| Staphylococcus aureus | ≥22 | ≤21 | CLSI[1][4] |
| Staphylococcus aureus | ≥22 | <22 | EUCAST[5] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of S. aureus.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Antimicrobial agents (Oxacillin or Cefoxitin)
-
S. aureus isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (33-35°C)[4]
-
Micropipettes and sterile tips
Procedure:
-
Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of oxacillin or cefoxitin in CAMHB in the microtiter plates. The final concentration range should typically span from 0.12 to 128 μg/mL.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the S. aureus isolate from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/well in the microtiter plate.
-
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 33-35°C for 16-20 hours.[4]
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. Compare the MIC value to the interpretive criteria in Table 1 to determine if the isolate is susceptible or resistant.
Protocol 2: Cefoxitin Disk Diffusion Testing (Kirby-Bauer)
This method assesses the susceptibility of S. aureus to cefoxitin by measuring the diameter of the zone of growth inhibition around a cefoxitin-impregnated disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Cefoxitin disks (30 μg)
-
S. aureus isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Sterile cotton swabs
-
Incubator (33-35°C)[4]
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare an inoculum suspension as described in Protocol 1, step 2.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply a 30 μg cefoxitin disk to the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation: Incubate the plates in an inverted position at 33-35°C for 16-18 hours. For detection of methicillin resistance, incubation for a full 24 hours is recommended.[4][6]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Compare the zone diameter to the interpretive criteria in Table 2 to classify the isolate as susceptible or resistant.
Protocol 3: PBP2a Latex Agglutination Test
This rapid test detects the presence of PBP2a, the protein product of the mecA gene.
Materials:
-
PBP2a latex agglutination test kit (e.g., Oxoid™ PBP2' Test)
-
S. aureus isolate
-
Test cards
-
Mixing sticks
-
Extraction reagents (provided in the kit)
-
Boiling water bath or heat block
Procedure:
-
Colony Suspension: Suspend a loopful of bacterial colonies in the extraction reagent provided in the kit.
-
Cell Lysis: Boil the bacterial suspension for 3 minutes to lyse the cells and release PBP2a.[7]
-
Centrifugation: Centrifuge the lysate to pellet the cell debris.
-
Latex Agglutination:
-
Place a drop of the test latex reagent (latex particles coated with anti-PBP2a antibodies) onto a circle on the test card.
-
Add a drop of the supernatant from the cell lysate to the latex reagent.
-
Mix the suspension with a mixing stick and rock the card for up to 3 minutes.
-
-
Result Interpretation:
-
Positive: Visible agglutination (clumping) of the latex particles indicates the presence of PBP2a, confirming methicillin resistance.
-
Negative: A smooth, milky suspension with no agglutination indicates the absence of PBP2a.
-
Protocol 4: PCR for mecA Gene Detection
This molecular method is considered the gold standard for detecting methicillin resistance.
Materials:
-
S. aureus isolate
-
DNA extraction kit
-
PCR thermal cycler
-
PCR tubes or plates
-
mecA-specific primers
-
Taq DNA polymerase, dNTPs, and PCR buffer
-
Agarose (B213101) gel electrophoresis equipment
-
DNA ladder and loading dye
-
Ethidium bromide or other DNA stain
Procedure:
-
DNA Extraction: Extract genomic DNA from the S. aureus isolate using a commercial DNA extraction kit or a standard laboratory protocol.
-
PCR Amplification:
-
Prepare a PCR master mix containing Taq DNA polymerase, dNTPs, PCR buffer, and mecA-specific primers.
-
Add the extracted DNA template to the master mix.
-
Perform PCR amplification using the following cycling conditions (example):
-
-
Gel Electrophoresis:
-
Load the PCR products onto an agarose gel containing a DNA stain.
-
Run the gel to separate the DNA fragments by size.
-
Include a DNA ladder for size comparison.
-
-
Result Interpretation:
-
Positive: The presence of a DNA band of the expected size for the mecA gene amplicon confirms the isolate as MRSA.
-
Negative: The absence of the specific band indicates a methicillin-susceptible isolate.
-
Signaling Pathways and Workflows
References
- 1. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 2. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. en.iacld.com [en.iacld.com]
- 5. Disk Diffusion Testing for Detection of Methicillin-Resistant Staphylococci: Does Moxalactam Improve upon Cefoxitin? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. Rapid Detection of Methicillin Resistance in Staphylococcus aureus Isolates by the MRSA-Screen Latex Agglutination Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. Rapid PCR-Based Identification of Methicillin-Resistant Staphylococcus aureus from Screening Swabs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selection of Methicillin-Resistant Bacterial Strains
Introduction
Methicillin (B1676495), a narrow-spectrum β-lactam antibiotic, was historically significant in treating infections caused by penicillinase-producing Staphylococcus aureus. However, the emergence and global spread of methicillin-resistant Staphylococcus aureus (MRSA) has rendered methicillin clinically obsolete for treating such infections.[1] Resistance is primarily mediated by the mecA gene, which is carried on a mobile genetic element known as the staphylococcal cassette chromosome mec (SCCmec).[2][3][4] This gene encodes a modified penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics, thereby allowing the bacteria to synthesize their cell wall even in the presence of the drug.[1][3][4][5] In a laboratory setting, methicillin or its more stable surrogates, oxacillin (B1211168) and cefoxitin, are utilized to select for and identify resistant bacterial strains.[1][6][7]
These application notes provide detailed protocols for the selection of methicillin-resistant bacteria, with a particular focus on MRSA.
Mechanism of Action and Resistance
β-lactam antibiotics like methicillin function by inhibiting penicillin-binding proteins (PBPs), which are enzymes crucial for the synthesis of the bacterial cell wall's peptidoglycan.[1] This inhibition leads to cell lysis and bacterial death. In resistant strains, the acquisition of the mecA gene provides a bypass mechanism. The product of the mecA gene, PBP2a, takes over the function of cell wall synthesis from the native PBPs that are inhibited by methicillin.[1][4]
The expression of the mecA gene is controlled by a signal transduction pathway involving the sensor protein MecR1 and the repressor MecI.[4][8] In the absence of a β-lactam antibiotic, MecI represses the transcription of mecA. When a β-lactam is present, it is sensed by MecR1, leading to the inactivation of MecI and subsequent expression of mecA.[8]
Data Presentation
The following table summarizes the typical concentrations of methicillin and its surrogates used for the selection and screening of resistant bacterial strains.
| Antibiotic | Organism | Test Method | Concentration (µg/mL) | Reference |
| Methicillin | Staphylococcus aureus | MIC Breakpoint | ≥ 4 (Resistant) | [9] |
| Oxacillin | Staphylococcus aureus | Agar (B569324) Screen | 6 | [6][10] |
| Oxacillin | Staphylococcus aureus | Broth Microdilution | ≥ 4 (Resistant) | [9] |
| Cefoxitin | Staphylococcus aureus | Disk Diffusion | --- | [6][11] |
| Oxacillin | Staphylococcus aureus | Etest | 0.016 - 256 | [12] |
Experimental Protocols
Protocol 1: Agar Screen for Methicillin/Oxacillin Resistance
This protocol describes a qualitative method to select for bacteria resistant to methicillin or oxacillin.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Agar (MHA)
-
Sodium Chloride (NaCl)
-
Oxacillin powder (or Methicillin)
-
Sterile petri dishes
-
Sterile swabs
-
Incubator (33-35°C)
Method:
-
Prepare Oxacillin-Salt Agar Plates:
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions.
-
Supplement the MHA with NaCl to a final concentration of 4% (w/v).[6]
-
Autoclave the medium and allow it to cool to 45-50°C.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, streak the bacterial suspension evenly across the surface of the oxacillin-salt agar plate.
-
-
Incubation:
-
Interpretation:
-
Observe the plates for bacterial growth.
-
Any growth on the oxacillin-salt agar indicates potential methicillin resistance.
-
Protocol 2: Broth Microdilution for Determining Minimum Inhibitory Concentration (MIC)
This protocol is a quantitative method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Oxacillin powder (or Methicillin)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (33-35°C)
Method:
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of oxacillin in a suitable solvent.
-
Perform serial two-fold dilutions of the oxacillin stock solution in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.25 to 256 µg/mL).
-
-
Inoculation:
-
Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Incubate the microtiter plate at 33-35°C for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of bacteria.
-
For S. aureus, an oxacillin MIC of ≥ 4 µg/mL is considered resistant.[9]
-
Mandatory Visualizations
Caption: Regulation of the mecA gene in Staphylococcus aureus.
Caption: Workflow for selection of methicillin-resistant bacteria.
Caption: Logic for confirming methicillin resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. asianscientist.com [asianscientist.com]
- 3. mecA - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 7. Laboratory Detection of: Oxacillin/Methicillin-resistant Staphylococcus aureus | HAI | CDC [medbox.iiab.me]
- 8. dovepress.com [dovepress.com]
- 9. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evaluation of Three Rapid Methods for Detection of Methicillin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Mechanism of MRSA Drug Resistance and Its Detection [mantacc.com]
Application Notes and Protocols for Incorporating Methicillin into Agar Plates for Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the preparation and use of agar (B569324) plates containing methicillin (B1676495) or its more stable analogue, oxacillin (B1211168), for the selective screening of Methicillin-Resistant Staphylococcus aureus (MRSA).
Introduction
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant challenge in both clinical and research settings. Accurate and rapid detection of MRSA is crucial for infection control and for the development of new antimicrobial agents. One of the fundamental methods for identifying MRSA is the use of selective agar media containing a β-lactam antibiotic, historically methicillin. Due to its greater stability, oxacillin is now more commonly used for this purpose.[1][2][3] This document outlines the principles, protocols, and quality control measures for preparing and utilizing these screening plates.
The mechanism of resistance in the vast majority of MRSA strains involves the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1] This altered protein has a low affinity for β-lactam antibiotics, allowing the bacterium to synthesize its cell wall even in the presence of these drugs.
Data Presentation
Table 1: Comparison of Common Media for MRSA Screening
| Media Type | Base Agar | Selective Agent & Concentration | Supplements | Incubation Conditions |
| Oxacillin Screen Agar | Mueller-Hinton Agar | Oxacillin (6 µg/ml) | 4% w/v NaCl | 35°C for 24 hours |
| Oxacillin Resistance Screening Agar (ORSA) | Mannitol Salt Agar Base | Oxacillin (2 µg/ml), Polymyxin B, Lithium Chloride | Aniline Blue | 35°C for 24-48 hours |
| Mannitol Salt Agar with Oxacillin | Mannitol Salt Agar | Oxacillin (4 mg/liter) | None | 35°C for 24-48 hours |
| Cefoxitin Screen Agar | Mueller-Hinton Agar | Cefoxitin (various concentrations) | 2% NaCl | 35°C for 18-24 hours |
Table 2: Performance of Different MRSA Screening Methods
| Method | Sensitivity | Specificity | Reference |
| Oxacillin Agar Screen (6 µg/ml) | 99.0% | 98.1% | [4] |
| VITEK-1 System | 99.0% | 100% | [4] |
| VITEK-2 System | 99.5% | 97.2% | [4] |
| Agar Dilution | 99.0% | 100% | [4] |
| ORSAB Medium | 100% | - | [5] |
| Cefoxitin Disk Diffusion | 100% | 100% | [5] |
Table 3: Stability of Antibiotics in Agar Plates Stored at 4°C
| Antibiotic | Stability (No significant loss of bioactivity) | Reference |
| Methicillin | 30 days | [6][7][8][9] |
| Erythromycin | 30 days | [6][7][9] |
| Cephalothin | 30 days | [6][7][9] |
| Tetracycline | 30 days | [6][7][9] |
| Chloramphenicol | 30 days | [6][7][9] |
| Kanamycin | 30 days | [6][7][9] |
| Streptomycin | 30 days | [6][7][9] |
| Penicillin G | Significant loss after 4 weeks | [6][7] |
| Ampicillin | Significant loss after 4 weeks | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Oxacillin Screen Agar Plates (Based on CLSI recommendations)
Materials:
-
Mueller-Hinton Agar (MHA) powder
-
Sodium Chloride (NaCl)
-
Oxacillin sodium salt powder
-
Sterile distilled water
-
Autoclave
-
Sterile petri dishes (100 mm)
-
Water bath (50°C)
-
Sterile flasks or bottles
-
Magnetic stirrer and stir bar (optional)
-
pH meter
Procedure:
-
Prepare Mueller-Hinton Agar with NaCl:
-
Prepare MHA according to the manufacturer's instructions.
-
Add NaCl to a final concentration of 4% (w/v). For example, for 1 liter of medium, add 40 g of NaCl.
-
Adjust the pH of the medium to 7.2-7.4 at room temperature.[10]
-
Dispense the medium into an autoclavable bottle, leaving sufficient headspace.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
-
Cool the Agar:
-
After autoclaving, place the molten agar in a 50°C water bath to cool. Allow it to equilibrate to this temperature for at least 30 minutes.
-
-
Prepare Oxacillin Stock Solution:
-
Prepare a stock solution of oxacillin. For example, to achieve a final concentration of 6 µg/ml in 1 liter of agar, prepare a 6 mg/ml stock solution in sterile distilled water.
-
-
Incorporate Oxacillin:
-
Once the agar has cooled to 50°C, aseptically add the appropriate volume of the oxacillin stock solution to the molten agar. For a 6 µg/ml final concentration in 1 liter of agar, add 1 ml of a 6 mg/ml stock solution.
-
Mix the agar gently but thoroughly to ensure even distribution of the antibiotic.[9] Avoid introducing air bubbles.
-
-
Pour Plates:
-
In a sterile environment (e.g., a laminar flow hood), pour approximately 25 ml of the oxacillin-containing agar into each 100 mm sterile petri dish to achieve a uniform depth of about 4 mm.[10]
-
If bubbles are present, they can be removed by briefly passing a flame over the surface of the agar.
-
-
Solidification and Storage:
-
Allow the plates to solidify at room temperature on a level surface.
-
Once solidified, store the plates in sealed bags at 4°C, inverted to prevent condensation from dripping onto the agar surface.[6][7] Plates can be stored for up to 30 days without significant loss of methicillin/oxacillin activity.[6][7][8][9]
-
-
Quality Control:
-
Before use, perform quality control testing using known MRSA and methicillin-susceptible S. aureus (MSSA) strains.
-
Positive Control (MRSA): Staphylococcus aureus ATCC 43300 (a heteroresistant strain) or ATCC 33591 (a homogeneously resistant strain).[11]
-
Negative Control (MSSA): Staphylococcus aureus ATCC 25923 or ATCC 29213.[11]
-
Inoculate the QC strains onto the prepared plates and incubate at 35°C for a full 24 hours.[2]
-
The MRSA strain should show growth, while the MSSA strain should be inhibited.
-
Visualizations
Caption: Workflow for preparing oxacillin screen agar plates.
Caption: Simplified mechanism of methicillin resistance in S. aureus.
References
- 1. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Methicillin-Resistant Staphylococcus aureus: Comparison of Susceptibility Testing Methods and Analysis of mecA-Positive Susceptible Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Antibiotics and Chemotherapeutics in Agar Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Stability of antibiotics and chemotherapeutics in agar plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. iacld.com [iacld.com]
- 11. Optimal Inoculation Methods and Quality Control for the NCCLS Oxacillin Agar Screen Test for Detection of Oxacillin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methicillin Stability and Degradation in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin (B1676495), a narrow-spectrum β-lactam antibiotic of the penicillin class, has historically been pivotal in treating infections caused by penicillinase-producing Staphylococcus aureus. Although its clinical use has largely been superseded by more stable and effective agents, the term "methicillin-resistance" remains a cornerstone in clinical microbiology for identifying resistant staphylococcal strains (MRSA). In research and drug development, understanding the stability of methicillin in various in vitro systems, particularly in standard bacterial culture media, is crucial for obtaining accurate and reproducible results in susceptibility testing and other microbiological assays.
These application notes provide a detailed overview of methicillin stability, its degradation pathways, and protocols for assessing its integrity in commonly used culture media such as Mueller-Hinton Broth (MHB) and Tryptic Soy Broth (TSB).
Factors Influencing Methicillin Stability
The stability of methicillin, like other β-lactam antibiotics, is significantly influenced by several physicochemical factors. The primary mechanism of degradation is the hydrolysis of the β-lactam ring, rendering the antibiotic inactive.
-
pH: The stability of β-lactam antibiotics is highly pH-dependent. Methicillin is most stable in the slightly acidic to neutral pH range, typically between pH 6.0 and 7.5.[1] In acidic or alkaline conditions, the rate of hydrolysis increases significantly.
-
Temperature: Higher temperatures accelerate the degradation of methicillin. For short-term storage of solutions, refrigeration (2-8°C) is recommended, while freezing (-20°C or lower) is essential for long-term preservation.[1] It is important to note that repeated freeze-thaw cycles should be avoided as they can also contribute to degradation.[1]
-
Culture Media Composition: The components of culture media can impact methicillin stability. Dextrose solutions have been shown to decrease the potency of methicillin.[2] The presence of certain ions and the overall buffering capacity of the medium can also influence the rate of degradation.
Quantitative Data on β-Lactam Stability in Culture Media
Table 1: Degradation Half-Lives of Various β-Lactam Antibiotics in Cation-Adjusted Mueller-Hinton Broth (CA-MHB) at 36°C [3]
| Antibiotic Class | Antibiotic | Half-life (hours) at pH 7.25 |
| Penicillin | Piperacillin | 61.5 |
| Cephalosporin | Cefepime | 50.8 |
| Carbapenem | Meropenem | 46.5 |
| Carbapenem | Doripenem | 40.6 |
| Carbapenem | Biapenem | 20.7 |
| Carbapenem | Imipenem | 16.9 |
Note: This data is for other β-lactam antibiotics and should be used as an estimate for methicillin stability. Experimental determination of methicillin's half-life in the specific culture medium and conditions of use is highly recommended.
Experimental Protocols
Protocol 1: Determination of Methicillin Stability in Broth Culture Media using HPLC
This protocol describes a method to quantify the degradation of methicillin in a liquid culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Methicillin sodium salt
-
Sterile Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
-
Sterile, purified water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Acetic anhydride (B1165640)
-
0.22 µm sterile syringe filters
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Methicillin Stock Solution:
-
Aseptically prepare a stock solution of methicillin in sterile, purified water at a high concentration (e.g., 10 mg/mL).
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
-
Preparation of Methicillin-Containing Culture Media:
-
Aseptically add a known volume of the methicillin stock solution to pre-warmed (37°C) MHB or TSB to achieve the desired final concentration (e.g., 100 µg/mL).
-
Prepare a sufficient volume to allow for sampling at multiple time points.
-
-
Incubation and Sampling:
-
Incubate the methicillin-containing medium at 37°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically withdraw an aliquot (e.g., 1 mL) of the medium.
-
Immediately after collection, samples should be stored at -80°C until HPLC analysis to halt further degradation.
-
-
HPLC Analysis:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 2% v/v acetic anhydride (e.g., 55:45 v/v).[4] The exact ratio may need optimization based on the specific column and system.
-
Sample Preparation: Thaw the collected samples. If necessary, centrifuge to remove any precipitates and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Standard Curve: Prepare a series of methicillin standards of known concentrations in the same culture medium used for the experiment. Analyze these standards using the same HPLC method to generate a standard curve of peak area versus concentration.
-
Quantification: Inject the experimental samples into the HPLC system. Determine the concentration of methicillin in each sample by comparing its peak area to the standard curve.
-
-
Data Analysis:
-
Plot the concentration of methicillin as a function of time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of methicillin in the culture medium under the tested conditions.
-
Protocol 2: Bioassay for Estimating Methicillin Stability ("Delay Time Bioassay")
This protocol provides a simpler, plate reader-based method to estimate the stability of methicillin in culture media without direct quantification of the antibiotic concentration.[5]
Materials:
-
Methicillin sodium salt
-
Sterile Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
-
A bacterial strain susceptible to methicillin (e.g., Staphylococcus aureus ATCC 25923)
-
96-well microplates
-
Microplate reader capable of measuring optical density (OD) at 600 nm
Procedure:
-
Preparation of Antibiotic Plates:
-
Prepare serial dilutions of methicillin in the chosen culture medium in multiple columns of a 96-well plate. Each column will represent a different inoculation time point.
-
-
Delayed Inoculation:
-
At time zero, inoculate the first set of columns with a standardized bacterial suspension.
-
At subsequent time points (e.g., 2, 4, 6, 8 hours), inoculate the next set of columns with the same bacterial suspension.
-
-
Incubation and Growth Monitoring:
-
Incubate the microplate in a plate reader at 37°C with periodic shaking.
-
Monitor the bacterial growth in each well by measuring the OD600 at regular intervals.
-
-
Data Analysis:
-
Compare the growth curves from the wells inoculated at different delay times.
-
Degradation of methicillin will result in faster bacterial growth in the wells that were inoculated later.
-
The half-life can be estimated as the time delay required for the growth curve at a certain methicillin concentration to resemble the growth curve of a well with half that initial concentration that was inoculated at time zero.[6]
-
Visualizations
Caption: Primary degradation pathway of methicillin via hydrolysis.
Caption: Experimental workflow for determining methicillin stability.
Conclusion
The stability of methicillin in culture media is a critical parameter that can significantly impact the outcome of in vitro microbiological studies. The inherent instability of the β-lactam ring, particularly at physiological temperatures and pH values typical of bacterial culture, necessitates careful consideration and, ideally, empirical determination of its degradation rate. The protocols provided herein offer robust methods for quantifying methicillin stability using HPLC and for estimating it through a bioassay. By understanding and accounting for the degradation of methicillin, researchers can ensure the accuracy and reliability of their experimental results.
References
- 1. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compounds in a particular production lot of tryptic soy broth inhibit Staphylococcus aureus cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Handling Methicillin Powder in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive safety precautions and detailed protocols for the handling of methicillin (B1676495) powder in a laboratory environment. Adherence to these guidelines is crucial to ensure personnel safety, prevent contamination, and maintain the integrity of experimental procedures.
Hazard Identification and Safety Precautions
Methicillin sodium salt is classified as a hazardous substance.[1] It is crucial to be aware of its potential dangers before handling. Key hazards include:
-
Skin and Eye Irritation: The powder can cause skin irritation and serious eye irritation.[1][2]
-
Respiratory and Skin Sensitization: Inhalation may lead to allergy or asthma symptoms, and it can cause an allergic skin reaction.[1][2]
-
Respiratory Irritation: Inhaling the powder may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against exposure.[3]
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye & Face | Safety goggles and face shield | Safety goggles are mandatory at all times.[3] A face shield should be worn over goggles during powder handling to protect against splashes and airborne particles.[3] |
| Hand | Double chemical-resistant gloves | Wear two pairs of powder-free nitrile or neoprene gloves.[3][4] The outer glove should be removed immediately after handling, and the inner glove upon leaving the work area.[3] |
| Body | Disposable, low-permeability gown or lab coat with long sleeves | A disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing.[3] |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Mandatory for all procedures involving open handling of the powder, especially weighing and transferring.[3] A full-face respirator may be necessary for high-risk procedures or in the event of a spill.[3] |
| Foot | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet.[3] |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Methicillin Stock Solution
This protocol outlines the steps for preparing a stock solution of methicillin sodium salt for use in various experimental assays, such as susceptibility testing.
Materials:
-
Methicillin sodium salt powder
-
Sterile, pyrogen-free deionized water or phosphate-buffered saline (PBS)
-
Sterile volumetric flasks and pipettes
-
Sterile conical tubes for aliquots
-
Analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
Procedure:
-
Aseptic Technique: Perform all procedures in a laminar flow hood or a designated clean area to maintain sterility.
-
Weighing: Accurately weigh the desired amount of methicillin sodium salt powder using an analytical balance inside a chemical fume hood. For a 10 mg/mL solution, weigh 10 mg of the powder.
-
Dissolution: Transfer the powder to a sterile volumetric flask. Add a small amount of the chosen solvent (e.g., sterile water) and gently swirl to dissolve. Once dissolved, bring the solution to the final volume with the solvent. For 10 mg, add solvent to a final volume of 1 mL. A vortex mixer can be used to aid dissolution.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile conical tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[5] Aqueous solutions are not recommended to be stored for more than one day.[5]
Protocol for Methicillin Susceptibility Testing (Disk Diffusion)
This protocol describes a standard method for determining the susceptibility of Staphylococcus aureus to methicillin. Cefoxitin (B1668866) is often used as a surrogate for methicillin in this assay as it is a better inducer of the mecA gene.[6]
Materials:
-
Bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard
-
Mueller-Hinton agar (B569324) plates
-
Cefoxitin (30 µg) disks
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.[6]
-
Inoculate Agar Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[6]
-
Apply Antibiotic Disk: Place a cefoxitin (30 µg) disk on the surface of the agar.[6]
-
Incubate: Incubate the plate at 33-35°C for 16-20 hours.[6] Testing at temperatures above 35°C may not reliably detect all resistant strains.[6]
-
Interpret Results: Measure the diameter of the zone of inhibition around the disk and interpret the results according to the latest Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
Workflow and Signaling Pathway Diagrams
Laboratory Workflow for Handling Methicillin Powder
Caption: Safe handling workflow for methicillin powder.
Signaling Pathway of Methicillin Resistance in S. aureus
Caption: Methicillin resistance signaling in S. aureus.
Physicochemical Properties
A summary of key quantitative data for methicillin sodium salt.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₉N₂NaO₆S | [5] |
| Molecular Weight | 402.4 g/mol | [5] |
| Solubility in Ethanol | ~2 mg/mL | [5] |
| Solubility in DMSO | ~16 mg/mL | [5] |
| Solubility in Dimethyl Formamide | ~20 mg/mL | [5] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [5] |
| Storage Temperature | -20°C | [5] |
| Stability | ≥4 years at -20°C | [5] |
Spill and Disposal Procedures
Accidental Spills
In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[1] Wearing appropriate PPE, cover the spill with an absorbent material.[1] Carefully sweep up the material, place it in a suitable, closed container for disposal, and avoid generating dust.[1][2]
Waste Disposal
Proper disposal of methicillin and contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection: All methicillin waste, including unused product and contaminated disposables (gloves, wipes, etc.), should be collected in a designated, properly labeled, and sealed container for chemical waste.[1][7]
-
Disposal Method: Dispose of the waste through an approved waste disposal plant or licensed contractor.[1][2] Do not dispose of methicillin down the drain or in regular trash.[1]
-
Decontamination: Autoclaving may be effective for decontaminating used media, but stock solutions are considered hazardous chemical waste and must be disposed of accordingly.[1][7] Reusable glassware should be submerged in a 1 M NaOH solution for at least 4 hours to inactivate residual methicillin before standard cleaning.[7] Always consult your institution's specific guidelines for antibiotic waste.[1]
References
- 1. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methicillin - Wikipedia [en.wikipedia.org]
- 4. Methicillin | Antibiotic Resistance, Bacteria, & Staphylococcus | Britannica [britannica.com]
- 5. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Combination Therapy with Methicillin and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assessment of methicillin (B1676495) and other β-lactam antibiotics in combination with various antimicrobial agents against susceptible and resistant bacterial strains, with a particular focus on Methicillin-Resistant Staphylococcus aureus (MRSA). Detailed protocols for key experimental assays are provided to facilitate the investigation of synergistic, additive, indifferent, or antagonistic interactions.
Introduction
The rise of antibiotic resistance, particularly in pathogens like MRSA, necessitates the exploration of combination therapies to enhance efficacy, overcome resistance mechanisms, and reduce the development of further resistance. The combination of a β-lactam antibiotic, such as methicillin or oxacillin, with other antimicrobial classes can lead to synergistic interactions that restore susceptibility and improve bactericidal activity. This document outlines the methodologies to quantitatively assess these interactions in a laboratory setting.
Data Presentation: Summary of In Vitro Synergy Data
The following tables summarize quantitative data from various in vitro studies investigating the combination of β-lactam antibiotics with other antimicrobial agents against S. aureus.
Table 1: In Vitro Efficacy of β-Lactam/β-Lactamase Inhibitor Combinations against MRSA
| β-Lactam | β-Lactamase Inhibitor | Strain(s) | MIC of β-Lactam Alone (µg/mL) | MIC of β-Lactam in Combination (µg/mL) | Fold Reduction in MIC | Synergy Observed (%) | Reference(s) |
| Penicillin G | Sulbactam (B1307) | 22 clinical MRSA isolates | - | - | - | 68% | [1] |
| Cefpirome | Sulbactam (10 µg/mL) | 22 clinical MRSA isolates | - | - | - | >70% | [1] |
| Cefotaxime | Sulbactam (10 µg/mL) | 22 clinical MRSA isolates | - | - | - | >70% | [1] |
| Cefazolin | Sulbactam (10 µg/mL) | 22 clinical MRSA isolates | - | - | - | >70% | [1] |
| Methicillin | Sulbactam | 22 clinical MRSA isolates | - | - | - | 50% | [1] |
| Penicillin G | Clavulanic Acid | 22 clinical MRSA isolates | - | - | - | Synergistic | [1] |
Table 2: In Vitro Efficacy of Vancomycin (B549263) in Combination with β-Lactams against Staphylococci
| Vancomycin MIC (µg/mL) | Combination Agent | Organism (No. of Isolates) | Mean FIC Index | Synergy Observed (%) | Reference(s) |
| 1-2 | Oxacillin | MRSA (22) | 0.51–2 | 0% | [2] |
| 1-4 | Oxacillin | MRSE (20) | 0.08–0.56 | 90% (18/20) | [2] |
| ≥4 | Oxacillin | Staphylococci | Consistently ≤0.5 | 100% | [2] |
| - | Imipenem | MRSA (32) | 0.35 | - | [3] |
| - | Cefazolin | MRSA (32) | 0.46 | - | [3] |
| - | Netilmicin | MRSA (32) | 1.096 | Indifferent | [3] |
Table 3: In Vitro Efficacy of Rifampin and Fluoroquinolone Combinations against MRSA Biofilms
| Combination | Strain(s) | MBEC₅₀ (mg/L) | MBEC₉₀ (mg/L) | Synergy Observed (%) | Reference(s) |
| Rifampin + Ciprofloxacin | 30 MRSA isolates | - | - | 56.7% | [4] |
| Rifampin + Levofloxacin | 30 MRSA isolates | - | - | 56.7% | [4] |
| Rifampin (alone) | 30 MRSA isolates | 64 | 512 | - | [4] |
| Ciprofloxacin (alone) | 30 MRSA isolates | >1024 | >1024 | - | [4] |
| Levofloxacin (alone) | 30 MRSA isolates | 16 | 256 | - | [4] |
MBEC: Minimum Biofilm Eradication Concentration
Experimental Protocols
Checkerboard Synergy Assay
The checkerboard assay is a microdilution method used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
-
Stock solutions of two antimicrobial agents (Drug A and Drug B)
-
Multichannel pipette
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurement)
Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of Drug A in CAMHB along the x-axis of the microtiter plate (e.g., columns 1-10). Row H should contain dilutions of Drug A only to determine its Minimum Inhibitory Concentration (MIC).[5]
-
Prepare serial twofold dilutions of Drug B in CAMHB along the y-axis of the plate (e.g., rows A-G). Column 11 should contain dilutions of Drug B only to determine its MIC.[5]
-
The final volume in each well containing the drug dilutions should be 50 µL.
-
-
Inoculation:
-
Prepare a bacterial suspension of the test organism equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 100 µL of the diluted bacterial inoculum to each well, except for a sterility control well (which contains only broth). Column 12 should serve as a growth control (broth + inoculum, no antibiotics).[6]
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
-
Reading and Interpretation:
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination showing no visible growth:
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0.[5]
-
-
Time-Kill Curve Assay
The time-kill curve assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.
Materials:
-
Sterile culture tubes or flasks
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
-
Stock solutions of antimicrobial agents
-
Shaking incubator (35-37°C)
-
Sterile saline or Phosphate-Buffered Saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipettes and tips
-
Timer
Protocol:
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, suspend 3-5 colonies of the test organism in broth.
-
Adjust the turbidity to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.[8]
-
-
Test Setup:
-
Prepare tubes with CAMHB containing the antimicrobial agents at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) of each drug alone and in combination.
-
Include a growth control tube without any antibiotic.[8]
-
-
Inoculation and Incubation:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 35-37°C with constant agitation.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.[8]
-
Perform serial tenfold dilutions of the samples in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
-
Colony Counting and Data Analysis:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on plates with 30-300 colonies.
-
Calculate the CFU/mL for each time point and each condition.
-
Plot the log₁₀ CFU/mL versus time for each antimicrobial condition.
-
-
Interpretation:
-
Synergy: A ≥2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Indifference: A <2 log₁₀ increase or decrease in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥2 log₁₀ increase in CFU/mL between the combination and its most active single agent.
-
Bactericidal activity: A ≥3 log₁₀ reduction in CFU/mL from the initial inoculum.[9]
-
Mechanisms of Synergy
The synergistic interactions observed between methicillin (or other β-lactams) and other antibiotics can be attributed to several mechanisms. Understanding these can aid in the rational design of combination therapies.
β-Lactamase Inhibition: β-lactamase inhibitors, such as sulbactam and clavulanic acid, bind to and inactivate β-lactamase enzymes produced by resistant bacteria. This protects the β-lactam antibiotic from degradation, allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit cell wall synthesis.[1]
Enhanced Uptake: Damage to the bacterial cell wall by a β-lactam antibiotic can increase the permeability of the cell membrane, facilitating the entry of other antibiotics, such as aminoglycosides, into the cell where they can exert their inhibitory effect on protein synthesis.
Sequential Inhibition: Two antibiotics can inhibit different steps in the same essential metabolic pathway, leading to a synergistic effect.
Inhibition of Resistance Mechanisms: One agent may inhibit a mechanism that confers resistance to the other agent.
Conclusion
The in vitro evaluation of antibiotic combinations is a critical step in the discovery and development of new therapeutic strategies to combat antibiotic-resistant infections. The checkerboard and time-kill curve assays are robust methods for quantifying the interactions between antimicrobial agents. The data and protocols presented here provide a framework for researchers to systematically investigate the potential of methicillin and other β-lactams in combination therapies.
References
- 1. In vitro identification of underutilized β-lactam combinations against methicillin-resistant Staphylococcus aureus bacteremia isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinations of Vancomycin and β-Lactams Are Synergistic against Staphylococci with Reduced Susceptibilities to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and Netilmicin against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. emerypharma.com [emerypharma.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy of vancomycin in combination with various antimicrobial agents against clinical methicillin resistant Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methicillin Susceptibility Testing Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quality control (QC) parameters for performing methicillin (B1676495) susceptibility testing of Staphylococcus aureus. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of antimicrobial susceptibility testing results in research and drug development settings.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) is a significant pathogen characterized by its resistance to β-lactam antibiotics. This resistance is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2] PBP2a has a low affinity for β-lactam antibiotics, allowing the bacterium to synthesize its cell wall even in the presence of these drugs.[1][3] Accurate detection of methicillin resistance is crucial for surveillance, infection control, and the development of new anti-MRSA agents. Cefoxitin (B1668866) is a better inducer of mecA gene expression and provides for more reliable detection of methicillin resistance in S. aureus and is therefore used as a surrogate for methicillin.
Quality control is an essential component of antimicrobial susceptibility testing (AST). The use of well-characterized reference strains with known susceptibility profiles ensures the reliability of testing methods, reagents, and procedural execution.[4][5] This document outlines the standard QC strains and their expected performance characteristics for methicillin susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Recommended Quality Control Strains
The following Staphylococcus aureus ATCC® strains are recommended for routine quality control of methicillin susceptibility testing:
-
Staphylococcus aureus ATCC® 25923™: A methicillin-susceptible S. aureus (MSSA) strain. This strain is used as a negative control.[6]
-
Staphylococcus aureus ATCC® 29213™: Another well-characterized methicillin-susceptible S. aureus (MSSA) strain.[1][7]
-
Staphylococcus aureus ATCC® 43300™: A methicillin-resistant S. aureus (MRSA) strain that is positive for the mecA gene. This strain serves as the positive control for resistance.[1][3][6]
Data Presentation: Quality Control Ranges
The following tables summarize the acceptable quality control ranges for MIC (Minimum Inhibitory Concentration) and disk diffusion zone diameters for the recommended S. aureus QC strains when tested against oxacillin (B1211168) and cefoxitin. These ranges are based on CLSI and EUCAST guidelines. Laboratories should establish their own internal QC monitoring to ensure that results consistently fall within these ranges.
Table 1: CLSI Quality Control Ranges for S. aureus
| QC Strain | Antimicrobial Agent | MIC (µg/mL) | Disk Diffusion Zone Diameter (mm) |
| S. aureus ATCC® 29213™ | Oxacillin | 0.12 - 0.5 | N/A |
| Cefoxitin | 1 - 4 | N/A | |
| S. aureus ATCC® 25923™ | Oxacillin | N/A | 18 - 24 |
| Cefoxitin | N/A | 23 - 29[8] | |
| S. aureus ATCC® 43300™ | Oxacillin | N/A | Resistant (≤17) |
| Cefoxitin | >4 | Resistant (≤21) |
N/A: Not applicable as this strain is primarily used for one method or the other for these specific drugs according to CLSI guidelines.
Table 2: EUCAST Quality Control Ranges for S. aureus
| QC Strain | Antimicrobial Agent | MIC (µg/mL) | Disk Diffusion Zone Diameter (mm) |
| S. aureus ATCC® 29213™ | Oxacillin | 0.125 - 0.5 | N/A |
| Cefoxitin | 2 - 8 | N/A | |
| S. aureus ATCC® 25923™ | Oxacillin | N/A | 17 - 23 |
| Cefoxitin | N/A | 21 - 27 | |
| S. aureus NCTC 12493 | Oxacillin | Resistant | Resistant |
| (MRSA control) | Cefoxitin | Resistant | Resistant |
Note: EUCAST often uses S. aureus NCTC 12493 as an MRSA control strain. S. aureus ATCC® 43300™ is also an acceptable alternative.
Experimental Protocols
The following are detailed protocols for performing broth microdilution and disk diffusion susceptibility testing for S. aureus.
Broth Microdilution MIC Testing Protocol (CLSI M07)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]
-
96-well microtiter plates
-
Antimicrobial agent stock solutions (Oxacillin and Cefoxitin)
-
S. aureus QC strains (ATCC® 29213™ and ATCC® 43300™)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) non-selective agar (B569324) plate, select 3-5 isolated colonies of the S. aureus QC strain.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Inoculation:
-
Prepare serial two-fold dilutions of oxacillin and cefoxitin in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculate each well with 10 µL of the diluted bacterial suspension.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Result Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Compare the obtained MIC values for the QC strains with the expected ranges in Table 1.
-
Kirby-Bauer Disk Diffusion Testing Protocol (CLSI M02)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[11][12][13][14]
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)[11]
-
Antimicrobial disks (Oxacillin 1 µg, Cefoxitin 30 µg)
-
S. aureus QC strains (ATCC® 25923™ and ATCC® 43300™)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[15]
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[15]
-
-
Disk Application:
-
Aseptically apply the oxacillin and cefoxitin disks to the surface of the inoculated MHA plate.
-
Ensure the disks are firmly in contact with the agar. Disks should be spaced at least 24 mm apart.
-
-
Incubation:
-
Result Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter, including the diameter of the disk.
-
Compare the measured zone diameters for the QC strains with the expected ranges in Table 1.
-
Mandatory Visualizations
Caption: Mechanism of methicillin resistance in S. aureus.
Caption: Experimental workflow for antimicrobial susceptibility testing.
References
- 1. media.beckmancoulter.com [media.beckmancoulter.com]
- 2. researchgate.net [researchgate.net]
- 3. media.beckmancoulter.com [media.beckmancoulter.com]
- 4. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. scispace.com [scispace.com]
- 7. szu.gov.cz [szu.gov.cz]
- 8. clsi.org [clsi.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. journals.asm.org [journals.asm.org]
- 11. asm.org [asm.org]
- 12. microbenotes.com [microbenotes.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. youtube.com [youtube.com]
Proper Storage and Handling of Methicillin: Application Notes and Protocols for Researchers
Abstract
This document provides detailed application notes and protocols for the proper storage, handling, and stability assessment of methicillin (B1676495) powder and its reconstituted solutions. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the integrity and efficacy of methicillin in experimental settings. Adherence to these protocols is critical for obtaining reliable and reproducible results.
Introduction
Methicillin is a narrow-spectrum β-lactam antibiotic of the penicillin class. Its primary use in the laboratory is in the research of antibiotic resistance, particularly for the identification of methicillin-resistant Staphylococcus aureus (MRSA). The stability of methicillin is highly dependent on various factors including temperature, light, humidity, and pH. Improper storage can lead to degradation of the compound, resulting in a loss of potency and potentially confounding experimental outcomes. These notes provide a comprehensive guide to maintaining the quality of methicillin in the laboratory.
Storage Conditions for Methicillin Powder and Solutions
The stability of methicillin differs significantly between its powdered form and its reconstituted solutions. The following tables summarize the recommended storage conditions and stability data.
Methicillin Powder (Sodium Salt)
| Storage Condition | Temperature | Duration of Stability | Additional Notes |
| Long-term | -20°C | At least 4 years[1][2] | Protect from light.[1][3] Store in a tightly closed, dry, and well-ventilated area.[3][4] |
| Short-term | Room Temperature | Chemically stable for shorter periods[1][5] | For extended storage, refrigeration or freezing is recommended.[1] |
Reconstituted Methicillin Solutions
| Storage Condition | Temperature | Duration of Stability (for a 500 mg/mL solution) | Additional Notes |
| Room Temperature | 20-25°C | 24 hours[5] | Storing aqueous solutions for more than a day is not recommended.[1][2] |
| Refrigerated | 2-8°C | 4 days[5] | |
| Frozen | -20°C | 4 weeks to 71 days[5] | Avoid repeated freeze-thaw cycles.[1] Aliquot into single-use volumes before freezing.[1] |
| Ultra-low Temperature | -70°C | Can significantly prolong stability[1] | Recommended for long-term storage of solutions.[1] |
Note: The stability of methicillin solutions is pH-dependent, with optimal stability generally observed between pH 6.0 and 7.5.[1][5]
Visual Indicators of Degradation
While chemical analysis is necessary for confirmation, visual cues can indicate potential degradation of methicillin solutions.[1]
-
Color Change: Reconstituted solutions may darken to a deep orange upon standing at room temperature for several days.[1][5] A yellow or orange color is a sign of significant chemical degradation.[1]
-
Odor: A distinctive hydrogen sulfide (B99878) odor may develop as the solution degrades at room temperature.[1][5]
The absence of these signs does not guarantee stability, and analytical methods should be used for verification.[1]
Experimental Protocols
Protocol for Reconstitution of Methicillin Powder
This protocol outlines the steps for preparing a methicillin stock solution from its powdered form.
Materials:
-
Methicillin sodium salt powder
-
Sterile, deionized or distilled water, or a suitable buffer (e.g., PBS, pH 7.2)
-
Sterile conical tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation: Work in a clean, designated area, such as a laminar flow hood, to maintain sterility.
-
Equilibration: Allow the methicillin powder container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Aseptically weigh the desired amount of methicillin powder.
-
Dissolution: Add the appropriate volume of sterile solvent to the powder. For example, to prepare a 10 mg/mL stock solution in PBS (pH 7.2), dissolve the powder accordingly.[2]
-
Mixing: Gently vortex the solution until the powder is completely dissolved.
-
Sterilization (Optional): If required for the application, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C. For short-term use (up to 4 days), the solution can be stored at 2-8°C.[5]
Protocol for Assessing Methicillin Stability using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for a stability-indicating HPLC method to quantify methicillin in the presence of its degradation products.[1]
Objective: To determine the concentration of methicillin in a solution over time under specific storage conditions.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Methicillin reference standard
-
Reconstituted methicillin solution for testing
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer)
-
Calibrated pipettes and sterile tips
-
Autosampler vials
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards of known concentrations using the methicillin reference standard.
-
Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the stored methicillin solution. Dilute the sample to fall within the concentration range of the calibration curve.
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column, mobile phase, flow rate, and UV detection wavelength (e.g., 280 nm).[2]
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples from each time point.
-
-
Data Analysis:
-
Integrate the peak corresponding to methicillin in the chromatograms for both the standards and the samples.
-
Use the calibration curve to determine the concentration of methicillin in each sample at each time point.
-
Calculate the percentage of methicillin remaining at each time point relative to the initial concentration (time 0).
-
A significant decrease in the concentration of the parent peak and the appearance of new peaks will indicate degradation.
-
Diagrams
Caption: A workflow diagram for the handling and storage of methicillin powder and solutions.
Caption: A conceptual diagram illustrating the factors leading to methicillin degradation.
References
Troubleshooting & Optimization
Technical Support Center: Methicillin Diffusion Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methicillin (B1676495) diffusion assays.
Troubleshooting Guides
This section addresses specific issues that may arise during methicillin diffusion assays, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No zone of inhibition or very small zones for susceptible control strains | Inoculum too heavy: An overly dense bacterial lawn can overwhelm the antibiotic.[1][2][3] | Adjust the inoculum to match a 0.5 McFarland turbidity standard.[4][5] |
| Antibiotic disk potency too low: Disks may have degraded due to improper storage (e.g., exposure to moisture or high temperatures). | Use new, quality-controlled antibiotic disks stored according to the manufacturer's instructions. | |
| Incorrect incubation temperature: Incubation at temperatures above 35°C can inhibit the expression of methicillin resistance.[5][6] | Incubate plates at 35°C ± 2°C for 24 hours, especially when testing for methicillin-resistant Staphylococcus aureus (MRSA).[5][7] | |
| Agar (B569324) depth too thick: An agar depth greater than 4 mm can slow antibiotic diffusion, resulting in smaller zones.[5][8] | Ensure Mueller-Hinton agar is poured to a uniform depth of 4 mm.[5] | |
| Excessively large zones of inhibition for resistant control strains | Inoculum too light: A sparse bacterial lawn offers less resistance to the antibiotic.[9] | Prepare a new inoculum that matches the 0.5 McFarland standard.[4][5] |
| Agar depth too thin: An agar depth less than 4 mm allows for wider diffusion of the antibiotic.[5][8] | Pour Mueller-Hinton agar to a consistent depth of 4 mm.[5] | |
| Incorrect reading of the zone edge: Measuring faint outer zones instead of the area of confluent growth. | Read the zone of inhibition at the point of complete inhibition of visible growth with the naked eye. | |
| Overlapping zones of inhibition | Disks placed too close together: Insufficient spacing prevents the formation of distinct, measurable zones. | Place antibiotic disks at least 24 mm apart from center to center on the agar surface. |
| Presence of colonies within the zone of inhibition | Mixed culture: The inoculum may be contaminated with a resistant organism. | Re-isolate the test organism to ensure a pure culture before repeating the assay. |
| Heteroresistance: The bacterial population may contain a subpopulation of resistant cells.[4] This is a known phenomenon with MRSA. | Any growth within the zone of inhibition around the oxacillin (B1211168) or cefoxitin (B1668866) disk should be considered significant and indicative of resistance.[10] | |
| Discrepant results between oxacillin and cefoxitin disks | Oxacillin testing limitations: Oxacillin disk diffusion can be unreliable for detecting MRSA, especially for S. aureus.[6] | Cefoxitin is the preferred agent for predicting mecA-mediated resistance in S. aureus and is a more sensitive and specific indicator.[4][11] |
| Incorrect interpretation: Using interpretive criteria for the wrong antibiotic or organism. | Refer to the latest Clinical and Laboratory Standards Institute (CLSI) guidelines for the correct zone diameter breakpoints for each antibiotic and organism.[10] |
Frequently Asked Questions (FAQs)
1. Why is cefoxitin preferred over oxacillin for MRSA detection in disk diffusion assays?
Cefoxitin is a better inducer of the mecA gene, which is responsible for methicillin resistance. This leads to more reliable and clearer endpoints, making it a more sensitive and specific marker for detecting MRSA in S. aureus.[4][11] Oxacillin disk diffusion tests can be difficult to interpret and may not reliably detect all MRSA strains.[6]
2. What is the importance of the 0.5 McFarland standard?
The 0.5 McFarland standard ensures that the inoculum density is standardized.[5] A bacterial suspension that is too light will result in larger zones of inhibition, potentially leading to a false "susceptible" interpretation. Conversely, an inoculum that is too heavy can lead to smaller zones and a false "resistant" result.[1][9]
3. How does incubation temperature affect the results of methicillin diffusion assays?
Incubation temperatures above 35°C may suppress the expression of methicillin resistance, leading to false-negative results.[5][6] The recommended incubation temperature is 35°C ± 2°C.[5][7]
4. What should I do if my quality control (QC) results are out of range?
If your QC results fall outside the acceptable limits, all patient results obtained since the last acceptable QC must be considered invalid. You should investigate the potential causes listed in the troubleshooting guide, take corrective action, and repeat the QC testing. Do not report patient results until the QC is within the acceptable range.
5. Can I use a CO2 incubator for methicillin diffusion assays?
No, plates should not be incubated in a CO2-enriched atmosphere. The CO2 can decrease the pH of the agar medium, which can affect the activity of some antibiotics and lead to erroneous results.[5]
Experimental Protocols
Kirby-Bauer Disk Diffusion Method
This protocol is a standardized method for antimicrobial susceptibility testing.
-
Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. Transfer the colonies to a tube of sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculate Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Apply Antibiotic Disks: Aseptically apply the appropriate antibiotic disks to the surface of the agar. Gently press each disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart.
-
Incubate: Invert the plates and incubate them at 35°C ± 2°C for 16-24 hours. For Staphylococcus species being tested against oxacillin or cefoxitin, a full 24-hour incubation is recommended.[7]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters using a ruler or calipers.
-
Interpret Results: Compare the measured zone diameters to the interpretive charts provided by a standard-setting organization like the CLSI to determine if the organism is susceptible, intermediate, or resistant to the tested antibiotic.[10]
Quantitative Data
CLSI Interpretive Criteria for Oxacillin and Cefoxitin Disk Diffusion for Staphylococcus spp.
| Antibiotic | Disk Content | Organism | Susceptible (mm) | Intermediate (mm) | Resistant (mm) |
| Oxacillin | 1 µg | S. aureus, S. lugdunensis | ≥ 13 | 11-12 | ≤ 10 |
| Coagulase-Negative Staphylococci (except S. lugdunensis) | ≥ 18 | - | ≤ 17 | ||
| Cefoxitin | 30 µg | S. aureus, S. lugdunensis | ≥ 22 | - | ≤ 21 |
| Coagulase-Negative Staphylococci (except S. lugdunensis) | ≥ 25 | - | ≤ 24 |
Note: These values are for illustrative purposes and are subject to change. Always refer to the most current CLSI M100 document for the latest interpretive criteria.
Visualizations
Caption: Experimental workflow for the Kirby-Bauer disk diffusion assay.
Caption: Logical workflow for troubleshooting methicillin diffusion assays.
References
- 1. researchgate.net [researchgate.net]
- 2. singerinstruments.com [singerinstruments.com]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disk Diffusion Testing for Detection of Methicillin-Resistant Staphylococci: Does Moxalactam Improve upon Cefoxitin? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. homework.study.com [homework.study.com]
- 9. studypool.com [studypool.com]
- 10. jcdr.net [jcdr.net]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Methicillin Concentration for Selective Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing methicillin (B1676495) concentration in selective media for the isolation and study of Methicillin-Resistant Staphylococcus aureus (MRSA).
Frequently Asked Questions (FAQs)
Q1: Why is optimizing methicillin concentration crucial for my experiments?
A1: Optimizing methicillin (or its more stable analogue, oxacillin) concentration is critical for ensuring the selective growth of MRSA while effectively inhibiting methicillin-susceptible Staphylococcus aureus (MSSA) and other contaminants. An incorrect concentration can lead to either false-positive results (growth of non-resistant strains) or false-negative results (inhibition of true MRSA strains), compromising the validity of your experimental outcomes.
Q2: Which is better to use in selective media: methicillin or oxacillin (B1211168)?
A2: Oxacillin is generally preferred over methicillin for preparing selective media. This is because oxacillin is more stable during storage and is more effective at detecting heteroresistant MRSA strains, which may express resistance at low levels.[1] Cefoxitin is also a valuable alternative as it is a better inducer of the mecA gene, which is responsible for methicillin resistance.[1]
Q3: What is a typical starting concentration for oxacillin in selective agar (B569324) for MRSA screening?
A3: A commonly used concentration for oxacillin in screening agar, such as Mueller-Hinton Agar (MHA), is 6 µg/mL. This is often supplemented with 4% (w/v) sodium chloride (NaCl) to enhance the expression of resistance.[1][2][3][4][5]
Q4: How does methicillin resistance work at a molecular level?
A4: Methicillin resistance in S. aureus is primarily mediated by the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). The mecA gene encodes a unique Penicillin-Binding Protein, PBP2a, which has a low affinity for β-lactam antibiotics like methicillin. In the presence of a β-lactam, a signal transduction pathway involving the sensor protein MecR1 and the repressor MecI is activated, leading to the expression of PBP2a. PBP2a takes over the cell wall synthesis, allowing the bacterium to survive and grow even in the presence of the antibiotic.[6]
Q5: What is heteroresistance and how can it affect my results?
A5: Heteroresistance is a phenomenon where a genetically identical bacterial population contains subpopulations of cells with varying levels of antibiotic resistance.[1] In the context of MRSA, a culture might contain a small number of cells that express high-level resistance, while the majority appear susceptible under standard testing conditions. This can make the detection of resistance challenging. Factors such as lower incubation temperatures (around 30-35°C) and the presence of salt in the medium can help to promote the growth of the resistant subpopulation, aiding in their detection.[4][7]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| No growth of known MRSA strain on selective plates. | 1. Antibiotic concentration is too high. | - Perform a Minimum Inhibitory Concentration (MIC) assay to determine the precise inhibitory concentration for your strain. - Prepare a new batch of media with a lower, validated concentration of the antibiotic. |
| 2. Degraded antibiotic stock solution. | - Prepare a fresh stock solution of methicillin/oxacillin. Methicillin in solution is unstable and should be prepared fresh.[8] - Store stock solutions in aliquots at -20°C or below and avoid repeated freeze-thaw cycles. | |
| 3. Improper media preparation. | - Ensure the antibiotic was added to the agar after it had cooled to approximately 50°C to prevent heat degradation.[9] - Verify the final pH of the medium is within the optimal range for methicillin stability (pH 6.0-7.5).[8] | |
| High number of satellite colonies or growth of MSSA. | 1. Antibiotic concentration is too low. | - Increase the antibiotic concentration in your selective media. Ensure it is above the MIC for MSSA.[10] - Re-streak isolated colonies onto a fresh selective plate to confirm resistance. |
| 2. Degradation of the antibiotic in the plates. | - Use freshly prepared plates. Some antibiotics are less stable and should be used within a few days of preparation.[10] | |
| 3. Presence of β-lactamase-producing strains. | - Some MSSA strains may produce high levels of β-lactamase, which can degrade the antibiotic in the surrounding medium, allowing for the growth of satellite colonies. Consider using an alternative selective agent or a combination of antibiotics. | |
| Inconsistent or non-reproducible MIC values. | 1. Inoculum density is incorrect. | - Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11] |
| 2. Pipetting errors or cross-contamination. | - Be meticulous with pipetting to ensure accurate serial dilutions and avoid cross-contamination between wells.[11] | |
| 3. Bacterial clumping. | - Ensure the bacterial inoculum is a homogenous suspension by vortexing gently before use.[11] | |
| False-positive results on chromogenic agar. | 1. Growth of other bacterial species. | - Some organisms, like certain enterococci or diphtheroids, can produce colonies of a similar color on chromogenic media.[12] - Perform confirmatory tests such as Gram staining, coagulase test, or latex agglutination on suspicious colonies.[12][13] |
| 2. Extended incubation time. | - Prolonged incubation (e.g., 48 hours) can sometimes lead to the development of false-positive colony colors.[14][15] Interpret results within the recommended timeframe (typically 18-24 hours).[16] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Oxacillin-Screening Agar
This protocol describes the preparation of Mueller-Hinton Agar (MHA) supplemented with oxacillin and NaCl for screening MRSA.
Materials:
-
Mueller-Hinton Agar powder
-
Sodium Chloride (NaCl)
-
Oxacillin sodium salt powder
-
Sterile distilled water
-
Autoclave
-
Sterile petri dishes
-
Water bath at 50°C
Procedure:
-
Prepare MHA according to the manufacturer's instructions.
-
Add 40g of NaCl per liter of medium to achieve a 4% (w/v) concentration.
-
Autoclave the medium at 121°C for 15 minutes to sterilize.
-
Cool the autoclaved medium in a 50°C water bath.
-
Prepare a stock solution of oxacillin (e.g., 1 mg/mL) in sterile distilled water and filter-sterilize it.
-
Once the MHA has cooled to 50°C, aseptically add the sterile oxacillin solution to a final concentration of 6 µg/mL.
-
Mix gently but thoroughly to ensure even distribution of the antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify at room temperature.
-
Store the plates at 2-8°C, protected from light.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of oxacillin against a S. aureus isolate.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
S. aureus isolate
-
Oxacillin stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the S. aureus isolate.
-
Suspend the colonies in sterile MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (absorbance at 625 nm between 0.08 and 0.13).[11]
-
Dilute this standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate row.
-
Add 100 µL of a working antibiotic solution (at twice the desired highest final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process up to well 10. Discard 50 µL from well 10.[11]
-
Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. The growth control should be turbid, and the sterility control should be clear.
-
Quantitative Data Summary
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤ 2 |
| Resistant (R) | ≥ 4 |
| Source: Clinical and Laboratory Standards Institute (CLSI) M100 documents[15] |
Table 2: Representative Oxacillin MIC Ranges for MRSA Strains
| MRSA Strain Type | Source | Oxacillin MIC Range (µg/mL) |
| Animal Isolates | Food Animals | 4 to >128 |
| Clinical Isolates | Human | 32 to >128 |
| Non-multidrug-resistant (NMDR) MRSA | Human | 1.5 to >256 |
| USA300 | Human | 64 |
| USA500 | Human | 64 |
| Note: MIC values can vary significantly between different strains and testing conditions.[17][18][19] |
Visualizations
Caption: Signaling pathway of methicillin resistance in S. aureus.
Caption: Workflow for optimizing antibiotic concentration in selective media.
References
- 1. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 2. Detection of Oxacillin Resistance in Staphylococcus aureus Isolated from the Neonatal and Pediatric Units of a Brazilian Teaching Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermo Scientific Mueller Hinton Agar w/4% NaCl, 6 g/mL Oxacillin | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. journals.asm.org [journals.asm.org]
- 7. The Mechanism of MRSA Drug Resistance and Its Detection [mantacc.com]
- 8. cdc.gov [cdc.gov]
- 9. Bacterial cultivation media and antibiotics [qiagen.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of a New Chromogenic Medium, MRSA Select, for Detection of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Chromogenic Media for Detection of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Performance of CHROMagar MRSA Medium for Detection of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. Methicillin (Oxacillin)-Resistant Staphylococcus aureus Strains Isolated from Major Food Animals and Their Potential Transmission to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Methicillin Efficacy and Incubation Temperature
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of incubation temperature on methicillin (B1676495) efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is incubation temperature a critical factor in methicillin susceptibility testing?
A1: Incubation temperature directly influences the expression of methicillin resistance in Staphylococcus aureus. Many strains of Methicillin-Resistant S. aureus (MRSA) exhibit a phenomenon known as heteroresistance, where only a subpopulation of the bacteria expresses the resistance phenotype in vitro.[1][2][3] This expression, governed by the mecA gene encoding for Penicillin-Binding Protein 2a (PBP2a), is more robust at lower temperatures.[4] Incubation at temperatures above 35°C can suppress the growth of the resistant subpopulation, leading to false-susceptible results.[3][5][6][7]
Q2: What is the optimal incubation temperature for detecting methicillin resistance?
A2: For reliable detection of methicillin resistance, an incubation temperature of 33-35°C is recommended by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[3][4] Temperatures should not exceed 35°C.[5][6][7] Some studies have shown that resistance is even more clearly evident at 30°C.[8][9]
Q3: How does temperature affect the molecular mechanism of methicillin resistance?
A3: The primary mechanism of methicillin resistance is the production of PBP2a, an altered penicillin-binding protein with low affinity for β-lactam antibiotics, encoded by the mecA gene.[4][10][11] The expression of mecA is regulated by a complex system that can be influenced by environmental factors, including temperature.[12] Lower temperatures appear to favor the conformational stability and activity of proteins involved in the resistance pathway, leading to a more pronounced resistance phenotype.[12]
Q4: Can incubation time compensate for a suboptimal incubation temperature?
A4: While a full 24-hour incubation is crucial for detecting slow-growing resistant subpopulations, it cannot fully compensate for an incorrect incubation temperature.[3][13] Studies have shown that even with extended incubation, higher temperatures (e.g., 36°C) can still lead to miscategorization of MRSA as susceptible.[5][6][7]
Troubleshooting Guides
Issue: Inconsistent or non-reproducible methicillin susceptibility results.
| Possible Cause | Troubleshooting Steps |
| Incubator Temperature Fluctuation | Verify the incubator's temperature calibration using a calibrated thermometer. Ensure the incubator is not overcrowded, allowing for proper air circulation. Monitor and record the temperature throughout the incubation period. |
| Incorrect Incubation Temperature Setting | Confirm that the incubator is set to the recommended 33-35°C. For some heteroresistant strains, consider a lower temperature of 30°C for more pronounced resistance expression.[8][9] |
| Suboptimal Incubation Time | Ensure a full 24-hour incubation period is used for all methicillin susceptibility tests.[3][13] |
| Inappropriate Testing Method for the Strain | For strains with suspected heteroresistance, consider using a more robust detection method like cefoxitin (B1668866) disk diffusion or an agar (B569324) screen plate with added NaCl.[1] |
Issue: A known MRSA control strain appears susceptible in our assay.
| Possible Cause | Troubleshooting Steps |
| Incubation Temperature Too High | Immediately verify and recalibrate the incubator to 33-35°C. Re-test the control strain at the correct temperature. |
| Expired or Improperly Stored Reagents | Check the expiration dates of all media, disks, and reagents. Ensure they have been stored according to the manufacturer's instructions. |
| Incorrect Inoculum Density | Prepare the inoculum to the recommended 0.5 McFarland standard to ensure a standardized bacterial load.[13] |
Experimental Protocols
Protocol 1: Cefoxitin Disk Diffusion for MRSA Detection
This method uses cefoxitin as a surrogate for methicillin to provide more reliable and reproducible results for detecting mecA-mediated resistance.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Cefoxitin (30 µg) disks
-
Sterile cotton swabs
-
0.9% sterile saline or sterile broth
-
0.5 McFarland turbidity standard
-
Test and control organisms (S. aureus ATCC 25923 - susceptible, S. aureus ATCC 43300 - resistant)
-
Incubator set to 33-35°C
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth.
-
Adjust the inoculum turbidity to match the 0.5 McFarland standard.
-
Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a 30 µg cefoxitin disk to the center of the inoculated plate.
-
Invert the plate and incubate at 33-35°C for a full 24 hours.
-
Measure the diameter of the zone of inhibition in millimeters.
Interpretation of Results:
| Organism | Zone Diameter (mm) | Interpretation |
| S. aureus | ≤ 21 | Resistant (MRSA) |
| S. aureus | ≥ 22 | Susceptible (MSSA) |
| Source: CLSI guidelines[3] |
Protocol 2: Broth Microdilution for Oxacillin (B1211168) MIC
This method determines the minimum inhibitory concentration (MIC) of oxacillin.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB) with 2% NaCl
-
Oxacillin stock solution
-
96-well microtiter plates
-
Sterile multichannel pipettes
-
0.5 McFarland turbidity standard
-
Test and control organisms
-
Incubator set to 33-35°C
Procedure:
-
Prepare serial two-fold dilutions of oxacillin in CAMHB in the microtiter plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the microtiter plate with the diluted bacterial suspension.
-
Incubate the plate at 33-35°C for a full 24 hours.
-
Read the MIC as the lowest concentration of oxacillin that completely inhibits visible growth.
Visualizations
Caption: Workflow for Cefoxitin Disk Diffusion Susceptibility Testing.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. The Mechanism of MRSA Drug Resistance and Its Detection [mantacc.com]
- 3. en.iacld.com [en.iacld.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of temperature on the detection of methicillin resistance in Staphylococcus aureus using cefoxitin disc diffusion testing with Iso-Sensitest agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Effect of Temperature on the In Vitro Susceptibility of Staphylococcus aureus to Penicillinase-Resistant Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 11. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Methicillin Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of methicillin (B1676495) in solution and strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of methicillin degradation in aqueous solutions?
The primary cause of methicillin degradation in aqueous solutions is the hydrolysis of the β-lactam ring. This four-membered ring is sterically strained and susceptible to nucleophilic attack by water, leading to its opening and the formation of inactive degradation products. This process is influenced by factors such as pH, temperature, and the presence of certain buffer components.
Q2: How stable is methicillin in its solid form versus in a solution?
Methicillin sodium salt in its solid, powdered form is significantly more stable than when dissolved in a solution. When stored at -20°C and protected from light, solid methicillin can be stable for at least four years.[1] In contrast, aqueous solutions of methicillin are much less stable and it is generally recommended to prepare them fresh before use.[1] It is not advisable to store aqueous solutions of methicillin for more than a single day.[1]
Q3: What is the optimal pH range for maintaining methicillin stability in solution?
Like many other penicillins, methicillin exhibits a U-shaped degradation profile with respect to pH, with the greatest stability typically observed in the slightly acidic to neutral pH range.[1] For many penicillins, the optimal stability is found between pH 6.0 and 7.5.[1] While specific data for methicillin is limited, studies on the closely related penicillin G show a minimum degradation rate around pH 7.0.[1][2] Therefore, maintaining the pH of methicillin solutions within this range is advisable to minimize degradation.
Q4: How does temperature impact the stability of methicillin solutions?
Temperature plays a crucial role in the stability of methicillin in solution. Higher temperatures significantly accelerate the rate of degradation. For instance, the degradation rate of penicillin G, a structurally similar β-lactam antibiotic, increases substantially with a rise in temperature.[1] For short-term storage (a few hours), refrigeration at 2-8°C is recommended. For longer-term storage, freezing the solution is the best practice.[1]
Q5: Can I freeze methicillin solutions for extended storage?
Yes, freezing is a highly effective method for the long-term storage of methicillin solutions. Storing aliquots of methicillin solutions at -20°C or, for even greater stability, at -70°C, can significantly prolong their shelf life.[1] It is crucial to avoid repeated freeze-thaw cycles, as these can contribute to degradation. Therefore, it is best practice to aliquot the solution into single-use volumes before freezing.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity in experiments. | Methicillin degradation in the stock or working solution. | Prepare fresh methicillin solutions for each experiment. If storage is necessary, aliquot and freeze at -20°C or below for no longer than recommended periods. Avoid repeated freeze-thaw cycles. |
| Precipitate formation in the methicillin solution. | Poor solubility or pH-related precipitation. | Ensure the methicillin is fully dissolved. Prepare solutions in a suitable buffer within the optimal pH range of 6.0-7.5. Using a citrate-based buffer can enhance stability.[1] |
| Rapid loss of potency in a buffered methicillin solution. | The buffer is outside the optimal pH range or contains components that catalyze degradation. | Use a high-purity buffer and adjust the pH to be within the 6.0-7.5 range. Citrate (B86180) buffers have been shown to improve the stability of penicillins.[1] Verify the final pH of the methicillin solution after its addition to the buffer. |
| Discoloration or odor in the methicillin solution. | Significant degradation has occurred. | Discard the solution immediately and prepare a fresh one. Reconstituted solutions of methicillin sodium may darken and develop a hydrogen sulfide (B99878) odor upon standing at room temperature for several days, indicating degradation.[3] |
Quantitative Data Summary
Table 1: Pseudo-First-Order Rate Constants (k) for Penicillin G Degradation in Citrate Buffer [2]
| Temperature (°C) | pH 4.0 (k in 10⁻⁴ h⁻¹) | pH 5.0 (k in 10⁻⁴ h⁻¹) | pH 6.0 (k in 10⁻⁴ h⁻¹) | pH 7.0 (k in 10⁻⁴ h⁻¹) | pH 7.5 (k in 10⁻⁴ h⁻¹) | pH 9.0 (k in 10⁻⁴ h⁻¹) | pH 10.0 (k in 10⁻⁴ h⁻¹) |
| 5 | 54.0 | 7.35 | 0.891 | 0.226 | 0.339 | 14.9 | 63.5 |
| 15 | 162 | 21.1 | 2.65 | 0.671 | 1.01 | 43.1 | 186 |
| 25 | 445 | 57.0 | 7.24 | 1.87 | 2.80 | 115 | 496 |
| 37 | 1340 | 170 | 21.6 | 5.68 | 8.41 | 329 | 1410 |
| 50 | 4120 | 516 | 66.8 | 17.8 | 26.0 | 967 | 4090 |
Experimental Protocols
Preparation of Methicillin Stock Solution
-
Weighing: Accurately weigh the required amount of methicillin sodium salt powder in a sterile container.
-
Dissolving: Under aseptic conditions, dissolve the powder in a suitable sterile solvent. For aqueous solutions, sterile water for injection or a recommended buffer (e.g., citrate buffer, pH 6.5-7.0) can be used. Methicillin sodium salt is also soluble in organic solvents like ethanol, DMSO, and dimethylformamide.
-
Sterilization: If the solvent used was not sterile, sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use, sterile cryovials. For short-term storage (up to 24 hours), store at 2-8°C. For long-term storage, immediately freeze at -20°C or -80°C.[1]
Stability-Indicating HPLC Method for Methicillin
This method can be used to separate methicillin from its degradation products, allowing for the quantification of its stability over time.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable aqueous buffer (e.g., 0.01 M sodium acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for the specific column and system.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of methicillin.
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Incubate a methicillin solution with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a methicillin solution with a dilute base (e.g., 0.1 M NaOH) at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a methicillin solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of methicillin to dry heat (e.g., 70°C) for an extended period.
-
Photodegradation: Expose a methicillin solution to UV light.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate and identify the degradation products.
Visualizations
Caption: Primary degradation pathway of methicillin via hydrolysis.
Caption: Recommended workflow for preparing and storing methicillin solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Methicillin Susceptibility Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during methicillin (B1676495) susceptibility testing of Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in methicillin susceptibility tests?
A1: Contamination in methicillin susceptibility tests can originate from several sources within the laboratory environment. These include airborne particles carrying bacteria and fungi, contaminated equipment and reagents, and human error during sample handling.[1] Common environmental contaminants found in microbiology laboratories include Micrococcus spp., Bacillus subtilis, Staphylococcus epidermidis, and various fungal species such as Aspergillus, Penicillium, and Candida.[1][2][3]
Q2: How can I differentiate between a true resistant colony and a contaminant within an inhibition zone?
A2: Observing colonies growing within an inhibition zone can be ambiguous. These could be resistant mutants of the test organism or contaminants. To differentiate, you should pick the colony, perform a Gram stain, and subculture it to a fresh plate to obtain a pure culture. Subsequent identification of the isolate (e.g., through biochemical tests or MALDI-TOF) will confirm if it is the original test organism or a contaminant.
Q3: What is a mixed culture, and how does it affect methicillin susceptibility test results?
A3: A mixed culture contains more than one species of microorganism. In the context of methicillin susceptibility testing, a mixed culture can lead to erroneous results. For example, if a methicillin-susceptible S. aureus (MSSA) is contaminated with a resistant organism, the contaminant may grow in the presence of the antibiotic, leading to a false resistance reading. Conversely, a susceptible contaminant might be inhibited, potentially masking the true resistance of the MRSA. Performing susceptibility testing on pure cultures is crucial for accurate results.[4]
Q4: Can the type of growth medium affect the detection of methicillin resistance?
A4: Yes, the composition of the growth medium can influence the expression of methicillin resistance. Mueller-Hinton agar (B569324) is the standard medium for disk diffusion and agar dilution methods.[5] Factors such as cation concentration (e.g., magnesium and calcium) and thymidine (B127349) levels can affect the test outcome. It is essential to use a medium that is recommended by standard guidelines (e.g., CLSI, EUCAST) and to perform quality control with reference strains.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter during your experiments.
Issue 1: Unexpected resistant or intermediate results for a known susceptible strain.
-
Possible Cause 1: Contamination of the culture.
-
Troubleshooting Steps:
-
Visually inspect the culture plate: Look for colonies with different morphologies (size, color, shape).
-
Perform a Gram stain: Check for the presence of different cell shapes, sizes, or Gram reactions.
-
Perform a purity plate: Streak the culture onto a non-selective agar plate to isolate individual colonies. Observe for uniform colony morphology after incubation.
-
Re-test with a pure culture: Once a pure culture is confirmed, repeat the susceptibility test.
-
-
-
Possible Cause 2: Incorrect inoculum density.
-
Troubleshooting Steps:
-
Verify McFarland standard: Ensure the turbidity of your inoculum matches a 0.5 McFarland standard.
-
Standardize inoculum preparation: Follow a consistent protocol for preparing the bacterial suspension.
-
-
-
Possible Cause 3: Issues with antibiotic disks or solutions.
-
Troubleshooting Steps:
-
Check expiration dates: Ensure the antibiotic disks or solutions are not expired.
-
Proper storage: Verify that the antibiotics have been stored at the recommended temperature and protected from light and moisture.
-
Perform quality control: Test the antibiotic disks or solutions with a known susceptible quality control strain (e.g., S. aureus ATCC 25923).
-
-
Issue 2: Colonies are observed within the zone of inhibition.
-
Possible Cause 1: Mixed culture.
-
Troubleshooting Steps:
-
Isolate the inner colonies: Pick a few colonies from within the inhibition zone.
-
Perform identification: Streak the isolated colonies onto a new plate for purification and identify the organism using standard laboratory methods.
-
Compare with the original isolate: Determine if the colonies are the same as the initial test organism or a contaminant.
-
-
-
Possible Cause 2: Heteroresistance.
-
Troubleshooting Steps:
-
Confirm purity: Ensure the initial culture was pure.
-
Repeat the test: Re-run the susceptibility test, paying close attention to inoculum preparation and incubation conditions.
-
Consider alternative methods: Use a more sensitive method, such as broth microdilution or a cefoxitin (B1668866) screen test, to confirm resistance.[6]
-
-
Issue 3: Inconsistent results between different testing methods (e.g., disk diffusion vs. broth microdilution).
-
Possible Cause 1: Inherent differences in the methods.
-
Troubleshooting Steps:
-
Review interpretive criteria: Ensure you are using the correct breakpoints for each method and for the specific organism being tested.[7]
-
Understand method limitations: Be aware that disk diffusion is a qualitative method, while broth microdilution provides a quantitative MIC value. Discrepancies can occur, especially for isolates with MICs close to the breakpoint.[8]
-
-
-
Possible Cause 2: Technical errors in one of the methods.
-
Troubleshooting Steps:
-
Review protocols: Carefully re-examine the protocols for both methods to identify any potential deviations.
-
Perform quality control: Run QC strains for both methods to ensure they are performing within specifications.
-
-
Data Presentation
Table 1: Common Contaminants in Microbiology Laboratories and Their Potential Impact on Methicillin Susceptibility Testing.
| Contaminant | Common Sources | Potential Impact on Methicillin Susceptibility Test Results for S. aureus |
| Micrococcus spp. | Air, surfaces, human skin[2] | Can be mistaken for Staphylococcus spp. colonies. If susceptible, it may be overgrown by resistant S. aureus. If resistant, it could lead to a false-resistant result for a susceptible S. aureus. |
| Bacillus subtilis | Air, dust[2] | Spores are resistant to disinfection. Can lead to persistent contamination. May produce enzymes that can inactivate antibiotics, potentially leading to false resistance. |
| Staphylococcus epidermidis | Human skin, laboratory surfaces[2][9] | As a coagulase-negative staphylococcus, it can be a common contaminant. If it carries the mecA gene, it can lead to a false-positive MRSA result. |
| Pseudomonas aeruginosa | Water sources, soil, equipment | Often multi-drug resistant. Its presence can lead to a false interpretation of resistance in the S. aureus isolate. |
| Fungal species (Aspergillus, Penicillium, Candida) | Air, surfaces[1][3] | Fungal colonies are typically distinct from bacterial colonies but can overgrow a plate, making it difficult to read the results of the bacterial susceptibility test. |
Experimental Protocols
Protocol 1: Purity Plating to Ensure a Pure Culture
This protocol describes the streak plate method to obtain isolated colonies and verify the purity of a bacterial culture before performing methicillin susceptibility testing.
Materials:
-
Bacteriological loop (inoculating loop)
-
Bunsen burner or sterile disposable loops
-
Non-selective agar plate (e.g., Tryptic Soy Agar or Blood Agar)
-
Incubator
Procedure:
-
Label the plate: Label the bottom of the agar plate with the sample identification and date.
-
Sterilize the loop: If using a wire loop, sterilize it in the flame of a Bunsen burner until it is red-hot and then allow it to cool completely. If using disposable loops, use a new sterile loop.
-
Pick a colony: Touch the cooled, sterile loop to a single, well-isolated colony from your primary culture plate.
-
Inoculate the first quadrant: Gently streak the loop back and forth in a small area at the edge of the new agar plate (Quadrant 1).
-
Sterilize the loop again: Re-sterilize the loop in the flame (or use a new disposable loop) and let it cool.
-
Streak the second quadrant: Rotate the plate approximately 90 degrees. Touch the loop to a corner of the previously streaked area and drag it into the second quadrant (Quadrant 2), streaking in a back-and-forth pattern.
-
Sterilize the loop again: Repeat the sterilization and cooling process.
-
Streak the third quadrant: Rotate the plate another 90 degrees. Touch the loop to the edge of the second quadrant and streak into the third quadrant (Quadrant 3).
-
Sterilize the loop again: Repeat the sterilization and cooling process.
-
Streak the final quadrant: Rotate the plate a final 90 degrees. Touch the loop to the edge of the third quadrant and streak into the center of the plate (Quadrant 4).
-
Incubate: Invert the plate and incubate at the appropriate temperature (typically 35-37°C) for 18-24 hours.
-
Examine the plate: After incubation, observe the plate for isolated colonies. A pure culture will show colonies with uniform morphology. If multiple colony types are present, the culture is mixed, and a single colony of the desired organism should be selected to repeat the purity plating process.
Mandatory Visualization
Caption: Troubleshooting workflow for contamination in methicillin susceptibility tests.
References
- 1. jrasb.com [jrasb.com]
- 2. ijpsi.org [ijpsi.org]
- 3. rapidmicrobio.com [rapidmicrobio.com]
- 4. Recent Developments in Phenotypic and Molecular Diagnostic Methods for Antimicrobial Resistance Detection in Staphylococcus aureus: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 6. Diagnostic methods and protocols for rapid determination of methicillin resistance in Staphylococcus aureus bloodstream infections: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Oxacillin and Cefoxitin Disk Diffusion and MIC Breakpoints Established by the Clinical and Laboratory Standards Institute for Detection of mecA-Mediated Oxacillin Resistance in Staphylococcus schleiferi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of discrepancies between oxacillin and cefoxitin disk susceptibility for detecting methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Borderline Methicillin Resistance in Clinical Isolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clinical isolates of Staphylococcus aureus that exhibit borderline methicillin (B1676495) resistance.
Frequently Asked Questions (FAQs)
Q1: What is borderline methicillin-resistant Staphylococcus aureus (BORSA)?
Borderline methicillin-resistant Staphylococcus aureus (BORSA) are strains that show reduced susceptibility to penicillinase-stable penicillins like oxacillin (B1211168), with minimum inhibitory concentrations (MICs) typically in the range of 1–8 µg/ml.[1][2] Unlike methicillin-resistant S. aureus (MRSA), this resistance is not mediated by the mecA or mecC genes, which encode for the altered penicillin-binding protein 2a (PBP2a).[1][2] The primary mechanism of resistance in BORSA is often the hyperproduction of β-lactamase enzymes.[3][4][5]
Q2: How does BORSA differ from MRSA and methicillin-susceptible S. aureus (MSSA)?
The key differentiator lies in the mechanism of resistance. MRSA's resistance to β-lactam antibiotics is due to the presence of the mecA gene, which produces PBP2a, a penicillin-binding protein with low affinity for these drugs.[3][6] MSSA lacks the mecA gene and is therefore susceptible to methicillin and other β-lactams. BORSA, on the other hand, is mecA-negative but exhibits resistance through mechanisms like the overproduction of β-lactamase.[1][4]
Q3: Why is my S. aureus isolate oxacillin-resistant but cefoxitin-susceptible and mecA-negative?
This is a classic presentation of a BORSA phenotype.[4] Cefoxitin (B1668866) is a potent inducer of the mecA gene and a reliable marker for MRSA detection.[7][8] However, it may not effectively detect non-mecA-mediated resistance mechanisms like those in BORSA.[4] Therefore, an isolate that is resistant to oxacillin but susceptible to cefoxitin and tests negative for the mecA gene is likely a BORSA strain.[4][9]
Q4: How can I confirm if my isolate is a BORSA strain?
Confirmation of a BORSA strain involves a combination of phenotypic and genotypic tests. A key characteristic of BORSA is the reversal of oxacillin resistance in the presence of a β-lactamase inhibitor, such as clavulanic acid.[4] If the oxacillin MIC decreases by two-fold dilutions or more when tested with a β-lactamase inhibitor, it strongly suggests a BORSA phenotype.[4] Molecular testing to confirm the absence of the mecA gene is also essential.[10]
Q5: What is the clinical significance of BORSA?
The clinical significance of BORSA is still under investigation, and there are no standardized treatment guidelines.[10][11][12] Some studies suggest that infections caused by BORSA can be more severe than those caused by MSSA.[1][2] Treatment of severe BORSA infections with high doses of oxacillin may be ineffective.[1][2] Therefore, accurate identification is crucial for appropriate patient management.
Troubleshooting Guides
Issue 1: Ambiguous Oxacillin MIC Results
-
Problem: The oxacillin MIC for a S. aureus isolate is consistently at the borderline of susceptibility and resistance.
-
Possible Cause: This could be indicative of a BORSA strain, where the level of resistance can be low.[1]
-
Troubleshooting Steps:
-
Repeat the MIC determination: Ensure proper inoculum preparation and incubation conditions as per CLSI guidelines.[13]
-
Perform a β-lactamase inhibitor test: Determine the oxacillin MIC with and without a β-lactamase inhibitor like clavulanic acid. A significant drop in the MIC in the presence of the inhibitor points towards BORSA.[4]
-
Test for the mecA gene: Use PCR to rule out the presence of the mecA gene.[7]
-
Perform a cefoxitin disk diffusion test: A susceptible result to cefoxitin in an oxacillin-resistant isolate is characteristic of BORSA.[4]
-
Issue 2: Discrepancy between Genotypic and Phenotypic Results
-
Problem: An isolate tests negative for the mecA gene by PCR, but phenotypically appears resistant to oxacillin.
-
Possible Cause: This is a strong indicator of a non-mecA-mediated resistance mechanism, such as that seen in BORSA.[4]
-
Troubleshooting Steps:
-
Confirm the absence of mecA: Rerun the PCR with appropriate positive and negative controls.
-
Investigate for BORSA: Perform an oxacillin MIC with a β-lactamase inhibitor.[4]
-
Consider other resistance mechanisms: While less common, modifications in native penicillin-binding proteins (MOD-SA) can also lead to borderline resistance.[3]
-
Data Presentation
Table 1: CLSI Interpretive Criteria for Oxacillin and Cefoxitin for S. aureus
| Antimicrobial Agent | Method | Susceptible | Intermediate | Resistant |
| Oxacillin | MIC (µg/mL) | ≤ 2 | - | ≥ 4 |
| Cefoxitin | Disk Diffusion (mm) | ≥ 22 | - | ≤ 21 |
| MIC (µg/mL) | ≤ 4 | - | ≥ 8 |
Source: Based on CLSI M100 guidelines.[7]
Experimental Protocols
Protocol 1: Oxacillin Broth Microdilution MIC Determination
This method determines the minimum inhibitory concentration (MIC) of oxacillin against a Staphylococcus isolate.
-
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Oxacillin powder
-
Sterile 96-well microtiter plates
-
S. aureus isolate to be tested
-
Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, S. aureus ATCC® 43300™)
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Incubator (35°C ± 2°C)[13]
-
-
Procedure:
-
Prepare Oxacillin Stock Solution: Prepare a stock solution of oxacillin.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of oxacillin in CAMHB in the wells of a 96-well microtiter plate.[13]
-
Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline to match a 0.5 McFarland standard.[13]
-
Inoculate Plates: Dilute the standardized inoculum and add it to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for a full 24 hours.[3]
-
Reading Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the bacteria.[11]
-
Protocol 2: Cefoxitin Disk Diffusion Test
This method assesses the susceptibility of a Staphylococcus isolate to cefoxitin.
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Cefoxitin (30 µg) disks
-
S. aureus isolate to be tested
-
QC strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
-
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate MHA Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the MHA plate.
-
Apply Cefoxitin Disk: Aseptically place a 30 µg cefoxitin disk onto the inoculated agar surface.
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of no growth around the cefoxitin disk in millimeters.
-
Interpret Results: Compare the zone diameter to the CLSI interpretive criteria to determine if the isolate is susceptible or resistant.[7]
-
Protocol 3: PBP2a Latex Agglutination Test
This rapid assay detects the presence of PBP2a, the protein product of the mecA gene.
-
Principle: Latex particles are coated with monoclonal antibodies specific to PBP2a. When mixed with a bacterial suspension containing PBP2a, visible agglutination (clumping) of the latex particles occurs.[14]
-
General Procedure:
-
Prepare Bacterial Suspension: A suspension of the S. aureus isolate is prepared.
-
Mix with Reagents: The bacterial suspension is mixed with the latex reagent and a control reagent on a test card.
-
Observe for Agglutination: The card is rocked for a specified time, and the presence or absence of agglutination is observed. Agglutination in the test reagent and no agglutination in the control reagent indicates a positive result for PBP2a.
-
Mandatory Visualizations
Caption: Workflow for differentiating MSSA, MRSA, and BORSA.
Caption: Mechanism of BORSA resistance and inhibitor action.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Borderline oxacillin-resistant Staphylococcus aureus (BORSA) - a more common problem than expected? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of methicillin resistance in Staphylococcus aureus and methods for laboratory detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjpath.org.my [mjpath.org.my]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Analysis of Borderline Oxacillin-Resistant Staphylococcus aureus (BORSA) Strains Isolated in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pathology.wustl.edu [pathology.wustl.edu]
- 12. Borderline Oxacillin-Resistant Staphylococcus aureus (BORSA) Bacteremia—Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Reproducibility of Methicillin-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of methicillin-based assays for Staphylococcus aureus (MRSA) detection.
Frequently Asked Questions (FAQs)
Q1: Why are my methicillin (B1676495)/oxacillin (B1211168) Minimum Inhibitory Concentration (MIC) results inconsistent between experiments?
A1: Inconsistent methicillin/oxacillin MIC results are a common challenge, often stemming from the heterogeneous expression of resistance in MRSA. In a single culture, subpopulations of both resistant and susceptible cells can coexist.[1][2] Minor deviations in experimental conditions can significantly impact the expression of resistance, leading to variability. Key factors influencing reproducibility include incubation temperature, incubation duration, and the composition of the testing medium.[1]
Q2: What is heteroresistance and how does it affect my results?
A2: Heteroresistance is a phenomenon where a bacterial population, though genetically identical and carrying the resistance gene (mecA), contains subpopulations with varying levels of resistance to methicillin and oxacillin.[3] Only a small fraction of cells may express the resistance phenotype in vitro.[3] This can lead to false-susceptible results if testing conditions are not optimized to promote the growth of the resistant subpopulation, such as incubation temperatures above 35°C or insufficient incubation times.[1][3]
Q3: Which is the preferred agent for susceptibility testing: methicillin, oxacillin, or cefoxitin (B1668866)?
A3: While the term MRSA (methicillin-resistant Staphylococcus aureus) is historically significant, methicillin is no longer commercially available in the United States for testing purposes.[2] Oxacillin is more stable than methicillin and is better at detecting heteroresistant strains.[2] However, cefoxitin is now widely recommended as it is a better inducer of the mecA gene, which regulates the production of the altered penicillin-binding protein (PBP2a) responsible for resistance.[2][4] Cefoxitin tests often provide clearer endpoints and are easier to read than oxacillin tests.[2]
Q4: Does the type of growth medium matter for methicillin MIC testing?
A4: Yes, the growth medium is a critical factor. For dilution methods (both broth and agar), Mueller-Hinton medium supplemented with 2% NaCl (w/v) is required by the Clinical and Laboratory Standards Institute (CLSI).[1] This salt supplementation is essential for the optimal expression of methicillin resistance.[1]
Q5: What are the recommended incubation conditions for oxacillin MIC testing?
A5: For optimal and reproducible results, CLSI guidelines recommend incubating tests at a temperature that does not exceed 35°C for a full 24 hours.[1][2] Incubation at temperatures above 35°C may fail to detect some methicillin-resistant strains.[1][2] Incubation periods shorter than 24 hours may also be insufficient to detect resistance.[1]
Troubleshooting Guide
Issue: High variability in MIC values for the same MRSA strain.
| Potential Cause | Recommended Solution |
| Inconsistent Incubation Temperature | Strictly adhere to an incubation temperature of 35°C (± 2°C). Temperatures exceeding 35°C can suppress the expression of resistance.[1][2] |
| Variable Incubation Time | Ensure a full 24-hour incubation period. Shorter incubation times may not be sufficient for the resistant subpopulation to grow.[1] |
| Incorrect Medium Supplementation | For dilution methods, always use Mueller-Hinton medium supplemented with 2% NaCl to enhance the expression of resistance.[1] |
| Inoculum Density Variation | Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density (approximately 1-2 x 10⁸ CFU/mL).[1] |
| Heterogeneous Resistance | Consider using cefoxitin for testing, as it is a better inducer of the mecA gene.[2][4] For confirmation, molecular methods to detect the mecA gene can be used as a gold standard.[5][6] |
Issue: "Trailing endpoints" in agar (B569324) dilution assays.
| Potential Cause | Recommended Solution |
| Difficult Interpretation | Trailing endpoints, where a light haze or tiny colonies appear at concentrations above the apparent MIC, are a known issue.[1] Read plates in good light and strictly define the endpoint as the lowest concentration that completely inhibits visible growth. |
| Suboptimal Growth Conditions | Ensure all recommended testing parameters (temperature, medium, NaCl concentration) are met to promote robust growth and clearer endpoints. |
Data Summary
Table 1: Comparison of Phenotypic Methods for MRSA Detection
| Method | Sensitivity | Specificity | Key Considerations |
| Cefoxitin Disk Diffusion | 98.48% - 100% | 100% | Recommended by CLSI and EUCAST; easier to interpret than oxacillin.[5][6] |
| Oxacillin Disk Diffusion | 87.88% - 89.39% | 92.45% - 96.23% | Less reliable; results are affected by incubation time and temperature.[5] |
| MRSA-Latex Agglutination | 100% | 100% | Rapid and highly accurate method for detecting PBP2a.[5] |
| Oxacillin Resistance Screen Agar (ORSAB) | Variable | >98% | Specificity is high, but sensitivity can be affected by incubation periods.[5] |
Note: Sensitivity and specificity values are compared against PCR for the mecA gene as the gold standard.[5]
Table 2: CLSI Breakpoints for Oxacillin and Cefoxitin for S. aureus
| Agent | Method | Susceptible | Resistant |
| Oxacillin | MIC (μg/mL) | ≤ 2 | ≥ 4 |
| Cefoxitin | MIC (μg/mL) | ≤ 4 | ≥ 8 |
| Cefoxitin | Disk Diffusion (mm) | ≥ 22 | ≤ 21 |
Source: Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) for Oxacillin MIC Determination
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2% NaCl.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the 2% NaCl-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
-
Plate Inoculation:
-
Prepare serial twofold dilutions of oxacillin in the 2% NaCl-supplemented CAMHB in a microtiter plate.
-
Within 15-30 minutes of preparation, add the diluted inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation: Incubate the plate at 35°C for a full 24 hours.[1]
-
Result Interpretation: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth. The growth control well must show clear turbidity, and the sterility control well must remain clear.[1]
Protocol 2: Cefoxitin Disk Diffusion Test
-
Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Agar Plate Inoculation: Within 15 minutes, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply a 30 µg cefoxitin disk to the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 33-35°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition and interpret the results according to CLSI or EUCAST guidelines (see Table 2).
Visualizations
Caption: Standard workflow for methicillin susceptibility testing.
Caption: Troubleshooting flowchart for inconsistent MIC results.
Caption: Key factors for reproducible methicillin assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. clsjournal.ascls.org [clsjournal.ascls.org]
- 5. Assessment of methicillin resistant Staphylococcus Aureus detection methods: analytical comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: The Influence of pH on Methicillin's In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of pH on the in vitro activity of methicillin (B1676495). The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for methicillin stability in solution?
A1: Methicillin, like other β-lactam antibiotics, is most stable in a slightly acidic to neutral pH range, typically between pH 6.0 and 7.5.[1] Solutions prepared outside of this range, particularly in alkaline conditions, will exhibit accelerated degradation, which can lead to a decrease in potency and inconsistent experimental results.
Q2: How does acidic pH affect the susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) to methicillin?
A2: Acidic conditions, specifically a pH of around 5.5, have been shown to significantly increase the susceptibility of MRSA to β-lactam antibiotics, including methicillin.[2][3][4] This can result in a dramatic decrease in the Minimum Inhibitory Concentration (MIC) of methicillin against MRSA strains.
Q3: What is the proposed mechanism for the increased susceptibility of MRSA to methicillin at acidic pH?
A3: The increased susceptibility of MRSA to methicillin at an acidic pH is not linked to a change in the expression of the mecA gene, which is responsible for resistance.[4] Instead, evidence suggests that an acidic environment may reduce the amount of the altered penicillin-binding protein (PBP2' or PBP2a) in MRSA.[3][5] This protein has a low affinity for β-lactam antibiotics and is the primary mediator of methicillin resistance. A reduction in the quantity of PBP2' would render the bacteria more susceptible to the inhibitory action of methicillin.
Q4: I am observing inconsistent MIC values for methicillin against MRSA. What could be the cause?
A4: Inconsistent MIC values can stem from several factors. One critical factor is the pH of the testing medium. If the pH of your Mueller-Hinton broth is not properly controlled and deviates towards the alkaline side, methicillin degradation could lead to falsely high MIC values. Conversely, a more acidic pH could increase the susceptibility of MRSA, leading to lower MICs. Another factor to consider is the potential for heteroresistance in MRSA strains, where subpopulations of cells express different levels of resistance.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Higher than expected MIC values for methicillin against a known MRSA strain. | Methicillin Degradation: The pH of the prepared Mueller-Hinton broth may be too alkaline, leading to the degradation of methicillin. | 1. Verify the pH of your Mueller-Hinton broth after preparation and adjust to the standard pH of 7.2-7.4 if necessary. 2. Prepare fresh methicillin stock solutions for each experiment to minimize degradation. |
| Unexpectedly low MIC values or a loss of methicillin resistance in an MRSA strain. | Acidic Media pH: The pH of the experimental medium may have shifted to a more acidic range (e.g., around 5.5). | 1. Measure the pH of your culture medium before and after the experiment to check for significant shifts. 2. Ensure proper buffering of your media if you are investigating the effects of different pH values. |
| Variable results in methicillin susceptibility testing between experimental repeats. | Inconsistent pH of Media: Batch-to-batch variation in the preparation of Mueller-Hinton broth can lead to slight differences in pH, affecting results. | 1. Standardize your media preparation protocol, including a final pH check for every new batch. 2. Consider using a buffered Mueller-Hinton broth to maintain a stable pH throughout the experiment. |
Quantitative Data Summary
The following table summarizes the effect of pH on the Minimum Inhibitory Concentration (MIC) of methicillin and other β-lactam antibiotics against Staphylococcus aureus.
| Antibiotic | Bacterial Strain | pH | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Methicillin | MRSA | 7.0 | 3200 | [1][6] |
| Methicillin | MRSA | 5.2 | 0.8 | [1][6] |
| Cloxacillin (B1194729) | MRSA ATCC 33591 | 7.4 | >256 | [2] |
| Cloxacillin | MRSA ATCC 33591 | 5.5 | 0.5 | [2] |
| Cloxacillin | MSSA ATCC 25923 | 7.4 | 0.25 | [2] |
| Cloxacillin | MSSA ATCC 25923 | 5.5 | 0.125 | [2] |
| Meropenem (B701) | MRSA ATCC 33591 | 7.4 | 16 | [2] |
| Meropenem | MRSA ATCC 33591 | 5.5 | 0.5 | [2] |
| Meropenem | MSSA ATCC 25923 | 7.4 | 0.125 | [2] |
| Meropenem | MSSA ATCC 25923 | 5.5 | 0.06 | [2] |
Experimental Protocols
Protocol for Determining the MIC of Methicillin at Different pH Values
This protocol is adapted from the broth microdilution method and can be used to assess the impact of pH on methicillin's activity.
Materials:
-
Methicillin sodium salt
-
Mueller-Hinton Broth (MHB) powder
-
Sterile deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sterile 96-well microtiter plates
-
Staphylococcus aureus strain of interest (e.g., MRSA)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (35°C)
-
Spectrophotometer
Procedure:
-
Preparation of pH-Adjusted Media:
-
Prepare MHB according to the manufacturer's instructions.
-
Divide the broth into separate sterile containers for each desired pH value (e.g., pH 7.4 and pH 5.5).
-
Adjust the pH of each broth using sterile HCl or NaOH while monitoring with a calibrated pH meter.
-
Sterilize the pH-adjusted broths by autoclaving or filtration.
-
-
Preparation of Methicillin Stock Solution:
-
Prepare a stock solution of methicillin in sterile deionized water at a concentration of 1280 µg/mL. This should be done fresh on the day of the experiment.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in the pH-adjusted MHB to achieve a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate pH-adjusted MHB to all wells of a 96-well plate.
-
Add 100 µL of the methicillin stock solution to the first well of each row, resulting in a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well. This will create a range of methicillin concentrations.
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. The final inoculum density will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of methicillin that completely inhibits visible growth of the bacteria.
-
Visualizations
Caption: Proposed mechanism of pH-dependent methicillin activity against MRSA.
Caption: Workflow for determining methicillin MIC at varying pH levels.
References
- 1. Altered penicillin-binding proteins in methicillin-resistant strains of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Acidic pH in the Susceptibility of Intraphagocytic Methicillin-Resistant Staphylococcus aureus Strains to Meropenem and Cloxacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Role of acidic pH in the susceptibility of intraphagocytic methicillin-resistant Staphylococcus aureus strains to meropenem and cloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of an altered penicillin-binding protein in methicillin- and cephem-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered penicillin-binding proteins in methicillin-resistant strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating mecA Gene Presence in Methicillin-Resistant Strains
For researchers, scientists, and drug development professionals engaged in the study of antibiotic resistance, the accurate and efficient validation of the mecA gene in staphylococcal isolates is paramount. The mecA gene encodes for the penicillin-binding protein 2a (PBP2a), which confers resistance to methicillin (B1676495) and other β-lactam antibiotics, giving rise to methicillin-resistant Staphylococcus aureus (MRSA). This guide provides an objective comparison of three principal methodologies for mecA gene validation: Polymerase Chain Reaction (PCR), PBP2a Latex Agglutination Test, and Whole-Genome Sequencing (WGS). The performance of each method is supported by experimental data, and detailed protocols are provided for key experiments.
Data Presentation: A Comparative Analysis of Validation Methodologies
The selection of an appropriate method for mecA gene validation depends on a variety of factors, including the required accuracy, turnaround time, cost, and the specific research question. The following table summarizes the key performance indicators for PCR, PBP2a Latex Agglutination, and Whole-Genome Sequencing.
| Method | Sensitivity | Specificity | Accuracy | Turnaround Time | Relative Cost |
| PCR (Polymerase Chain Reaction) | 94% - 100%[1][2] | 100%[1][2] | High | 6 - 48 hours[3][4] | Moderate |
| PBP2a Latex Agglutination | 97% - 100%[5][6][7] | 99% - 100%[5][6][7] | High | < 1 hour (from isolated colony)[3] | Low |
| Whole-Genome Sequencing (WGS) | 100%[8] | 100%[8] | Very High | 24 - 48 hours[8] | High |
Mandatory Visualizations
Signaling Pathway of mecA-mediated Methicillin Resistance
Caption: MecR1-MecI signaling pathway for mecA-mediated methicillin resistance.
General Workflow for mecA Gene Validation
Caption: A logical workflow for the validation of the mecA gene in bacterial isolates.
Experimental Workflow for PCR-based mecA Gene Detection
Caption: Experimental workflow for the detection of the mecA gene using PCR.
Experimental Protocols
Polymerase Chain Reaction (PCR) for mecA Gene Detection
PCR is a highly sensitive and specific method for the direct detection of the mecA gene.[1][2]
a. DNA Extraction:
-
Culture the staphylococcal isolate on a suitable medium (e.g., Tryptic Soy Agar) overnight at 37°C.
-
Harvest a single colony and suspend it in 100 µL of sterile nuclease-free water.
-
Boil the bacterial suspension for 10 minutes to lyse the cells and release the genomic DNA.
-
Centrifuge the lysate at 13,000 rpm for 5 minutes.
-
Use the supernatant containing the genomic DNA as the template for the PCR reaction. For higher purity, commercial DNA extraction kits can be used according to the manufacturer's instructions.[9]
b. PCR Amplification:
-
Prepare a PCR master mix containing the following components per reaction:
-
12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
8.5 µL of nuclease-free water
-
2 µL of DNA template
-
-
Recommended mecA primer sequences:
-
mecA-F: 5'-GTAGAAATGACTGAACGTCCG-3'
-
mecA-R: 5'-CCAATTCCACATTGTTTCGGT-3' (These primers amplify a 310 bp fragment of the mecA gene).
-
-
Perform PCR amplification using the following thermal cycling conditions:[10]
-
Initial denaturation: 94°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
c. Agarose Gel Electrophoresis:
-
Prepare a 1.5% agarose gel in 1x TAE buffer containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load the PCR products mixed with loading dye into the wells of the gel.
-
Run the electrophoresis at 100V for 45-60 minutes.
-
Visualize the DNA bands under a UV transilluminator. The presence of a 310 bp band indicates a positive result for the mecA gene.
PBP2a Latex Agglutination Test
This rapid phenotypic test detects the presence of the PBP2a protein, the product of the mecA gene.[5][7]
a. Isolate Preparation:
-
Culture the staphylococcal isolate on a non-selective agar (B569324) plate overnight at 37°C.
-
Select a single, well-isolated colony for testing.
b. Test Procedure (example using a commercial kit):
-
Resuspend a loopful of the bacterial colony in the extraction reagent provided in the kit.
-
Boil the suspension for 3 minutes to extract the PBP2a protein.
-
Allow the tube to cool to room temperature.
-
Add one drop of the test latex (coated with anti-PBP2a monoclonal antibodies) to a designated circle on the test card.
-
Add one drop of the control latex to a separate circle.
-
Add one drop of the bacterial extract to both the test and control latex drops.
-
Mix the contents of each circle with a separate applicator stick.
-
Rock the card gently for up to 3 minutes and observe for agglutination (clumping).
c. Interpretation of Results:
-
Positive: Agglutination is visible in the test circle but not in the control circle.
-
Negative: No agglutination is observed in either circle.
-
Invalid: Agglutination is observed in the control circle.
Whole-Genome Sequencing (WGS) for mecA Gene Validation
WGS provides the most comprehensive information, not only confirming the presence of the mecA gene but also providing its genomic context, such as its location on a Staphylococcal Cassette Chromosome mec (SCCmec) element, and identifying any mutations.[8]
a. DNA Extraction:
-
Culture the staphylococcal isolate in Tryptic Soy Broth overnight at 37°C with shaking.
-
Pellet the bacterial cells by centrifugation.
-
Perform high-quality genomic DNA extraction using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's protocol for Gram-positive bacteria. This typically involves enzymatic lysis with lysostaphin, followed by proteinase K digestion and purification of the DNA.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
b. Library Preparation and Sequencing:
-
Prepare a sequencing library from the extracted genomic DNA using a commercial kit (e.g., Illumina DNA Prep). This process involves fragmenting the DNA, adding sequencing adapters, and amplifying the library.
-
Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina MiSeq or NextSeq).
c. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Trimming: Trim low-quality bases and adapter sequences from the reads using tools like Trimmomatic.
-
Genome Assembly: Assemble the trimmed reads into a draft genome sequence using an assembler such as SPAdes or SKESA.
-
mecA Gene Detection:
-
Use a tool like ABRicate or the NCBI AMRFinderPlus to screen the assembled genome for the presence of the mecA gene by comparing it against a database of known antimicrobial resistance genes.
-
Alternatively, map the sequencing reads to a reference S. aureus genome known to contain the mecA gene using a tool like BWA, and visualize the alignment to confirm the gene's presence.
-
-
SCCmec Typing: Use a tool like SCCmecFinder to determine the type of the SCCmec element carrying the mecA gene.
This comprehensive guide provides researchers with the necessary information to make informed decisions about the most suitable method for validating the presence of the mecA gene in their methicillin-resistant strains, along with detailed protocols to ensure accurate and reproducible results.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Evaluation of different primers for detecting mecA gene by PCR in comparison with phenotypic methods for discrimination of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of methods and costs for detecting methicillin-resistant Staphylococcus aureus isolates from clinical specimens at regional hospitals in Trinidad and Tobago - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCR-based Approaches for the Detection of Clinical Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Detection of Methicillin Resistance in Staphylococcus aureus Isolates by the MRSA-Screen Latex Agglutination Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of MRSA-Screen, a simple anti-PBP 2a slide latex agglutination kit, for rapid detection of methicillin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Methodology for Whole-Genome Sequencing of Methicillin-Resistant Staphylococcus aureus Isolates in a Routine Hospital Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of mecA gene and methicillin-resistant Staphylococcus aureus (MRSA) isolated from milk and risk factors from farms in Probolinggo, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PCR-based identification of methicillin-resistant Staphylococcus aureus strains and their antibiotic resistance profiles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Methicillin, Oxacillin, and Nafcillin Against Staphylococcus aureus
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of three key penicillinase-resistant penicillins: methicillin (B1676495), oxacillin (B1211168), and nafcillin (B1677895). This document provides a detailed analysis of their performance against Staphylococcus aureus, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways and laboratory workflows.
Mechanism of Action and Resistance
Methicillin, oxacillin, and nafcillin are β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1] Their primary targets are penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1] By acylating the active site of PBPs, these antibiotics disrupt cell wall synthesis, leading to cell lysis and death.[1][2]
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) is a significant clinical challenge. Resistance is primarily mediated by the acquisition of the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[3] The mecA gene encodes for a unique penicillin-binding protein, PBP2a, which has a low affinity for most β-lactam antibiotics, including methicillin, oxacillin, and nafcillin.[3][4] This allows MRSA to continue synthesizing its cell wall even in the presence of these antibiotics.[2] The expression of the mecA gene is controlled by a signal transduction pathway involving MecR1, a sensor protein, and MecI, a repressor protein.[3]
dot
Caption: Regulation of mecA gene expression in the presence of β-lactam antibiotics.
In Vitro Efficacy
Historically, methicillin was the first penicillinase-resistant penicillin developed. However, due to its association with interstitial nephritis and the availability of more stable and potent alternatives, it is no longer used clinically and oxacillin has become the representative agent for susceptibility testing of this class of antibiotics.[1] Direct, contemporary comparative in vitro efficacy data between methicillin, oxacillin, and nafcillin is therefore limited.
The following tables summarize available Minimum Inhibitory Concentration (MIC) data for oxacillin and nafcillin against S. aureus. MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Table 1: MIC Distribution of Oxacillin and Nafcillin against Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Antimicrobial Agent | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Oxacillin | 3,051 | 0.25 | 0.5 | ≤0.06 - >8 |
| Nafcillin | - | - | - | - |
| Data for oxacillin is from a European SENTRY surveillance study.[5] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Data for nafcillin against a large panel of recent clinical isolates is limited, but it is considered therapeutically equivalent to oxacillin for MSSA.[5] |
Table 2: CLSI M100 Interpretive Criteria for Oxacillin (and Nafcillin) against Staphylococcus aureus
| Method | Disk Content | Susceptible | Intermediate | Resistant |
| Broth Dilution (MIC in µg/mL) | - | ≤ 2 | - | ≥ 4 |
| Disk Diffusion (Zone Diameter in mm) | Oxacillin 1 µg | ≥ 13 | 11-12 | ≤ 10 |
| Disk Diffusion (Zone Diameter in mm) | Cefoxitin (B1668866) 30 µg | ≥ 22 | - | ≤ 21 |
| Resistance to oxacillin predicts resistance to all other beta-lactam agents, including nafcillin. For S. aureus, the cefoxitin screen is a more reliable method for detecting mecA-mediated oxacillin resistance.[6] |
In Vivo Efficacy
Animal models and clinical studies provide valuable insights into the in vivo performance of these antibiotics.
A study in a rabbit model of left-sided S. aureus endocarditis found that methicillin, nafcillin, and oxacillin were equally effective in eliminating staphylococci from cardiac vegetations when administered at a dose of 400 mg every 8 hours.[7][8] Despite differences in in vitro activity and pharmacokinetics, the in vivo outcomes in this severe infection model were comparable.[7][8]
A retrospective cohort study of hospitalized patients with MSSA bacteremia found no significant difference in 30-day mortality between patients treated with nafcillin/oxacillin and those treated with cefazolin.[9][10] Another study suggested that oxacillin may be safer than nafcillin, with patients receiving nafcillin being more likely to experience decreased potassium levels and altered kidney function.[11]
Experimental Protocols
The following are standardized methodologies for determining the in vitro efficacy of antimicrobial agents.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Preparation of Antibiotic Solutions: Prepare serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of a microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours. For detecting oxacillin resistance, a full 24 hours of incubation is recommended.[6]
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
dot
Caption: Workflow for MIC determination by broth microdilution.
Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar (B569324) Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Aseptically apply antibiotic-impregnated disks to the surface of the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours. For oxacillin with S. aureus, incubate for a full 24 hours.[6]
-
Result Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters and interpret the results as Susceptible, Intermediate, or Resistant based on CLSI guidelines.[6]
dot
Caption: Workflow for antimicrobial susceptibility testing by the disk diffusion method.
Conclusion
While methicillin is no longer in clinical use, oxacillin and nafcillin remain important therapeutic options for infections caused by MSSA. In vitro and in vivo data suggest comparable efficacy between these two agents, although some studies indicate a better safety profile for oxacillin.[7][11] The choice between oxacillin and nafcillin may be guided by institutional preferences, formulary availability, and patient-specific factors. For the detection of methicillin resistance, cefoxitin is a more reliable indicator than oxacillin in routine susceptibility testing.[6] Continued surveillance and research are essential to monitor susceptibility patterns and optimize the use of these critical antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of methicillin, nafcillin, and oxacillin in therapy of Staphylococcus aureus endocarditis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Effectiveness of Exclusive Exposure to Nafcillin or Oxacillin, Cefazolin, Piperacillin/Tazobactam, and Fluoroquinolones Among a National Cohort of Veterans With Methicillin-Susceptible Staphylococcus aureus Bloodstream Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. sciencedaily.com [sciencedaily.com]
Methicillin Cross-Reactivity with Other Beta-Lactams: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of beta-lactam antibiotics is paramount for both patient safety and the development of novel therapeutics. This guide provides a comprehensive comparison of methicillin's cross-reactivity with other beta-lactams, supported by experimental data and detailed methodologies.
The allergenic potential of beta-lactam antibiotics, including methicillin (B1676495), is primarily attributed to the structural similarity of their R1 side chains, rather than the shared beta-lactam ring.[1][2][3] This principle governs the likelihood of an allergic individual reacting to different beta-lactams. Methicillin possesses a unique 2,6-dimethoxyphenyl R1 side chain, which influences its cross-reactivity profile. While specific quantitative data for methicillin is less abundant than for more commonly prescribed penicillins like amoxicillin, the principles of structural similarity provide a strong basis for predicting potential cross-reactions.
Quantitative Analysis of Cross-Reactivity
The following table summarizes the estimated cross-reactivity rates between penicillins (as a class, with inferences for methicillin based on R1 side chain similarity) and other beta-lactam antibiotics. It is crucial to note that these are estimates derived from numerous studies, and individual patient responses can vary.
| Beta-Lactam Class | Specific Examples | Shared R1 Side Chain with a Penicillin? | Estimated Cross-Reactivity Rate with Penicillins |
| Cephalosporins (1st Generation) | Cephalexin, Cefadroxil | Yes (with Ampicillin/Amoxicillin) | 10-40% |
| Cephalosporins (2nd Generation) | Cefaclor, Cefuroxime | Yes (Cefaclor with Ampicillin) / No (Cefuroxime) | Variable, higher with similar side chains |
| Cephalosporins (3rd & 4th Generation) | Ceftriaxone, Ceftazidime, Cefepime | No | <1% - 3%[3] |
| Carbapenems | Imipenem, Meropenem, Ertapenem | No | <1%[4] |
| Monobactams | Aztreonam | No (except with Ceftazidime) | ~0%[4] |
Note: The cross-reactivity of methicillin is predicted to be low with beta-lactams that do not share a similar aromatic R1 side chain. The unique dimethoxyphenyl structure of methicillin's side chain makes it structurally distinct from many other penicillins and cephalosporins. However, the potential for cross-reactivity with other beta-lactams possessing aromatic or sterically similar side chains should be considered.
Experimental Protocols for Assessing Cross-Reactivity
A definitive diagnosis of beta-lactam allergy and cross-reactivity relies on a combination of clinical history and diagnostic testing. The following are key experimental protocols utilized in research and clinical settings.
In Vivo Testing: Skin Prick Test (SPT) and Intradermal Test (IDT)
Skin testing is a primary method for evaluating IgE-mediated hypersensitivity to beta-lactams.
1. Skin Prick Test (SPT):
-
Purpose: To screen for the presence of specific IgE antibodies on mast cells.
-
Procedure:
-
A small drop of the antibiotic solution (e.g., penicillin G, methicillin determinant) is placed on the patient's forearm.
-
The epidermis is pricked through the drop using a sterile lancet.
-
Positive (histamine) and negative (saline) controls are included.
-
The site is observed for 15-20 minutes for the development of a wheal and flare reaction.
-
-
Interpretation: A wheal diameter of ≥3 mm larger than the negative control is considered a positive result.
2. Intradermal Test (IDT):
-
Purpose: A more sensitive test performed if the SPT is negative.
-
Procedure:
-
A small amount (0.02-0.05 mL) of a more dilute antibiotic solution is injected intradermally to form a small bleb.
-
Positive and negative controls are also injected.
-
The injection site is observed for 15-20 minutes.
-
-
Interpretation: An increase in the wheal diameter of ≥3 mm from the initial bleb is considered positive.
In Vitro Testing: Immunoassays
In vitro tests measure the levels of drug-specific IgE antibodies in a patient's serum, avoiding direct administration of the allergen.
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Beta-Lactam Specific IgE:
-
Principle: This assay quantifies the amount of specific IgE antibodies against a particular beta-lactam.
-
General Protocol:
-
Coating: Microtiter wells are coated with a beta-lactam-protein conjugate (e.g., methicillin-human serum albumin).
-
Blocking: Non-specific binding sites are blocked with a blocking buffer.
-
Sample Incubation: Patient serum is added to the wells, and any specific IgE antibodies bind to the immobilized antigen.
-
Enzyme-Conjugated Anti-IgE: An enzyme-labeled secondary antibody that binds to human IgE is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Detection: The absorbance of the solution is measured using a spectrophotometer, which is proportional to the concentration of specific IgE.
-
2. Radioallergosorbent Test (RAST):
-
Principle: A radioimmunoassay method to detect specific IgE antibodies.
-
General Protocol:
-
Antigen Immobilization: The beta-lactam allergen is covalently bound to a solid phase (e.g., a paper disc).
-
Sample Incubation: The patient's serum is incubated with the allergen-coupled solid phase.
-
Radiolabeled Anti-IgE: Radiolabeled (e.g., with ¹²⁵I) anti-human IgE antibody is added and binds to the IgE captured on the solid phase.
-
Detection: The radioactivity of the solid phase is measured using a gamma counter, which is proportional to the amount of specific IgE.
-
Visualizing Cross-Reactivity Pathways
The following diagrams illustrate the key concepts in methicillin cross-reactivity and the workflow for its assessment.
Caption: Mechanism of methicillin cross-reactivity with other beta-lactams.
Caption: Experimental workflow for the assessment of methicillin cross-reactivity.
References
- 1. idstewardship.com [idstewardship.com]
- 2. Penicillin and Cephalosporin Cross-Reactivity and Risk for Allergic Reaction [ebmconsult.com]
- 3. health.ucdavis.edu [health.ucdavis.edu]
- 4. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Phenotypic vs. Genotypic Methicillin Resistance Testing
An objective comparison of methodologies for detecting methicillin-resistant Staphylococcus aureus (MRSA) to inform research and drug development.
The accurate and rapid detection of methicillin (B1676495) resistance in Staphylococcus aureus is paramount for effective patient management, infection control, and the development of new antimicrobial agents. This guide provides a comprehensive comparison of the two main approaches for determining methicillin resistance: traditional phenotypic methods that assess the physical characteristics of bacterial growth in the presence of antibiotics, and genotypic methods that directly detect the genetic determinants of resistance. This comparison is supported by experimental data on the performance of various assays, detailed experimental protocols, and logical diagrams to illustrate key concepts and workflows.
The Basis of Resistance: mecA and PBP2a
Methicillin resistance in S. aureus is primarily mediated by the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[1] The mecA gene encodes a unique penicillin-binding protein, PBP2a, which has a low affinity for beta-lactam antibiotics.[2] This allows the bacterium to continue synthesizing its cell wall even in the presence of methicillin and other related antibiotics, rendering them ineffective.[2] Therefore, genotypic methods typically target the mecA gene, while phenotypic methods assess the expression of resistance, often influenced by the production of PBP2a.
Performance of Phenotypic vs. Genotypic Methods: A Data-Driven Comparison
The "gold standard" for determining methicillin resistance is the detection of the mecA gene by polymerase chain reaction (PCR).[1] However, various phenotypic methods are widely used in clinical and research laboratories due to their lower cost and ease of implementation. The following tables summarize the performance of common phenotypic tests compared to mecA PCR.
| Phenotypic Method | Principle | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Reference(s) |
| Cefoxitin (B1668866) Disk Diffusion | A cefoxitin disk is placed on an agar (B569324) plate inoculated with the bacterial isolate. The zone of inhibition around the disk is measured to determine susceptibility or resistance. Cefoxitin is a potent inducer of mecA expression.[3] | 98.9 - 100 | 94.7 - 100 | 93.6 - 100 | 98.9 - 100 | [4][5][6] |
| Oxacillin (B1211168) Broth Microdilution | The lowest concentration of oxacillin that inhibits visible bacterial growth is determined. | 100 | 96.15 - 98.9 | 98.9 | 100 | [6] |
| PBP2a Latex Agglutination | Latex particles coated with antibodies against PBP2a are mixed with a bacterial suspension. Agglutination indicates the presence of PBP2a. | 94.5 - 100 | 50 - 100 | 94.57 - 100 | 42 - 100 | [1][2][7] |
| VITEK 2 System | An automated system that performs miniaturized broth microdilution susceptibility testing. | 99.5 - 100 | 80 - 97.2 | 80 | 100 | [1][8] |
| Oxacillin Screen Agar | Agar plates containing a specific concentration of oxacillin and NaCl are used to screen for growth, which indicates resistance. | 97.22 | 100 | 100 | 97.22 | [4][3][9] |
Note: Performance characteristics can vary depending on the specific study population, prevalence of MRSA, and the exact protocol followed.
Experimental Protocols
Genotypic Method: mecA PCR
1. DNA Extraction:
-
Bacterial colonies are harvested from an agar plate and suspended in a lysis buffer.
-
The suspension is heated to lyse the bacterial cells and release the DNA.
-
The lysate is centrifuged, and the supernatant containing the DNA is collected.
2. PCR Amplification:
-
A PCR master mix is prepared containing DNA polymerase, dNTPs, forward and reverse primers specific for the mecA gene, and PCR buffer.
-
The extracted DNA is added to the master mix.
-
The reaction is subjected to thermal cycling, which consists of denaturation, annealing, and extension steps, to amplify the mecA gene.
3. Gel Electrophoresis:
-
The PCR product is loaded onto an agarose (B213101) gel.
-
An electric current is applied to separate the DNA fragments by size.
-
The gel is stained with a DNA-binding dye and visualized under UV light. The presence of a band of the expected size indicates a positive result for the mecA gene.
Phenotypic Methods
1. Cefoxitin Disk Diffusion Test:
-
A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
The suspension is uniformly swabbed onto a Mueller-Hinton agar plate.
-
A 30 µg cefoxitin disk is placed on the agar surface.[5]
-
The plate is incubated at 35°C for 16-18 hours.
-
The diameter of the zone of inhibition is measured. For S. aureus, a zone size of ≤ 21 mm is interpreted as resistant, and ≥ 22 mm is interpreted as susceptible, according to CLSI guidelines.
2. PBP2a Latex Agglutination Test:
-
Several colonies of the test isolate are suspended in an extraction reagent.
-
The mixture is heated to extract PBP2a.
-
A drop of the extracted sample is mixed with a drop of latex reagent (sensitized latex particles) and a drop of control latex reagent on a test card.
-
The card is rocked for a specified time (e.g., 3 minutes) and observed for agglutination.
-
Agglutination in the test latex with no agglutination in the control latex indicates a positive result.[8]
Visualizing the Workflow and Rationale
Caption: Workflow for genotypic and phenotypic methicillin resistance testing.
Caption: The central role of the mecA gene in conferring phenotypic resistance.
Discussion: Bridging the Gap Between Genotype and Phenotype
While there is generally a strong correlation between the presence of the mecA gene and phenotypic methicillin resistance, discrepancies can occur.
-
Heterogeneous Resistance: Some mecA-positive strains may exhibit heterogeneous expression of resistance, where only a subpopulation of cells expresses the resistant phenotype under standard laboratory conditions.[4] This can lead to false-negative results with some phenotypic tests. Cefoxitin is a more potent inducer of mecA expression than oxacillin, which contributes to its higher accuracy in phenotypic testing.[4][3]
-
mecC Gene: A homolog of mecA, the mecC gene, can also confer methicillin resistance. Standard mecA PCR assays will not detect mecC, leading to false-negative genotypic results if a specific mecC PCR is not also performed. Phenotypic methods like cefoxitin disk diffusion are generally effective at detecting mecC-mediated resistance.[10]
-
Mutations: Mutations in the mecA promoter region can influence the level of PBP2a production and, consequently, the level of oxacillin resistance observed phenotypically.[11][12]
Conclusion: Selecting the Right Tool for the Job
The choice between phenotypic and genotypic methods for detecting methicillin resistance depends on the specific needs of the research or drug development program.
-
Genotypic methods (mecA PCR) offer the highest accuracy and are considered the gold standard. They are essential for definitive characterization of isolates and for studies investigating the molecular basis of resistance.
-
Phenotypic methods , particularly the cefoxitin disk diffusion test, provide a reliable and cost-effective alternative for routine screening and for resource-limited settings.[3] The PBP2a latex agglutination test offers a rapid turnaround time, which can be advantageous in certain research workflows.[7]
For comprehensive and robust data, a dual approach that combines a reliable phenotypic screening method with genotypic confirmation of resistant or equivocal isolates is recommended. This strategy ensures both efficiency and accuracy in the critical task of identifying methicillin-resistant S. aureus.
References
- 1. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 2. Comparison of Conventional Susceptibility Testing, Penicillin-Binding Protein 2a Latex Agglutination Testing, and mecA Real-Time PCR for Detection of Oxacillin Resistance in Staphylococcus aureus and Coagulase-Negative Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cefoxitin disc diffusion test, oxacillin screen agar, and PCR for mecA gene for detection of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Comparison of cefoxitin disk diffusion and PCR for mecA gene methods for detection of methicillin resistant Staphylococcus aureus [daneshvarmed.shahed.ac.ir]
- 6. Comparison of Different Phenotypic and Genotypic Methods for the Detection of Methicillin-Resistant Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Penicillin Binding Protein 2a Latex Agglutination Assay for Identification of Methicillin-Resistant Staphylococcus aureus Directly from Blood Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Evaluation of Different Phenotypic and Genotypic Methods for Detection of Methicillin Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Role of the mecA Gene in Oxacillin Resistance in a Staphylococcus aureus Clinical Strain with a pvl-Positive ST59 Genetic Background - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the mecA gene in oxacillin resistance in a Staphylococcus aureus clinical strain with a pvl-positive ST59 genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Vancomycin versus Methicillin for In Vitro MRSA Models
For researchers, scientists, and drug development professionals, understanding the in vitro activity of antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA) is fundamental. This guide provides a comparative analysis of vancomycin (B549263) and methicillin (B1676495), clarifying their roles and efficacy in the context of MRSA, supported by experimental data and detailed protocols.
Introduction: The Paradox of Comparing Methicillin to Vancomycin for MRSA
A direct in vitro comparison of the efficacy of methicillin and vancomycin against MRSA is inherently paradoxical. By definition, MRSA is resistant to methicillin and other β-lactam antibiotics.[1][2] This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a).[2][3] PBP2a has a low affinity for β-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in the presence of these drugs.[1][4] Therefore, methicillin is ineffective against MRSA.
Vancomycin, a glycopeptide antibiotic, serves as a primary treatment for serious MRSA infections.[5] Its mechanism of action differs from β-lactams, making it effective against these resistant strains.[6][7] This guide, therefore, will focus on the in vitro performance of vancomycin against MRSA and elucidate the mechanisms that render methicillin obsolete for this application.
Mechanism of Action and Resistance
Methicillin and MRSA Resistance
Methicillin, a β-lactam antibiotic, typically functions by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. This binding inactivates the PBPs, leading to a weakened cell wall and eventual cell lysis.[1]
In MRSA, the presence of PBP2a, encoded by the mecA gene, confers resistance. PBP2a has a significantly lower affinity for methicillin and other β-lactams, rendering them unable to effectively inhibit cell wall synthesis.[3][4]
Vancomycin's Mechanism of Action
Vancomycin operates by a different mechanism. It inhibits cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors.[6][7] This binding sterically hinders the transglycosylation and transpeptidation steps in peptidoglycan polymerization, thus preventing the formation of a stable cell wall and leading to bacterial cell death.[8]
In Vitro Efficacy of Vancomycin against MRSA
The in vitro effectiveness of vancomycin against MRSA is typically evaluated using several key metrics: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Quantitative Data Summary
| Parameter | Vancomycin against MRSA | Methicillin against MRSA |
| MIC | Susceptible: ≤2 µg/mL; Intermediate: 4-8 µg/mL; Resistant: ≥16 µg/mL[9] | Resistant: ≥4 µg/mL[10] |
| MBC | Often 2 to 4 times the MIC value.[8] | Not applicable due to high-level resistance. |
| Time-Kill Kinetics | Demonstrates time-dependent killing. Bactericidal effect (≥3-log10 CFU/mL decrease) is often observed at concentrations of 2-4 times the MIC after 24 hours of incubation.[11][12] | No significant reduction in bacterial count. |
Note: MIC and MBC values can vary between different MRSA strains.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate in vitro assessment of antimicrobial agents. The following are protocols based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][13]
Broth Microdilution for MIC Determination
This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Detailed Steps:
-
Preparation of Antibiotic Dilutions: Create a series of two-fold dilutions of vancomycin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum of the MRSA strain equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the antibiotic dilutions.
-
Controls: Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C for 16 to 20 hours.[13]
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of bacteria.
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of an antibiotic over time.
Detailed Steps:
-
Preparation: Prepare tubes containing CAMHB with the antibiotic at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Also, include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with a standardized MRSA suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the collected aliquots and plate them on Mueller-Hinton agar.
-
Incubation and Counting: Incubate the plates at 35°C for 18-24 hours and then count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[11]
Conclusion
In the context of MRSA, a direct efficacy comparison between methicillin and vancomycin is not clinically relevant due to the inherent resistance of MRSA to methicillin. Vancomycin remains a critical therapeutic agent, and its in vitro efficacy is well-documented through standardized testing methods like MIC determination and time-kill assays. For researchers and drug development professionals, understanding the distinct mechanisms of action and the appropriate in vitro models is essential for the evaluation of existing and novel anti-MRSA compounds. The provided protocols offer a foundation for reproducible and comparable in vitro studies.
References
- 1. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]
- 2. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.uprm.edu [academic.uprm.edu]
- 5. Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin‐resistant Staphylococcus aureus infections: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 8. In vitro antibacterial effect of vancomycin hydrogel on methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ciicsac.uap.edu.ar [ciicsac.uap.edu.ar]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Antibiotics in the Context of Methicillin Resistance
For decades, methicillin (B1676495) has been a cornerstone in the fight against Staphylococcus aureus infections. However, the emergence and global spread of methicillin-resistant Staphylococcus aureus (MRSA) has rendered methicillin largely obsolete in clinical practice and has necessitated a shift towards alternative antibiotic therapies. This guide provides a statistical analysis of comparative studies involving antibiotics used to treat MRSA infections, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative efficacy and safety. The data presented is derived from systematic reviews and meta-analyses of clinical trials and in-vitro studies.
Mechanism of Methicillin Action and Resistance
Methicillin, like other β-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan chains, which form the structural backbone of the cell wall in Gram-positive bacteria.[1][3] Inhibition of these enzymes leads to a weakened cell wall and ultimately, cell lysis.[4]
The primary mechanism of resistance to methicillin in S. aureus involves the acquisition of the mecA gene.[5][6] This gene encodes for a modified penicillin-binding protein, PBP2a, which has a very low affinity for β-lactam antibiotics, including methicillin.[3][5] Consequently, in the presence of methicillin, PBP2a can continue to carry out the necessary cell wall synthesis, rendering the antibiotic ineffective.[5] The expression of the mecA gene is regulated by the MecR1-MecI signal transduction pathway.[5]
Comparative Efficacy of Antibiotics against MRSA
Due to the prevalence of MRSA, numerous studies have compared the efficacy of various antibiotics for treating infections caused by this pathogen. Vancomycin (B549263) has historically been the standard of care, but concerns about its efficacy and the emergence of resistance have led to the evaluation of alternatives.[7][8] The following tables summarize findings from network meta-analyses of randomized controlled trials.
Table 1: Clinical Success Rates of Antibiotics for MRSA Infections Compared to Vancomycin
| Antibiotic/Combination | Relative Risk (RR) | 95% Confidence Interval (CI) | Note |
| Linezolid (B1675486) | 1.71 | 1.45–2.02 | Statistically significant improvement over vancomycin.[8][9] |
| Vancomycin + Rifampin | 2.46 | 1.10–5.49 | Statistically significant improvement over vancomycin alone.[8][9] |
| Minocycline + Rifampin | 2.77 | 1.06–7.21 | Statistically significant improvement over vancomycin alone.[8][9] |
| Telavancin | - | - | Showed a higher microbiological success rate than vancomycin.[8][9] |
| Daptomycin | - | - | Considered the most effective for bloodstream infections in one analysis.[10] |
Data sourced from a network meta-analysis of 38 trials with 6,281 patients.[8][9]
Table 2: Subgroup Analysis of Clinical Success Rates for Specific MRSA Infection Types
| Infection Type | Comparison | Relative Risk (RR) | 95% Confidence Interval (CI) |
| cSSSIs, cSSTIs, and Pneumonia | Linezolid vs. Vancomycin | 0.59, 0.55, 0.55 | Favors Linezolid.[8][9] |
| cSSSIs | Minocycline + Rifampin | - | Ranked as potentially the most effective treatment.[8] |
| cSSTIs | Tedizolid | - | Ranked as potentially the best treatment.[8] |
| Pneumonia | Vancomycin + Rifampin | - | Ranked as potentially the most effective treatment.[8] |
cSSSIs: complicated skin and skin structure infections; cSSTIs: complicated skin and soft tissue infections. Data from a network meta-analysis.[8][9]
Comparative Safety of Antibiotics against MRSA
The choice of antibiotic therapy also depends on the safety profile and the incidence of adverse events.
Table 3: Comparison of Adverse Reaction Rates
| Comparison | Relative Risk (RR) | 95% Confidence Interval (CI) | Note |
| Linezolid vs. Teicoplanin | 5.35 | 1.10–25.98 | Linezolid showed a higher rate of adverse reactions.[8][9] |
| Vancomycin + β-lactam vs. Vancomycin | 1.17 | 0.64-2.13 | No significant increase in nephrotoxicity with combination therapy.[11] |
| Linezolid vs. Vancomycin | - | - | Linezolid associated with a higher risk of thrombocytopenia.[10][12] |
Experimental Protocols for Susceptibility Testing
Standardized methods are crucial for determining the susceptibility of MRSA isolates to various antibiotics in a research setting. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.[4]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Preparation of Antibiotic Solutions: Prepare serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: Dispense the diluted bacterial suspension into the wells of a microtiter plate, each containing a different concentration of the antibiotic.
-
Incubation: Incubate the microtiter plates at 33-35°C for 16-20 hours.[4]
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A standardized inoculum (0.5 McFarland) of the MRSA isolate is prepared.
-
Inoculation: The surface of a Mueller-Hinton agar (B569324) plate is evenly inoculated with the bacterial suspension.
-
Application of Disks: Antibiotic-impregnated disks are placed on the agar surface. For MRSA detection, a cefoxitin (B1668866) disk is often used as it is a better inducer of the mecA gene.[13][14]
-
Incubation: The plate is incubated at 35°C +/- 2°C for 16-24 hours.[13]
-
Measurement: The diameter of the zone of complete growth inhibition around each disk is measured and interpreted according to CLSI guidelines.
Molecular Methods
Nucleic acid amplification tests, such as polymerase chain reaction (PCR), can be used to detect the presence of the mecA gene, which is the gold standard for identifying MRSA.[13][15]
Conclusion
The landscape of antibiotic treatment for infections involving methicillin resistance is continually evolving. While vancomycin remains a key therapeutic agent, evidence from numerous studies suggests that newer antibiotics and combination therapies may offer improved clinical outcomes for MRSA infections.[8][9][10] In particular, linezolid has demonstrated superior efficacy in several analyses, although its safety profile requires careful consideration.[8][9][10][12] The choice of an appropriate antibiotic regimen should be guided by the specific type of infection, local resistance patterns, and patient-specific factors. Continued research and robust clinical trials are essential to further refine treatment strategies for these challenging infections.
References
- 1. Methicillin - Wikipedia [en.wikipedia.org]
- 2. Methicillin | Antibiotic Resistance, Bacteria, & Staphylococcus | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling of the Bacterial Mechanism of Methicillin-Resistance by a Systems Biology Approach | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy and Safety of Antibiotics in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Antibiotics in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative effectiveness and safety of six antibiotics in treating MRSA infections: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic review and meta-analysis of the efficacy and safety of vancomycin combined with β-lactam antibiotics in the treatment of methicillin-resistant Staphylococcus aureus bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 14. clsjournal.ascls.org [clsjournal.ascls.org]
- 15. academic.oup.com [academic.oup.com]
A Comparative Guide to Validating Novel Methicillin Resistance Detection Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and rapid detection of methicillin-resistant Staphylococcus aureus (MRSA) is a critical challenge in clinical diagnostics and infection control. As novel detection technologies emerge, a thorough and objective comparison with established methods is essential for validation and adoption into research and clinical workflows. This guide provides a comparative overview of traditional and novel methods for MRSA detection, supported by experimental data and detailed protocols.
Data Presentation: Performance of MRSA Detection Methods
The following table summarizes the performance characteristics of various methods for detecting methicillin (B1676495) resistance in S. aureus. Key metrics include sensitivity, specificity, and average turnaround time, which are crucial for evaluating the practical utility of each method.
| Method Category | Specific Test | Target | Sensitivity (%) | Specificity (%) | Average Turnaround Time |
| Phenotypic Methods | Cefoxitin (B1668866) Disk Diffusion | PBP2a expression | 97.3 - 100[1] | 100[1] | 18-24 hours |
| Oxacillin Broth Microdilution | PBP2a expression | 91.6 - 100[2][3] | 96.15 - 100[2][3] | 18-24 hours | |
| PBP2a Latex Agglutination | PBP2a protein | 96.7 - 97[4][5] | 100[4][5] | < 30 minutes | |
| Genotypic Methods | PCR for mecA/mecC | mecA and mecC genes | 98.1 - 100[6][7] | 100[8] | 1-4 hours |
| Isothermal Amplification (LAMP) | mecA gene | 92.3 - 100[8][9] | 100[8][9] | 1-2 hours | |
| CRISPR-based Assays | mecA gene | 100[10] | 100[10] | < 1 hour | |
| Proteomic Methods | MALDI-TOF MS | Specific protein peaks | 87.6 - 96.5[5] | Varies | < 30 minutes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of new diagnostic tests. Below are representative protocols for key experimental methods.
Cefoxitin Disk Diffusion Test
This is a standard phenotypic method for inferring the presence of the mecA gene.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Uniformly streak the suspension onto a Mueller-Hinton agar (B569324) plate.
-
Disk Application: Place a 30 µg cefoxitin disk on the inoculated agar surface.
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition and interpret the results based on established clinical breakpoints (e.g., CLSI or EUCAST guidelines) to determine resistance or susceptibility.[1][3][11]
PCR for mecA and mecC Gene Detection
This genotypic method is considered the "gold standard" for identifying methicillin resistance.
-
DNA Extraction: Isolate bacterial DNA from a pure culture. A common method involves suspending colonies in a lysis buffer, followed by heat treatment (e.g., 56°C for 1 hour, then 95°C for 1 hour) and centrifugation to pellet cellular debris.[12]
-
PCR Amplification: Prepare a PCR master mix containing DNA polymerase, dNTPs, forward and reverse primers specific for mecA and mecC, and the extracted DNA template.[12][13]
-
Thermal Cycling: Perform PCR with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.[8][13]
-
Detection: Analyze the PCR products by gel electrophoresis to visualize bands corresponding to the expected sizes of the mecA and mecC amplicons.[8][13]
PBP2a Latex Agglutination Test
This rapid immunological assay detects the protein product of the mecA gene.
-
Colony Suspension and Lysis: Emulsify bacterial colonies in an extraction reagent. Heat the suspension to lyse the cells and release the PBP2a protein.[14]
-
Antigen Extraction: Centrifuge the lysate to pellet debris and collect the supernatant containing the PBP2a antigen.[14]
-
Agglutination Reaction: Mix a drop of the supernatant with latex particles coated with antibodies specific to PBP2a on a test card. Also, mix a drop of the supernatant with control latex particles.[14][15]
-
Interpretation: Rock the card for a few minutes and observe for agglutination (clumping). Agglutination in the test circle but not the control circle indicates a positive result for PBP2a.[14][15][16]
Isothermal Amplification (LAMP) for mecA Detection
This method amplifies DNA at a constant temperature, making it suitable for point-of-care applications.
-
Sample Preparation: Extract DNA from the bacterial sample.
-
LAMP Reaction: Combine the DNA template with a LAMP master mix containing Bst DNA polymerase, dNTPs, and a set of four to six specific primers targeting the mecA gene.
-
Isothermal Incubation: Incubate the reaction mixture at a constant temperature (typically 60-65°C) for about 60 minutes.[17]
-
Detection: The amplification of the target DNA can be detected in real-time or at the end of the reaction through various methods, including turbidity, fluorescence, or a color change.[17]
CRISPR-based Detection of mecA
This novel molecular method offers high sensitivity and specificity.
-
Target Amplification (Optional but common): The target mecA gene is often pre-amplified using methods like PCR or isothermal amplification (e.g., RPA or LAMP) to increase sensitivity.[10]
-
Cas12a/gRNA Complex Formation: A guide RNA (gRNA) designed to target a specific sequence within the mecA gene is complexed with the Cas12a enzyme.
-
Target Recognition and Cleavage: The amplified DNA is introduced to the Cas12a/gRNA complex. If the target mecA sequence is present, the Cas12a enzyme is activated.
-
Signal Generation: The activated Cas12a enzyme exhibits collateral cleavage activity, indiscriminately cutting single-stranded DNA reporter molecules that are added to the reaction. This cleavage separates a fluorophore from a quencher, generating a detectable fluorescent signal.[10]
MALDI-TOF MS for MRSA Identification
This proteomic approach analyzes the protein profile of the bacteria.
-
Sample Preparation: A single bacterial colony is smeared onto a MALDI target plate and overlaid with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).[18]
-
Mass Spectrometry: The plate is inserted into the MALDI-TOF mass spectrometer. A laser is fired at the sample, causing desorption and ionization of the bacterial proteins. The time it takes for these ions to travel to the detector is measured, which is used to determine their mass-to-charge ratio.[18]
-
Spectral Analysis: The resulting mass spectrum, a unique "fingerprint" of the bacterial proteins, is compared to a database of known spectra to identify the bacterial species. Specific peaks or patterns in the spectrum can be used to differentiate between MRSA and methicillin-susceptible S. aureus (MSSA).[5]
Mandatory Visualizations
Signaling Pathway of Methicillin Resistance
The primary mechanism of methicillin resistance in Staphylococcus aureus is the acquisition of the mecA or mecC gene, which encodes for a modified penicillin-binding protein, PBP2a. The expression of mecA is often regulated by the mecI and mecR1 genes.
Caption: Regulation of mecA gene expression in the presence and absence of beta-lactam antibiotics.
Experimental Workflow: From Sample to Result
The following diagram illustrates a generalized workflow for the detection of MRSA from a clinical sample, highlighting the key stages for different categories of testing methodologies.
Caption: A flowchart comparing the major steps in phenotypic, genotypic, and proteomic MRSA detection.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results of Disk Diffusion Testing with Cefoxitin Correlate with Presence of mecA in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Detection of Methicillin Resistance in Staphylococcus aureus Isolates by the MRSA-Screen Latex Agglutination Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Discrimination of Methicillin-Resistant Staphylococcus aureus by MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of mecA- and mecC-Positive Methicillin-Resistant Staphylococcus aureus (MRSA) Isolates by the New Xpert MRSA Gen 3 PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The application of the loop-mediated isothermal amplification method for rapid detection of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WHO EMRO - Detection of methicillin-resistant Staphylococcus aureus directly by loop-mediated isothermal amplification and direct cefoxitin disk diffusion tests [emro.who.int]
- 10. journals.asm.org [journals.asm.org]
- 11. Disk Diffusion Testing for Detection of Methicillin-Resistant Staphylococci: Does Moxalactam Improve upon Cefoxitin? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. food.dtu.dk [food.dtu.dk]
- 13. PCR-based identification of methicillin-resistant Staphylococcus aureus strains and their antibiotic resistance profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Latex slide agglutination test for detec- tion of penicillin-binding protein (PBP2a) [bio-protocol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. scispace.com [scispace.com]
- 17. sid.ir [sid.ir]
- 18. rcpath.org [rcpath.org]
A Head-to-Head Comparison of Methicillin and Cefoxitin for MRSA Screening
An objective analysis for researchers, scientists, and drug development professionals.
The accurate and rapid detection of Methicillin-Resistant Staphylococcus aureus (MRSA) is a cornerstone of clinical microbiology and infection control. For decades, methicillin (B1676495) was the primary agent for testing resistance, but it has been largely superseded by cefoxitin (B1668866). This guide provides a detailed comparison of methicillin and cefoxitin for MRSA screening, supported by experimental data and protocols, to inform laboratory practices and research endeavors.
Executive Summary
Cefoxitin is now the recommended agent for routine MRSA screening by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).[1][2][3] This is primarily because cefoxitin is a more potent inducer of the mecA gene, which codes for the altered penicillin-binding protein 2a (PBP2a) responsible for methicillin resistance.[1][3] This leads to more reliable and clearer test results, especially for strains that express heteroresistance. While methicillin was historically used, it is no longer commercially available in the United States for testing purposes, and oxacillin (B1211168) became its direct replacement.[3][4] However, cefoxitin has demonstrated superior sensitivity and specificity in numerous studies.
Performance Data: Methicillin (Oxacillin) vs. Cefoxitin
The following table summarizes the performance of cefoxitin and oxacillin (as a surrogate for methicillin) in detecting MRSA, as reported in various studies. The gold standard for comparison is typically the detection of the mecA gene by Polymerase Chain Reaction (PCR).
| Study / Method | Agent | Sensitivity | Specificity | Reference |
| Disc Diffusion | Cefoxitin | 100% | 100% | [5][6] |
| Disc Diffusion | Cefoxitin | 96.7% | 100% | [1] |
| Disc Diffusion | Oxacillin | 82.5% | 98.5% | [1] |
| Disc Diffusion | Cefoxitin | 97.3% | 100% | [2] |
| Disc Diffusion | Cefoxitin | 100% | 100% | [7] |
| Disc Diffusion | Oxacillin | 80% | 100% | [7] |
| MIC Test Strip | Oxacillin | 91.6% | 100% | [7] |
Mechanism of Action and Resistance Detection
The primary mechanism of methicillin resistance in S. aureus is the acquisition of the mecA gene, which is carried on the staphylococcal cassette chromosome mec (SCCmec). This gene encodes for PBP2a, a penicillin-binding protein with a low affinity for beta-lactam antibiotics.[2][8] This allows the bacterium to continue cell wall synthesis even in the presence of these drugs.
Cefoxitin is a more potent inducer of mecA gene expression than oxacillin or methicillin.[1][3] This is crucial for detecting heteroresistant strains, where only a subpopulation of the bacteria expresses the resistance phenotype. Cefoxitin's ability to strongly induce mecA leads to more robust and easily interpretable results in phenotypic assays.
Mechanism of MRSA resistance and the role of Cefoxitin.
Experimental Protocols
The following are generalized protocols for common phenotypic methods used for MRSA screening. Specific details may vary based on laboratory standards and manufacturer instructions.
Cefoxitin Disk Diffusion Test
This is the most widely recommended and used method for routine MRSA screening.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
30 µg cefoxitin disks
-
S. aureus isolate in broth culture, turbidity adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Incubator at 33-35°C
-
Calipers or ruler for measuring zone diameters
Procedure:
-
Aseptically inoculate the entire surface of an MHA plate with the bacterial suspension using a sterile swab to create a uniform lawn of growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place a 30 µg cefoxitin disk onto the center of the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 33-35°C for 16-18 hours (up to 24 hours for S. aureus).
-
Measure the diameter of the zone of inhibition around the disk to the nearest millimeter.
-
Interpret the results based on CLSI guidelines: for S. aureus, a zone of inhibition of ≤ 21 mm is considered resistant (MRSA), and ≥ 22 mm is considered susceptible (MSSA).[3]
Oxacillin Agar Screen Test
This method is an alternative but less commonly used for primary screening.
Materials:
-
Mueller-Hinton agar supplemented with 4% NaCl and 6 µg/mL oxacillin
-
S. aureus isolate in broth culture, turbidity adjusted to 0.5 McFarland standard
-
Sterile inoculating loop or swab
-
Incubator at 33-35°C
Procedure:
-
Spot-inoculate the prepared oxacillin screen agar plate with the bacterial suspension.
-
Incubate the plate at 33-35°C for a full 24 hours.
-
Examine the plate for growth. Any growth of more than one colony indicates resistance (MRSA).
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antibiotic that inhibits visible growth.
Materials:
-
Mueller-Hinton broth
-
Serial dilutions of cefoxitin or oxacillin
-
Microtiter plates
-
S. aureus isolate in broth culture, adjusted to a standardized inoculum
-
Incubator at 33-35°C
Procedure:
-
Dispense the appropriate volumes of Mueller-Hinton broth and antibiotic dilutions into the wells of a microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 33-35°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Interpret the results based on CLSI breakpoints. For S. aureus and cefoxitin, an MIC of ≤ 4 µg/mL is susceptible, and ≥ 8 µg/mL is resistant.[3]
Generalized workflow for phenotypic MRSA screening.
Conclusion
The transition from methicillin/oxacillin to cefoxitin for routine MRSA screening represents a significant advancement in clinical microbiology. Cefoxitin's superior ability to induce mecA gene expression provides more accurate and reliable detection of methicillin resistance, particularly in heteroresistant strains. While molecular methods like PCR for the mecA gene remain the gold standard, the cefoxitin disk diffusion test is a highly sensitive, specific, and cost-effective method for routine diagnostic laboratories. For researchers and drug development professionals, understanding the nuances of these testing methods is critical for the accurate classification of clinical isolates and the evaluation of novel anti-staphylococcal agents.
References
- 1. jcdr.net [jcdr.net]
- 2. Comparison of Cefoxitin and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 4. en.iacld.com [en.iacld.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Cefoxitin resistance as a surrogate marker for the detection of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of four diagnostic methods for detection of methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Evaluating Synergistic Effects of Methicillin with Other Compounds: A Comparative Guide
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, diminishing the efficacy of conventional β-lactam antibiotics.[1][2] A promising strategy to combat these resilient pathogens is combination therapy, where methicillin (B1676495) is administered alongside other compounds to restore or enhance its antibacterial activity. This guide provides a comparative analysis of various compounds that exhibit synergistic effects with methicillin, supported by experimental data and detailed methodologies for key assays.
Synergistic Combinations and Quantitative Analysis
Numerous studies have demonstrated that the combination of methicillin (or oxacillin, a closely related β-lactam) with other antimicrobial agents can lead to synergistic interactions against MRSA. This synergy is often quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained through checkerboard assays. A FICI of ≤ 0.5 is typically defined as synergy.[3][4]
Below is a summary of quantitative data from various studies investigating the synergistic effects of methicillin and its analogs with different compounds.
| Compound Class | Specific Compound | Bacterial Strain | MIC of Methicillin/Oxacillin Alone (μg/mL) | MIC of Methicillin/Oxacillin in Combination (μg/mL) | FICI | Reference |
| Glycopeptide Antibiotic | Vancomycin (B549263) | MRSA ATCC 43300 | Not specified | Not specified | Synergistic (~ε < -0.5) | [5] |
| Lincosamide Antibiotic | Clindamycin | MRSA ATCC 43300 | Not specified | Not specified | Synergistic (~ε < -0.5) | [5] |
| Aminoglycoside Antibiotic | Gentamicin | MRSA ATCC 43300 | Not specified | Not specified | Synergistic (~ε < -0.5) | [5] |
| Fluoroquinolone Antibiotic | Levofloxacin | MRSA ATCC 43300 | Not specified | Not specified | Synergistic (~ε < -0.5) | [5] |
| Natural Compound (Flavonoid) | Epigallocatechin gallate (EGCg) | MRSA | Not specified | Not specified | Synergistic | [6] |
| Natural Compound (Phlorotannin) | Dieckol | MRSA | Not specified | Not specified | Synergistic | [6] |
| Natural Compound (Anthraquinone) | Shikonin | MRSA CCARM 3090 | Not specified | Not specified | Partial Synergy | [7] |
| Plant Extract | Daphne genkwa | MRSA ATCC 43300 | >256 | 16 | 0.188 | [8] |
| Plant Extract | Magnolia officinalis | MRSA ATCC 43300 | >256 | 64 | 0.75 | [8] |
| Plant Extract | Verbena officinalis | MRSA ATCC 43300 | >256 | 128 | 1.0 | [8] |
| Antimicrobial Peptide | Melittin | MRSA | 12 | Not specified | Synergistic | [9] |
Note: The study by Truong et al. (2018) also reported that the combination of vancomycin and β-lactams resulted in significantly lower rates of treatment failure against MRSA.[5] Some studies use different metrics for synergy, such as the ~ε value, where ~ε < -0.5 indicates synergy.
Experimental Protocols
The evaluation of synergistic effects predominantly relies on two key in vitro methods: the checkerboard assay and the time-kill assay.
The checkerboard assay is a microdilution technique used to determine the FICI of a combination of two antimicrobial agents.[3][10][11]
-
Preparation of Antimicrobial Agents: Stock solutions of each compound are prepared at a concentration that is a multiple of the highest concentration to be tested. Serial twofold dilutions of each compound are then prepared.
-
Plate Setup: In a 96-well microtiter plate, one agent is serially diluted along the x-axis (columns), and the second agent is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both compounds.[3][4] Control wells containing each agent alone, as well as a growth control without any antimicrobials, are included.
-
Inoculation: A standardized bacterial inoculum (typically adjusted to a 0.5 McFarland standard) is added to each well.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).
-
Data Analysis: After incubation, the minimum inhibitory concentration (MIC) of each compound alone and in combination is determined by visual inspection for turbidity or by measuring optical density. The FICI is then calculated using the following formula:
FIC of Compound A = (MIC of A in combination) / (MIC of A alone) FIC of Compound B = (MIC of B in combination) / (MIC of B alone) FICI = FIC of Compound A + FIC of Compound B
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[12][13][14][15]
-
Preparation of Cultures: A bacterial culture is grown to the exponential phase and then diluted to a standardized starting inoculum (e.g., ~5 x 10^5 CFU/mL) in a suitable broth medium.
-
Exposure to Antimicrobials: The bacterial suspension is exposed to the antimicrobial agents alone and in combination at specific concentrations (often based on their MICs, such as 1/4x MIC or 2x MIC).[13] A growth control without any antimicrobials is also included.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on agar (B569324) plates.[9]
-
Incubation and Colony Counting: The plates are incubated until colonies are visible, and the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each combination and control. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[16]
Visualizing Experimental Workflows and Mechanisms
To better understand the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for the checkerboard assay to determine synergy.
Caption: Workflow for the time-kill assay to assess bactericidal activity.
Methicillin resistance in S. aureus is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[2] PBP2a has a low affinity for β-lactam antibiotics, allowing the bacterium to continue peptidoglycan synthesis, a critical component of the cell wall, even in the presence of these drugs.
Many synergistic compounds work by disrupting this resistance mechanism or targeting other essential bacterial processes, creating a multi-pronged attack. For instance, some natural products may inhibit the expression of PBP2a or disrupt the bacterial cell membrane, making it more permeable to methicillin.[7][9]
Caption: PBP2a-mediated methicillin resistance and sites of synergistic action.
References
- 1. phcogrev.com [phcogrev.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 6. Synergistic Antibacterial Activity of an Active Compound Derived from Sedum takesimense against Methicillin-Resistant Staphylococcus aureus and Its Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic antibacterial effects of herbal extracts and antibiotics on methicillin-resistant Staphylococcus aureus: A computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Antibacterial Efficacy of Melittin in Combination with Oxacillin against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 16. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Methicillin Research: A Comparative Guide from Discovery to Modern-Day Resistance
A comprehensive review of the scientific journey from the introduction of a landmark antibiotic to the ongoing battle against its most formidable adversary, Methicillin-Resistant Staphylococcus aureus (MRSA).
Introduction
First introduced in 1959, methicillin (B1676495) was a seminal advancement in antibiotic therapy, specifically designed to combat penicillin-resistant Staphylococcus aureus strains emerging at the time. Its initial success, however, was short-lived. The first methicillin-resistant S. aureus (MRSA) was identified in the United Kingdom in 1961, just two years after the drug's introduction, marking the beginning of a new and challenging era in infectious disease management. This guide provides a comparative analysis of the historical and current research landscapes of methicillin, detailing the evolution of our understanding of its mechanism, the molecular basis of resistance, and the diagnostic and therapeutic strategies employed to counter the persistent threat of MRSA.
Historical Perspective: The Dawn of a New Antibiotic and a New Resistance
Mechanism of Action: Targeting the Cell Wall
Historically, methicillin's mode of action was understood to be similar to other β-lactam antibiotics: the inhibition of bacterial cell wall synthesis. These antibiotics target and inactivate penicillin-binding proteins (PBPs), which are essential transpeptidase enzymes that catalyze the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. Methicillin was specifically engineered with a bulky side-chain that protected its β-lactam ring from being hydrolyzed by the penicillinase enzymes that conferred resistance to penicillin.
The Emergence of Resistance: An Unforeseen Challenge
The appearance of MRSA presented a new form of resistance not dependent on enzymatic degradation of the antibiotic. Early research focused on characterizing this novel resistance phenotype. Initial studies using susceptibility testing, such as the Kirby-Bauer disk diffusion method, revealed isolates that could grow in the presence of methicillin concentrations that were inhibitory to other staphylococci. It was hypothesized that these resistant strains had altered PBPs with a lower affinity for methicillin, a theory that would later be confirmed with the discovery of PBP2a.
Current Research Landscape: Molecular Insights and Advanced Therapeutics
The Molecular Basis of Resistance: The mecA Gene and PBP2a
Modern research has fully elucidated the genetic and biochemical basis of methicillin resistance. The primary determinant of this resistance is the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[1][2] The mecA gene encodes a unique penicillin-binding protein, PBP2a (or PBP2'), which has a very low affinity for all β-lactam antibiotics, including methicillin.[3][4]
In the presence of methicillin, the native PBPs of S. aureus are inhibited, but PBP2a remains active and takes over the essential transpeptidase activity, allowing for continued cell wall synthesis and bacterial survival.[5][6] This fundamental mechanism is the cornerstone of methicillin resistance in the vast majority of MRSA strains.
Signaling Pathway: Methicillin Action and MRSA Resistance
The diagram below illustrates the differential effect of methicillin on susceptible S. aureus (MSSA) versus resistant strains (MRSA). In MSSA, methicillin binds to and inhibits native PBPs, halting cell wall synthesis. In MRSA, the presence of PBP2a, encoded by the mecA gene, allows the cell to bypass this inhibition.
Modern Therapeutic Strategies
The global spread of MRSA has severely limited treatment options, driving research into new therapeutic avenues. Vancomycin has long been the treatment of choice for severe MRSA infections, but concerns over its efficacy and the emergence of vancomycin-intermediate and resistant strains have spurred the development of newer agents.[4][7]
Current strategies include:
-
Newer Antibiotics: Drugs like linezolid, daptomycin (B549167), and ceftaroline (B109729) have been developed with potent activity against MRSA.[8][9] Ceftaroline is particularly notable as a fifth-generation cephalosporin (B10832234) with the ability to bind to and inhibit PBP2a.[9][10]
-
Combination Therapy: Combining β-lactams with other antibiotics is being explored. For instance, the combination of daptomycin and ceftaroline has shown promise, with ceftaroline appearing to enhance daptomycin's activity against MRSA.
-
Novel Approaches: Research is ongoing into non-traditional therapies such as bacteriophage therapy, antimicrobial peptides, and inhibitors that specifically target PBP2a or other resistance mechanisms.
Data Presentation: A Quantitative Comparison
The evolution of methicillin resistance is starkly illustrated by the change in Minimum Inhibitory Concentration (MIC) values over time. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparison of Oxacillin (B1211168) MIC Values for S. aureus
(Note: Oxacillin is a more stable analogue of methicillin and is used for susceptibility testing)
| Strain Type | Typical Oxacillin MIC Range (µg/mL) | Interpretation |
| Methicillin-Susceptible S. aureus (MSSA) | ≤ 2 | Susceptible |
| Methicillin-Resistant S. aureus (MRSA) | ≥ 4 | Resistant |
| High-Level MRSA | 64 to >128 | Highly Resistant |
Data compiled from multiple sources.[6][11][12][13]
Table 2: In Vitro Activity of Modern Antibiotics Against MRSA
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Vancomycin | 1.0 | 1.0 |
| Linezolid | 1.0 - 2.0 | 2.0 |
| Daptomycin | 0.25 - 0.5 | 0.5 - 1.0 |
| Ceftaroline | 0.5 - 1.0 | 1.0 - 2.0 |
| Tedizolid | 0.25 | 0.5 |
| Dalbavancin | 0.06 | 0.12 |
(MIC₅₀/MIC₉₀ are the concentrations required to inhibit 50% and 90% of isolates, respectively). Data compiled from multiple surveillance studies.[5][7][8][10][14]
Experimental Protocols and Workflows
Diagnostic methods for identifying methicillin resistance have evolved from slow, culture-based phenotypic tests to rapid, highly specific molecular assays.
Experimental Workflow: Identifying Methicillin Resistance
This diagram contrasts the historical, culture-based workflow for identifying MRSA with the rapid, molecular methods predominantly used today.
Key Experimental Methodologies
1. Historical Method: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of a bacterium to an antibiotic. It is a simple, qualitative or semi-quantitative test that was crucial for the initial identification of MRSA.
-
Principle: An agar (B569324) plate is uniformly inoculated with the test bacterium. Paper disks impregnated with a standard concentration of an antibiotic (e.g., oxacillin or cefoxitin) are placed on the surface. The antibiotic diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will form around the disk where growth is prevented. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.[3][15]
-
Protocol Outline:
-
Prepare a bacterial inoculum by suspending several colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.[3]
-
Using a sterile cotton swab, inoculate a Mueller-Hinton agar plate by streaking evenly across the entire surface in three directions to ensure confluent growth.[16]
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply antibiotic disks to the agar surface, pressing gently to ensure full contact. Disks should be spaced at least 24 mm apart.[3]
-
Invert the plates and incubate at 35°C for 16-24 hours. For S. aureus, a full 24 hours is recommended to reliably detect oxacillin resistance.[17]
-
Measure the diameter of the zone of inhibition to the nearest millimeter using a ruler or caliper.
-
Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to the established breakpoints from a governing body like the Clinical and Laboratory Standards Institute (CLSI).
-
2. Current Gold Standard: PCR for mecA Gene Detection
Polymerase Chain Reaction (PCR) is a molecular technique used to amplify a specific segment of DNA. Its application for detecting the mecA gene is the definitive "gold standard" for identifying MRSA, offering high speed and accuracy.[18][19]
-
Principle: The test uses specific DNA primers that are complementary to sequences of the mecA gene. If mecA is present in the bacterial DNA extracted from a sample, these primers will bind and a DNA polymerase enzyme will create millions of copies of the gene segment. The amplified DNA can then be detected, often in real-time using fluorescent probes.[20]
-
Protocol Outline:
-
DNA Extraction: Isolate bacterial DNA from a pure culture or directly from a clinical specimen. This can be done using commercial kits, often with an automated extraction instrument.[18]
-
PCR Reaction Setup: Prepare a master mix containing PCR buffer, deoxynucleotide triphosphates (dNTPs), forward and reverse primers for mecA, a fluorescent probe (for real-time PCR), and Taq DNA polymerase.
-
Add a small volume of the extracted DNA to the master mix in a PCR tube or plate.
-
Thermal Cycling: Place the reaction in a thermal cycler programmed for the following general steps:
-
Initial Denaturation (e.g., 95°C for 3-5 minutes) to separate the DNA strands.
-
30-40 Cycles of:
-
Final Extension (e.g., 72°C for 5-7 minutes).
-
-
Detection: In real-time PCR, fluorescence is measured at each cycle. A significant increase in fluorescence above a threshold indicates amplification of the mecA gene. In conventional PCR, the amplified product is visualized as a band of a specific size (e.g., 533 bp) on an agarose (B213101) gel.[19][22]
-
3. Rapid Phenotypic Method: PBP2a Latex Agglutination
This is a rapid immunological test that directly detects the PBP2a protein, providing a faster phenotypic result than traditional culture-based methods.
-
Principle: The test uses latex particles coated with monoclonal antibodies that specifically bind to the PBP2a protein. When a bacterial extract containing PBP2a is mixed with these coated latex particles, the antibodies bind to the protein, causing the latex particles to visibly clump together (agglutinate).[1]
-
Protocol Outline:
-
Antigen Extraction: Suspend several bacterial colonies in an extraction reagent provided with the kit. Heat or vortex as instructed to lyse the cells and release the PBP2a protein. Centrifuge to pellet the cell debris.
-
Test Setup: On a reaction card, place one drop of the antibody-coated "Test Latex" and one drop of "Control Latex" (which lacks the PBP2a antibody) in separate circles.
-
Add a drop (e.g., 50µl) of the supernatant from the bacterial extract to both the Test and Control circles.[1]
-
Mix the supernatant and latex reagents thoroughly with a mixing stick.
-
Rock the card gently for up to 3 minutes and observe for agglutination.
-
Interpretation: A positive result is indicated by visible agglutination in the Test circle and no agglutination in the Control circle. A negative result shows no agglutination in either circle.[1]
-
Conclusion
The journey of methicillin research mirrors the broader narrative of the antibiotic era—a story of remarkable innovation followed by the relentless challenge of bacterial evolution. Historically, research focused on the phenotypic characterization of resistance and the development of new β-lactams. The current landscape is dominated by molecular diagnostics, a deep understanding of resistance genetics, and a multi-pronged therapeutic approach that includes novel drug classes, combination therapies, and innovative strategies beyond traditional antibiotics. The continuous evolution of MRSA necessitates ongoing surveillance and a commitment to research and development to ensure that medicine can stay one step ahead in this critical public health battle.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Twenty-Year Trends in Antimicrobial Susceptibilities Among Staphylococcus aureus From the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacodynamics of Ceftaroline against Staphylococcus aureus Studied in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methicillin (Oxacillin)-Resistant Staphylococcus aureus Strains Isolated from Major Food Animals and Their Potential Transmission to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. asm.org [asm.org]
- 16. keyscientific.com [keyscientific.com]
- 17. Detection of Methicillin-Resistant Staphylococcus aureus and Simultaneous Confirmation by Automated Nucleic Acid Extraction and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PCR-based identification of methicillin-resistant Staphylococcus aureus strains and their antibiotic resistance profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mecA PCR | University of Washington Laboratory Medicine: Molecular Diagnosis, Microbiology Division [depts.washington.edu]
- 20. academicjournals.org [academicjournals.org]
- 21. Rapid PCR-Based Identification of Methicillin-Resistant Staphylococcus aureus from Screening Swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Methicillin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the meticulous management of chemical and biological materials is paramount to ensuring laboratory safety and environmental integrity. The proper disposal of antibiotics, such as methicillin (B1676495), is a critical component of this responsibility, directly impacting the mitigation of antimicrobial resistance (AMR).[1] Adherence to established protocols is not merely a matter of compliance but a fundamental practice to prevent the environmental dissemination of antibiotic residues.[1]
Methicillin, a narrow-spectrum β-lactam antibiotic, requires careful handling and disposal to minimize occupational exposure and environmental release.[1] All methicillin waste should be treated as hazardous chemical waste.[1][2] Personnel involved in the disposal process must be equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][3]
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple federal and state regulations. Key agencies in the United States include:
-
Environmental Protection Agency (EPA): Regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[4][5][6] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and prohibits the sewering of these substances.[4]
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances to prevent diversion.[5][6]
-
Occupational Safety and Health Administration (OSHA): Provides guidelines for controlling occupational exposure to hazardous drugs.[7][8]
It is crucial to consult your institution's specific guidelines for antibiotic waste, as these are designed to comply with all federal, state, and local regulations.[2][3]
Step-by-Step Disposal Procedures
The appropriate disposal method for methicillin depends on its form: concentrated stock solutions, diluted in used culture media, or contaminating laboratory equipment.[1]
1. Concentrated Methicillin Stock Solutions and Unused Product:
High-concentration methicillin solutions are considered hazardous chemical waste and must not be disposed of down the drain.[1][3]
-
Collection: Collect all concentrated methicillin waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1] Hazardous pharmaceutical waste is typically collected in black containers.[4]
-
Chemical Inactivation (Recommended): To inactivate the β-lactam ring, chemical degradation is a highly effective method.[1] A common procedure involves alkaline hydrolysis by adding 1 M sodium hydroxide (B78521) (NaOH) solution to the waste.[1][9][10]
-
Disposal: Following inactivation, the solution should still be collected in a hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) program.[1] The primary method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[4][6][11]
2. Used Cell Culture Media Containing Methicillin:
-
Decontamination: Liquid waste containing methicillin should be decontaminated via autoclaving.[1] The typical parameters for this process are 121°C for a minimum of 30 minutes.[1] This method uses saturated steam and pressure to hydrolyze the heat-labile β-lactam ring.[1] After autoclaving and cooling, the decontaminated media can often be disposed of down the drain, provided it does not contain other harmful chemicals and is in accordance with institutional policy.[2]
3. Contaminated Solid and Reusable Labware:
-
Solid Waste (e.g., gloves, wipes, plasticware): Collect in a designated biohazard bag, which should then be autoclaved under the same conditions as liquid waste (121°C for at least 30 minutes).[1] After autoclaving, this waste can typically be disposed of in the regular laboratory trash.[1]
-
Reusable Equipment (e.g., glassware): Submerge reusable equipment in a 1 M NaOH solution for at least 4 hours to inactivate any residual methicillin before proceeding with standard cleaning and sterilization procedures.[1]
Summary of Methicillin Disposal Procedures
| Waste Type | Recommended Disposal Procedure | Key Parameters |
| Concentrated Stock Solutions & Unused Product | 1. Collect in a labeled, leak-proof hazardous waste container. 2. Chemically inactivate with 1 M NaOH. 3. Dispose through the institutional EHS program for incineration. | Inactivation: pH >10 for at least 24 hours.[9] |
| Used Cell Culture Media | 1. Collect in an autoclavable container. 2. Autoclave to decontaminate and hydrolyze the antibiotic. 3. Dispose of according to institutional policy (often down the drain). | Autoclave: 121°C for a minimum of 30 minutes.[1] |
| Contaminated Solid Waste (disposable) | 1. Collect in a biohazard bag. 2. Autoclave to decontaminate. 3. Dispose of in regular laboratory trash. | Autoclave: 121°C for a minimum of 30 minutes.[1] |
| Contaminated Reusable Equipment | 1. Submerge in 1 M NaOH solution. 2. Proceed with standard cleaning and sterilization. | Soak for at least 4 hours.[1] |
Methicillin Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. ashp.org [ashp.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cleanmanagement.com [cleanmanagement.com]
Essential Safety and Operational Guide for Handling Methicillin
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensure personal safety and maintain the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Methicillin (B1676495), a penicillinase-resistant β-lactam antibiotic. Adherence to these procedures is critical for mitigating risks in the laboratory environment.
Hazard Identification
Methicillin sodium salt is classified as a hazardous substance. Understanding its potential dangers is the first step in safe handling. Key hazards include:
-
Skin and Eye Irritation: Causes skin irritation and can lead to serious eye irritation.[1]
-
Respiratory and Skin Sensitization: May cause allergy or asthma symptoms, or breathing difficulties if inhaled. It can also cause an allergic skin reaction.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling Methicillin. The following equipment must be used:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Use chemical-resistant, disposable gloves. Gloves must be inspected for integrity before use, and hands should be washed thoroughly after handling.[1]
-
Body Protection: A lab coat is required to protect skin and clothing. For tasks with a higher risk of exposure, such as cleaning up large spills, impervious clothing may be necessary.[1]
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or aerosols.[1] If ventilation is inadequate or if exposure limits are likely to be exceeded, a particle filter respirator should be worn.[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Methicillin minimizes the risk of exposure and contamination.
-
Preparation and Engineering Controls:
-
Ensure adequate ventilation at the workstation. All procedures that may generate dust or aerosols, such as weighing the solid form, should be conducted in a chemical fume hood.[1]
-
Before starting, ensure all necessary PPE is available and in good condition.
-
-
Handling the Compound:
-
Storage:
-
Accidental Spills:
Disposal Plan
Proper disposal of Methicillin and contaminated materials is crucial to prevent environmental contamination and the potential for contributing to antibiotic resistance.
-
Waste Collection: All Methicillin waste, including unused product and contaminated disposables (e.g., gloves, wipes, pipette tips), should be collected in a designated, properly labeled, and sealed container for chemical waste.
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal plant or a licensed contractor. Do not dispose of Methicillin down the drain or in the regular trash.[1]
-
Decontamination of Used Media: While autoclaving can destroy some antibiotics in used media, stock solutions are considered hazardous chemical waste and must be disposed of accordingly. Always consult your institution's specific guidelines for antibiotic waste.
Quantitative Data: Stability of Methicillin
The stability of Methicillin is dependent on its form (solid or in solution) and various environmental conditions.
| Condition | Form | Stability | Source |
| Storage Temperature | Solid | ≥ 4 years at -20°C | [2][3] |
| Aqueous Solution | Not recommended for more than one day | [2][3] | |
| pH | Aqueous Solution | Optimal stability between pH 6.0 and 7.5 | [2] |
| Temperature | Aqueous Solution | Degradation accelerates with increasing temperature | [2] |
| Freeze-Thaw Cycles | Aqueous Solution | Should be avoided to prevent degradation | [2] |
Note: There are no established Permissible Exposure Limits (PELs) for Methicillin from OSHA. Therefore, it is crucial to handle it as a hazardous substance and minimize exposure through engineering controls and appropriate PPE.
Experimental Protocol: Cefoxitin (B1668866) Disk Diffusion Test for Methicillin Susceptibility
In a research setting, a primary use of related compounds is in susceptibility testing to identify Methicillin-Resistant Staphylococcus aureus (MRSA). Cefoxitin is used as a surrogate for methicillin in these tests as it is a better inducer of the mecA gene, which confers resistance.[1]
-
Prepare Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.[1]
-
Inoculate Agar (B569324) Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[1]
-
Apply Antibiotic Disk: Place a cefoxitin (30 µg) disk on the surface of the agar.[1]
-
Incubate: Incubate the plate at 33-35°C for 16-20 hours.[1] Testing at temperatures above 35°C may not detect all resistant strains.[1]
-
Interpret Results: Measure the diameter of the zone of inhibition around the disk and interpret the results according to the latest Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
Workflow for Safe Handling of Methicillin
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
